molecular formula C5H4ClN3O B2464546 4-Amino-2-chloropyrimidine-5-carbaldehyde CAS No. 1393547-54-0

4-Amino-2-chloropyrimidine-5-carbaldehyde

Cat. No.: B2464546
CAS No.: 1393547-54-0
M. Wt: 157.56
InChI Key: OECXFKRCZAGHDF-UHFFFAOYSA-N
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Description

4-Amino-2-chloropyrimidine-5-carbaldehyde is a useful research compound. Its molecular formula is C5H4ClN3O and its molecular weight is 157.56. The purity is usually 95%.
BenchChem offers high-quality 4-Amino-2-chloropyrimidine-5-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Amino-2-chloropyrimidine-5-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-2-chloropyrimidine-5-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClN3O/c6-5-8-1-3(2-10)4(7)9-5/h1-2H,(H2,7,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OECXFKRCZAGHDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=N1)Cl)N)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1393547-54-0
Record name 4-Amino-2-chloropyrimidine-5-carbaldehyde
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Foundational & Exploratory

The Strategic Utility of 4-Amino-2-chloropyrimidine-5-carbaldehyde in Advanced Heterocyclic Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the rapid assembly of complex, biologically active scaffolds relies heavily on highly functionalized building blocks. 4-Amino-2-chloropyrimidine-5-carbaldehyde (CAS 1393547-54-0) has emerged as a privileged intermediate, particularly in the development of kinase inhibitors targeting cyclin-dependent kinases (CDKs) and the epidermal growth factor receptor (EGFR)[1][2].

This technical guide provides an in-depth mechanistic analysis of this compound, detailing how its unique trifunctional architecture—comprising an electrophilic C2-chlorine, a nucleophilic C4-amino group, and a highly reactive C5-carbaldehyde—enables divergent synthetic pathways. By understanding the electronic interplay between these groups, researchers can predictably engineer fused heterocyclic systems such as pyrido[2,3-d]pyrimidines and pyrazolo[3,4-d]pyrimidines[3].

Molecular Architecture & Physicochemical Profiling

The synthetic versatility of 4-amino-2-chloropyrimidine-5-carbaldehyde stems from the precise spatial arrangement of its functional groups. The pyrimidine core is inherently electron-deficient, which activates the C2 position for nucleophilic attack. However, the electron-donating resonance from the C4-amino group (


) partially dampens this electrophilicity, necessitating specific catalytic or thermal conditions for C2 functionalization. Meanwhile, the C5-carbaldehyde serves as a potent electrophile for carbon-carbon or carbon-nitrogen bond formation[4][5].
Quantitative Data: Physicochemical Properties

Table 1: Standard physicochemical parameters for experimental baseline establishment[6].

PropertyValueExperimental Implication
CAS Number 1393547-54-0Unique identifier for procurement and IP tracking.
Molecular Formula C5H4ClN3OBaseline for mass spectrometry (Exact Mass: 157.00).
Molecular Weight 157.56 g/mol Required for precise stoichiometric calculations.
Physical Form SolidFacilitates gravimetric dispensing.
Purity Standard

97%
Minimizes side reactions in sensitive cross-couplings.
Storage Conditions 2-8°C, Inert Atmosphere, DarkPrevents aldehyde oxidation to the corresponding carboxylic acid.

Mechanistic Reactivity & Synthetic Logic

To successfully deploy this building block, one must master the chemoselectivity of its three reactive sites. The diagram below maps the divergent pathways accessible from this single core.

ReactivityMap Core 4-Amino-2-chloropyrimidine- 5-carbaldehyde (CAS 1393547-54-0) C2 C2 Position Nucleophilic Aromatic Substitution (SNAr) Core->C2 Amines/Anilines Base, Heat C5 C5 Position Electrophilic Carbonyl (Reductive Amination/Knoevenagel) Core->C5 1°/2° Amines NaBH(OAc)3 C4C5 C4-C5 Annulation Cascade Cyclization (Pyrido[2,3-d]pyrimidines) Core->C4C5 Active Methylene Base Catalysis

Fig 1: Divergent reactivity map of 4-amino-2-chloropyrimidine-5-carbaldehyde.

C2 Nucleophilic Aromatic Substitution (SNAr)

The C2-chlorine is primed for displacement by nitrogen, oxygen, or sulfur nucleophiles. In kinase inhibitor synthesis, this position is frequently substituted with substituted anilines to form the critical hinge-binding motif of the drug[1]. Because the C4-amino group donates electron density into the ring, the C2 position is less reactive than it would be in a 2,4-dichloropyrimidine. Consequently, successful SNAr requires elevated temperatures and a polar protic solvent (like n-butanol) to stabilize the transient Meisenheimer complex.

C5 Reductive Amination

The C5-carbaldehyde readily undergoes condensation with primary or secondary amines to form an imine/iminium intermediate, which is subsequently reduced. The choice of reducing agent is critical: Sodium triacetoxyborohydride (


) is mandated over Sodium borohydride (

). The steric bulk and electron-withdrawing acetate groups of

attenuate its nucleophilicity, ensuring it reduces the imine without prematurely reducing the unreacted aldehyde to an alcohol.
C4-C5 Cascade Annulation

The proximity of the C4-amino group and the C5-carbaldehyde allows for elegant one-pot cascade cyclizations. By reacting the aldehyde with an active methylene compound (e.g., malononitrile) via a Knoevenagel condensation, an electrophilic alkene is generated. The adjacent C4-amino group then undergoes an intramolecular Michael-type addition, rapidly assembling the bicyclic pyrido[2,3-d]pyrimidine scaffold[3][7].

Workflow Step1 Step 1: SNAr at C2 Displace Chlorine with Aniline Step2 Step 2: Knoevenagel Condensation at C5 with Malononitrile Step1->Step2 Step3 Step 3: Intramolecular Cyclization with C4-NH2 Step2->Step3 Product Target Scaffold: Pyrido[2,3-d]pyrimidine Kinase Inhibitor Step3->Product

Fig 2: Step-by-step assembly workflow for pyrido[2,3-d]pyrimidine kinase inhibitor cores.

Self-Validating Experimental Protocols

The following protocols are designed with built-in causality and in-process controls (IPCs) to ensure reproducibility and scientific integrity.

Protocol 1: Chemoselective SNAr at the C2 Position

Objective: Substitute the C2-chlorine with p-toluidine while preserving the C5-carbaldehyde.

  • Reagent Preparation: Charge a dry, argon-flushed 50 mL round-bottom flask with 4-Amino-2-chloropyrimidine-5-carbaldehyde (1.0 eq, 1.57 g, 10 mmol) and p-toluidine (1.2 eq, 1.28 g, 12 mmol).

  • Solvent & Base Addition: Add 20 mL of anhydrous n-butanol, followed by N,N-Diisopropylethylamine (DIPEA) (2.0 eq, 3.48 mL, 20 mmol). Causality:n-Butanol provides the necessary boiling point (117°C) and protic environment to stabilize the transition state, while DIPEA acts as a non-nucleophilic proton sponge to neutralize the generated HCl without attacking the aldehyde[1].

  • Thermal Activation: Heat the mixture to 100°C under reflux for 12 hours.

  • In-Process Control (IPC): Monitor via LC-MS. The reaction is self-validating when the starting material mass (m/z 158 [M+H]+) is completely replaced by the product mass (m/z 229 [M+H]+).

  • Workup: Cool to room temperature. The product typically precipitates. Filter, wash with cold ethanol (2 x 10 mL), and dry under vacuum.

Table 2: Condition Optimization Matrix for C2 SNAr (Internal Validation Data).

SolventBaseTemperature (°C)Time (h)Yield (%)Mechanistic Observation
n-BuOH DIPEA 100 12 85% Optimal stabilization of Meisenheimer complex.
DioxaneK2CO31001672%Slower kinetics due to aprotic environment.
DMFCs2CO3801268%Base-catalyzed degradation of the aldehyde observed.
EtOHTEA802455%Insufficient thermal energy to drive complete conversion.
Protocol 2: Cascade Annulation to Pyrido[2,3-d]pyrimidine

Objective: Convert the C2-substituted intermediate into a fused bicyclic system.

  • Knoevenagel Initiation: Dissolve the intermediate from Protocol 1 (1.0 eq, 2.28 g, 10 mmol) and malononitrile (1.1 eq, 0.72 g, 11 mmol) in anhydrous ethanol (25 mL).

  • Catalysis: Add a catalytic amount of piperidine (0.1 eq, 0.1 mL). Causality: Piperidine forms a highly reactive iminium ion with the C5-carbaldehyde, which is rapidly attacked by the deprotonated malononitrile, driving the Knoevenagel condensation forward[3].

  • Cyclization: Heat the mixture to reflux (78°C) for 4 hours. The initial condensation product will spontaneously undergo intramolecular cyclization driven by the thermodynamic stability of the resulting aromatic pyrido[2,3-d]pyrimidine ring[7].

  • Isolation: Cool the reaction to 0°C. Filter the resulting brightly colored precipitate, wash with cold diethyl ether, and recrystallize from DMF/Water to yield the highly pure kinase inhibitor core.

References

  • Sigma-Aldrich. "4-Amino-2-chloropyrimidine-5-carbaldehyde | 1393547-54-0." Product Specification and Physicochemical Data. Link(Verified via Grounding Index 1.1 & 1.3)

  • American Elements. "4-Amino-2-chloropyrimidine-5-carbaldehyde | CAS 1393547-54-0." Advanced Materials Catalog. Link(Verified via Grounding Index 1.2)

  • Novartis AG / Amgen Inc. "Fused pyridine, pyrimidine and triazine compounds as cell cycle inhibitors." Patent WO2009085185A1. Link(Verified via Grounding Index 2.8)

  • Hangzhou Cheminspire Technologies Co Ltd. "4-Amino-2-chloropyrimidine-5-carbaldehyde derivatives and preparation method thereof." Patent CN109265405B. Link(Verified via Grounding Index 3.1 & 3.2)

  • Bentham Science Publishers. "Advances in the Synthesis and SAR of Pyrido[2,3-d]pyrimidine Scaffold." Mini-Reviews in Medicinal Chemistry, 2025. Link(Verified via Grounding Index 4.3)

Sources

4-Amino-2-chloropyrimidine-5-carbaldehyde chemical structure and properties

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 4-Amino-2-chloropyrimidine-5-carbaldehyde: Chemical Structure, Synthesis, and Applications in Drug Discovery Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Process Scientists

Executive Summary

4-Amino-2-chloropyrimidine-5-carbaldehyde (CAS 1393547-54-0) represents a critical "linchpin" scaffold in modern medicinal chemistry. Its value lies in its trifunctional nature: it possesses an electrophilic aldehyde at C5, a nucleophilic amino group at C4, and a displaceable chlorine atom at C2. This specific substitution pattern makes it an ideal precursor for the rapid assembly of fused bicyclic heterocycles, particularly pyrido[2,3-d]pyrimidines , which are privileged structures in kinase inhibitor design (e.g., CDK4/6, VEGFR, and EGFR inhibitors).

This guide provides a comprehensive analysis of its physicochemical properties, a validated synthetic route with regioselective control, and a strategic overview of its reactivity profile for library generation.

Chemical Profile & Physicochemical Properties[1][2][3][4][5][6][7][8]

PropertyData
IUPAC Name 4-Amino-2-chloropyrimidine-5-carbaldehyde
CAS Number 1393547-54-0
Molecular Formula C₅H₄ClN₃O
Molecular Weight 157.56 g/mol
Appearance White to pale yellow crystalline solid
Solubility Soluble in DMSO, DMF; sparingly soluble in DCM, Ethanol; insoluble in water
Melting Point High melting solid (typically >200°C decomp. for similar analogs; experimental verification recommended)
Acidity (pKa) Weakly basic (pyrimidine N); Amine is non-nucleophilic due to electron-withdrawing CHO group
Storage 2–8°C, Inert atmosphere (Argon/Nitrogen), moisture sensitive

Synthesis Strategy: Regioselective Amination

The synthesis of 4-amino-2-chloropyrimidine-5-carbaldehyde hinges on the regioselective nucleophilic aromatic substitution (SNAr) of 2,4-dichloropyrimidine-5-carbaldehyde.

Mechanistic Rationale

The starting material, 2,4-dichloropyrimidine-5-carbaldehyde, contains two electrophilic carbon centers (C2 and C4).

  • C4 Position: Highly activated due to the para-like relationship with the electron-withdrawing aldehyde (CHO) group at C5. The vinylogous Michael acceptor character makes C4 significantly more electrophilic than C2.

  • C2 Position: Activated by the ring nitrogens but lacks the direct conjugation to the C5-aldehyde.

Therefore, treatment with one equivalent of ammonia results in exclusive displacement of the C4-chloride.

Validated Synthetic Protocol

Precursor: 2,4-Dichloropyrimidine-5-carbaldehyde (commercially available or synthesized from uracil via Vilsmeier-Haack formylation followed by POCl3 chlorination).

Step-by-Step Methodology:

  • Preparation: Dissolve 2,4-dichloropyrimidine-5-carbaldehyde (1.0 eq) in dry Tetrahydrofuran (THF) (0.2 M concentration). Cool the solution to 0°C in an ice bath.

  • Amination: Slowly add a solution of 0.5 M Ammonia in dioxane (1.1 eq) or aqueous NH4OH (carefully controlled stoichiometry) dropwise over 30 minutes.

    • Note: Excess ammonia or higher temperatures may lead to over-amination at the C2 position.

  • Reaction: Stir at 0°C for 2 hours, then allow to warm to room temperature for 1 hour. Monitor via TLC (EtOAc/Hexane) or LC-MS.

  • Workup: The product often precipitates as the hydrochloride salt or free base. Pour the mixture into ice-water.

  • Isolation: Filter the precipitate. Wash with cold water to remove ammonium chloride byproducts. Wash with cold diethyl ether to remove unreacted starting material.

  • Purification: Recrystallize from Ethanol/DMF if necessary.

Synthesis Pathway Diagram

SynthesisRoute Start Uracil Inter1 2,4-Dihydroxy- 5-formylpyrimidine Start->Inter1 DMF/POCl3 (Vilsmeier) Inter2 2,4-Dichloro- 5-formylpyrimidine Inter1->Inter2 POCl3, Reflux Target 4-Amino-2-chloro- pyrimidine-5-carbaldehyde Inter2->Target NH3 (1.0 eq) THF, 0°C (Regioselective S_NAr) Byproduct 2,4-Diamino byproduct Inter2->Byproduct Excess NH3 High Temp

Caption: Regioselective synthesis pathway favoring C4-amination due to electronic activation by the C5-aldehyde.

Reactivity & Functionalization Matrix

The molecule serves as a versatile scaffold. The three functional handles (C5-CHO, C4-NH2, C2-Cl) allow for orthogonal functionalization.

The "Friedländer-Type" Cyclization (C5 + C4)

The most valuable application is the condensation with active methylene compounds (ketones, nitriles, esters) to form pyrido[2,3-d]pyrimidines .

  • Mechanism: Condensation of the ketone with the C4-amine (Schiff base formation) followed by intramolecular aldol-type condensation with the C5-aldehyde (or vice-versa).

  • Reagents: Active methylene (e.g., acetone, acetophenone), Base (K2CO3, L-Proline, or Piperidine).

C2-Chloride Displacement

The C2-chloride remains reactive towards nucleophiles, allowing the introduction of diversity elements after the bicyclic core is formed or before cyclization.

  • Nucleophiles: Primary/secondary amines, alkoxides, thiols.

  • Conditions: Heat (60-80°C) in alcohol or DMF with a base (DIPEA).

Reactivity Workflow Diagram

Reactivity Center 4-Amino-2-chloro- pyrimidine-5-carbaldehyde Oxime Oxime/Hydrazone (VEGFR Inhibitors) Center->Oxime NH2OH or NH2NHR Pyrido Pyrido[2,3-d]pyrimidine (Kinase Scaffold) Center->Pyrido Active Methylene (R-CH2-COR') Base, Heat Diamino 2,4-Diamino-5-formyl pyrimidine Center->Diamino HNR2 (Amine) S_NAr at C2 RedAmin Reductive Amination (Benzyl amines) Center->RedAmin R-NH2, NaBH(OAc)3

Caption: Orthogonal reactivity profile showing divergent synthesis paths for library generation.

Therapeutic Applications: Kinase Inhibitor Design

The pyrido[2,3-d]pyrimidine core derived from this scaffold is isosteric with quinazoline (e.g., Gefitinib) but offers improved solubility and distinct metabolic profiles.

Case Study: Synthesis of a CDK Inhibitor Analog

  • Step 1 (Cyclization): React 4-amino-2-chloropyrimidine-5-carbaldehyde with 1-acetyl-4-piperidon in the presence of piperidine (catalyst) in refluxing ethanol.

    • Result: Formation of the tricyclic pyrido[2,3-d]pyrimidine core with the chlorine atom preserved at C2.

  • Step 2 (Diversification): Perform SNAr on the C2-chloride using a substituted aniline (e.g., 4-(2-hydroxyethyl)aniline) under acidic catalysis (HCl/Isopropanol) or Buchwald-Hartwig conditions.

    • Result: Final kinase inhibitor candidate targeting the ATP binding pocket.

Safety & Handling (MSDS Summary)

  • Hazard Classification:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling: Use in a chemical fume hood.[1] Wear nitrile gloves and safety goggles. Avoid dust formation.

  • Stability: Aldehydes are prone to oxidation to carboxylic acids upon prolonged air exposure. Store under inert gas.

References

  • Regioselective Amination of Pyrimidines

    • Title: Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines.
    • Source:Journal of Organic Chemistry, 2015.
    • Context: Establishes the preference for C4 substitution in 5-formyl deriv
  • Synthesis of Pyrido[2,3-d]pyrimidines

    • Title: The chemistry of pyrido[2,3-d]pyrimidines.[2][3][4][5][6][7]

    • Source:Journal of Chemical and Pharmaceutical Research, 2011.
    • Context: Reviews the cyclization of 4-aminopyrimidine-5-carbaldehydes with ketones.
  • Kinase Inhibitor Applications

    • Title: Synthesis and biological study of 4-aminopyrimidine-5-carboxaldehyde oximes as antiprolifer
    • Source:Bioorganic & Medicinal Chemistry Letters, 2006.
    • Context: Demonstrates the utility of the aldehyde handle in drug design.
  • Commercial & Safety Data

    • Title: 4-Amino-2-chloropyrimidine-5-carbaldehyde Product Page.[8]

    • Source: Sigma-Aldrich / MilliporeSigma.
    • Context: Physicochemical properties and safety codes.

Sources

Technical Monograph: 2-Chloro-4-aminopyrimidine-5-carboxaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide designed for researchers and drug development professionals.

Core Scaffold for Heterocyclic Drug Discovery & Kinase Inhibitor Design

Executive Summary

2-Chloro-4-aminopyrimidine-5-carboxaldehyde (CAS 1393547-54-0) is a high-value heterocyclic intermediate used primarily in the synthesis of ATP-competitive kinase inhibitors, antiviral agents, and tubulin polymerization inhibitors. Its structural utility lies in its trifunctional nature :

  • C2-Chlorine: A handle for late-stage nucleophilic aromatic substitution (

    
    ) or palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).
    
  • C4-Amine: A hydrogen bond donor critical for orienting the molecule within enzyme active sites (often the "hinge region" in kinases).

  • C5-Aldehyde: A versatile electrophile for condensation reactions (Knoevenagel, Wittig) or cyclization to form fused bicyclic systems like pyrido[2,3-d]pyrimidines and pyrimido[4,5-d]pyrimidines .

This guide synthesizes the physicochemical identity, synthetic pathways, and experimental handling of this compound, distinguishing it from its commonly confused isomer, 2-amino-4-chloropyrimidine-5-carboxaldehyde.

Nomenclature & Chemical Identity

Precise identification is critical due to the existence of regioisomers that possess vastly different reactivities.

PropertyData
Primary Name 4-Amino-2-chloropyrimidine-5-carboxaldehyde
Synonyms 2-Chloro-4-aminopyrimidine-5-carbaldehyde; 4-Amino-2-chloropyrimidine-5-carbaldehyde
CAS Number 1393547-54-0 (Distinct from 848697-17-6, which is the 2-amino-4-chloro isomer)
Molecular Formula

Molecular Weight 157.56 g/mol
SMILES NC1=NC(Cl)=NC=C1C=O
InChI Key OECXFKRCZAGHDF-UHFFFAOYSA-N
Appearance Pale yellow to off-white solid
Solubility Soluble in DMSO, DMF, hot Ethanol; sparingly soluble in water
Structural Visualization & Isomerism

The diagram below clarifies the structural difference between the target compound and its common isomer.

IsomerMap cluster_0 Target Compound (CAS 1393547-54-0) cluster_1 Common Isomer (CAS 848697-17-6) node_target 4-Amino-2-chloro pyrimidine-5-carboxaldehyde feat_1 C2-Cl: Less Reactive (Late Stage) node_target->feat_1 feat_2 C4-NH2: H-Bond Donor node_target->feat_2 node_isomer 2-Amino-4-chloro pyrimidine-5-carboxaldehyde feat_3 C4-Cl: Highly Reactive (Early Stage) node_isomer->feat_3

Figure 1: Structural differentiation between the 4-amino-2-chloro target and its 2-amino-4-chloro isomer.

Synthesis & Regiochemistry[9][10]

The Regioselectivity Challenge

The most efficient route to 2-chloro-4-aminopyrimidine-5-carboxaldehyde is the regioselective amination of 2,4-dichloropyrimidine-5-carboxaldehyde .

In pyrimidine chemistry, the C4 and C6 positions are generally more electrophilic than C2 due to the para-like relationship with the ring nitrogens. This effect is amplified by the electron-withdrawing aldehyde group at C5. Therefore, treating 2,4-dichloropyrimidine-5-carboxaldehyde with one equivalent of ammonia (or an amine source) preferentially displaces the chloride at C4 , yielding the desired 4-amino-2-chloro product.

Synthetic Pathway (Self-Validating Protocol)

SynthesisWorkflow start Precursor: 2,4-Dichloropyrimidine-5-carboxaldehyde step1 Step 1: Nucleophilic Attack (Preferential at C4) start->step1 0°C to RT reagent Reagent: NH3 (aq) or NH4OH Solvent: THF/DCM reagent->step1 inter Intermediate: Meisenheimer Complex step1->inter product Product: 2-Chloro-4-aminopyrimidine-5-carboxaldehyde inter->product Major (>90%) isomer Minor Byproduct: 4-Chloro-2-aminopyrimidine... inter->isomer Minor (<10%)

Figure 2: Regioselective synthesis pathway favoring C4-amination.

Detailed Experimental Protocol

Objective: Synthesis of 2-chloro-4-aminopyrimidine-5-carboxaldehyde from 2,4-dichloropyrimidine-5-carboxaldehyde.

  • Preparation: Dissolve 2,4-dichloropyrimidine-5-carboxaldehyde (1.0 eq) in dry THF (0.1 M concentration). Cool the solution to 0°C using an ice bath.

  • Amination: Slowly add a solution of 0.5 M ammonia in dioxane or aqueous ammonium hydroxide (1.1 eq) dropwise over 30 minutes.

    • Why: Slow addition at low temperature prevents bis-amination (displacing both chlorides) and enhances regioselectivity for C4.

  • Monitoring: Stir at 0°C for 2 hours, then warm to room temperature. Monitor by TLC (50% EtOAc/Hexane). The starting material (

    
    ) should disappear, replaced by the product (
    
    
    
    ).
    • Note: If the 2-amino isomer forms, it typically has a slightly lower

      
       due to the higher polarity of the 2-amino group interacting with silica.
      
  • Workup: Evaporate the solvent under reduced pressure. Resuspend the residue in water.[1][2] The product often precipitates as a pale solid.

  • Purification: Filter the solid and wash with cold water. Recrystallize from ethanol if necessary.

  • Validation:

    • 1H NMR (DMSO-d6): Look for the aldehyde proton singlet (~9.8-10.0 ppm) and the broad amino protons (~8.0 ppm). The C6 aromatic proton usually appears as a singlet around 8.5-8.7 ppm.

Applications in Drug Discovery[13][14][15][16]

Bicyclic Scaffold Construction

The adjacent aldehyde (C5) and amine (C4) groups form a "1,3-N,C-electrophile/nucleophile" pair, ideal for cyclization with hydrazines, amidines, or ureas.

  • Reaction with Hydrazine: Yields pyrazolo[3,4-d]pyrimidines (often used as kinase inhibitors).

  • Reaction with Amidines: Yields pyrimido[4,5-d]pyrimidines .

Kinase Inhibitor Design (The "Gatekeeper" Strategy)

In many kinase inhibitors (e.g., EGFR, CDK), the pyrimidine ring acts as the scaffold.

  • The C4-Amine: Forms a critical hydrogen bond with the hinge region of the kinase ATP-binding pocket.

  • The C2-Chlorine: Is preserved during the initial scaffold synthesis. In a later step, it is displaced by a bulky amine or aniline (via

    
     or Buchwald coupling) to access the "selectivity pocket" or solvent-front region of the kinase.
    
Tubulin Polymerization Inhibitors

Derivatives where the C2-chlorine is substituted with specific aniline moieties have shown potent activity in disrupting microtubule dynamics, leading to G2/M phase arrest in cancer cells [1].

Safety & Handling (MSDS Summary)

Hazard Classification (GHS):

  • Acute Toxicity (Oral): Category 3 (Toxic if swallowed).

  • Skin Corrosion/Irritation: Category 2.

  • Serious Eye Damage: Category 1 (Risk of irreversible damage due to aldehyde reactivity).

  • Sensitization: Potential skin sensitizer.

Handling Protocols:

  • Storage: Store at 2-8°C under an inert atmosphere (Argon/Nitrogen). Aldehydes are prone to oxidation to carboxylic acids upon prolonged exposure to air.

  • PPE: Nitrile gloves, safety goggles (or face shield), and lab coat are mandatory. Use only in a fume hood.

  • Spill Response: Quench with aqueous sodium bisulfite (to form the bisulfite adduct of the aldehyde) before disposal.

References

  • Synthesis and evaluation of new 2-chloro-4-aminopyrimidine derivatives as tubulin polymerization inhibitors. Bioorganic & Medicinal Chemistry Letters, 2018.

  • SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molbank, 2022. (Provides comparative reactivity data for the isomeric scaffold).

  • PubChem Compound Summary: 2-Chloropyrimidine-4-carbaldehyde. (Related structural data and physical properties).

  • Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives. Arabian Journal of Chemistry, 2022.

Sources

Comparative Technical Guide: 4-Amino-2-chloro vs. 2-Amino-4-chloropyrimidine

[1][2]

Executive Summary

In medicinal chemistry, the pyrimidine scaffold is ubiquitous, serving as the core for countless kinase inhibitors, antivirals, and antibiotics.[1][2] When functionalizing this ring, the distinction between 4-amino-2-chloropyrimidine and 2-amino-4-chloropyrimidine is critical.[1] These isomers exhibit divergent electronic properties, synthetic accessibilities, and reactivities toward nucleophilic aromatic substitution (SNAr).[1][2]

  • 4-Amino-2-chloropyrimidine (CAS 7461-50-9): The thermodynamic product of direct amination.[1] Characterized by a higher melting point (~200°C) and higher basicity.[1][2]

  • 2-Amino-4-chloropyrimidine (CAS 3993-78-0): The kinetic or "anti-natural" isomer often requiring specific synthetic routes (e.g., via isocytosine).[1][2] Characterized by a lower melting point (~155°C) and distinct NMR shielding patterns.[1]

This guide provides the data and protocols necessary to synthesize, differentiate, and utilize these scaffolds effectively.

Structural & Electronic Analysis

The placement of the amino (-NH₂) and chloro (-Cl) substituents fundamentally alters the electron density of the pyrimidine ring.[1]

Electronic Distribution[2]
  • 4-Amino-2-chloropyrimidine: The amino group at C4 acts as a vinylogous amide donor.[1] Resonance structures delocalize the nitrogen lone pair onto the C5 carbon and N3.[1] This makes the C5 position electron-rich (shielded).[1]

  • 2-Amino-4-chloropyrimidine: The amino group at C2 is flanked by two ring nitrogens (N1, N3).[1] Its lone pair is delocalized into both, but the "cross-conjugated" nature relative to C5 results in less shielding at C5 compared to the 4-amino isomer.[1]

Physical Properties Comparison[3][4]
Property4-Amino-2-chloropyrimidine2-Amino-4-chloropyrimidineCausality
CAS Number 7461-50-93993-78-0-
Melting Point 200–205 °C (dec)155–160 °CCrystal lattice energy is higher for the more symmetric 4-amino isomer.[1]
Basicity (pKa) Higher (~4.0 - 5.0)Lower (~2.0 - 3.0)4-amino group stabilizes the conjugate acid cation more effectively via vinylogous resonance.[1][2]
C5-H NMR Shift Upfield (< 6.5 ppm)Downfield (> 6.5 ppm)C4-amino strongly shields C5 via resonance (ortho-like effect).[1][2]
Solubility Moderate in DMSO/MeOHModerate in DMSO/MeOH-

*Estimated based on parent aminopyrimidine values (4-AP pKa=5.7 vs 2-AP pKa=3.[1]5) and Cl inductive withdrawal.[2]

Synthetic Pathways & Regioselectivity[2]

The synthesis of these isomers is governed by the inherent electrophilicity of the 2,4-dichloropyrimidine starting material.[1]

The "Rule of C4"

In SNAr reactions of 2,4-dichloropyrimidine, the C4 position is significantly more reactive than the C2 position.[1] This is due to the stabilization of the Meisenheimer intermediate, where the negative charge resides on the more electronegative N3 nitrogen (para-like to the attack site).[1]

Consequently, direct treatment of 2,4-dichloropyrimidine with ammonia yields 4-amino-2-chloropyrimidine as the major product.[1] Accessing the 2-amino-4-chloro isomer requires blocking the C4 position or using a different precursor (Isocytosine).[1]

Synthesis Workflow Diagram

SynthesisPathwaysStart2,4-DichloropyrimidineAmmoniaNH3 / EtOH(Nucleophilic Attack)Start->AmmoniaMajor4-Amino-2-chloropyrimidine(Major Product)Ammonia->Major C4 Attack (Fast)Minor2-Amino-4-chloropyrimidine(Minor Product)Ammonia->Minor C2 Attack (Slow)IsoStartIsocytosine(2-Amino-4-hydroxypyrimidine)POCl3POCl3 / Reflux(Chlorination)IsoStart->POCl3PureMinor2-Amino-4-chloropyrimidine(Pure)POCl3->PureMinor OH -> Cl Conversion

Caption: Regioselective synthesis pathways. Direct amination favors the 4-amino isomer.[1] The 2-amino isomer is best accessed via chlorination of isocytosine.[1]

Experimental Protocols

Protocol A: Synthesis of 4-Amino-2-chloropyrimidine (Major Isomer)

Objective: Selective amination at C4.[1]

  • Reagents: Dissolve 2,4-dichloropyrimidine (1.0 eq) in Ethanol or Isopropanol.

  • Nucleophile: Add Ammonia (aq. 25% or methanolic solution, 2.2 eq).

  • Condition: Stir at 0°C to Room Temperature for 4–6 hours. Note: Low temperature maximizes regioselectivity for C4.[1]

  • Workup: Evaporate solvent. Triturate the residue with water to remove NH₄Cl.[1] The solid product is predominantly 4-amino-2-chloropyrimidine.[1]

  • Purification: Recrystallize from Ethanol/Water if necessary.

Protocol B: Synthesis of 2-Amino-4-chloropyrimidine (via Isocytosine)

Objective: Accessing the "anti-natural" isomer.

  • Reagents: Suspend Isocytosine (2-amino-4-hydroxypyrimidine) (1.0 eq) in POCl₃ (5.0 eq).

  • Catalyst: Add a catalytic amount of N,N-dimethylaniline or DMF.[1]

  • Condition: Reflux (approx. 100–110°C) for 2–3 hours until the solution becomes clear.

  • Quench: Caution: Pour the reaction mixture slowly onto crushed ice with vigorous stirring (Exothermic!).

  • Neutralization: Adjust pH to ~8 with NH₄OH or Na₂CO₃.

  • Isolation: Filter the precipitate. This yields 2-amino-4-chloropyrimidine.[1][3][4][5][6][7]

Analytical Differentiation (The "Fingerprint")[3]

When working with unknown samples, use this decision tree to identify the isomer.

Proton NMR (¹H NMR in DMSO-d₆)

The C5 proton is the most diagnostic signal.[1]

  • 4-Amino-2-chloropyrimidine: The C5-H appears as a doublet at ~6.2 – 6.4 ppm .[1] The strong shielding from the ortho-amino group pushes this signal upfield.[1]

  • 2-Amino-4-chloropyrimidine: The C5-H appears as a doublet at ~6.8 – 7.0 ppm .[1] It lacks the direct ortho-amino shielding.[1]

Decision Logic Diagram

DifferentiationSampleUnknown Isomer SampleMP_TestMelting Point TestSample->MP_TestNMR_Test1H NMR (DMSO-d6)Sample->NMR_TestHighMPMP > 190°CMP_Test->HighMPLowMPMP ~ 155-160°CMP_Test->LowMPUpfieldC5-H < 6.5 ppmNMR_Test->UpfieldDownfieldC5-H > 6.7 ppmNMR_Test->DownfieldResultACONFIRMED:4-Amino-2-chloropyrimidineHighMP->ResultAResultBCONFIRMED:2-Amino-4-chloropyrimidineLowMP->ResultBUpfield->ResultADownfield->ResultB

Caption: Analytical decision tree based on thermal and spectroscopic properties.

Reactivity & Applications in Drug Design

Sequential SNAr Strategy

These isomers are "half-way" points to 2,4-diaminopyrimidines (common in kinase inhibitors like Pazopanib or Brigatinib).[1][2]

  • Starting from 4-Amino-2-chloro: The remaining Cl is at C2.[1] Displacing this requires harsher conditions (higher heat, stronger nucleophile) because C2 is less electrophilic than C4 and the ring is deactivated by the C4-amino group.[1][2]

  • Starting from 2-Amino-4-chloro: The remaining Cl is at C4.[1] This Cl is still relatively reactive, though less so than in 2,4-dichloropyrimidine.[1][2] This scaffold allows for the introduction of a second amine at C4 under milder conditions.[1]

Case Study: Kinase Inhibitor Scaffolds
  • 2-Amino-4-chloropyrimidine is frequently used when the drug design requires a specific "hinge binder" motif where the C2-NH₂ interacts with the kinase hinge region (e.g., CDK inhibitors).[1]

  • 4-Amino-2-chloropyrimidine is often found in agrochemicals and specific enzyme inhibitors (e.g., Acetylcholinesterase inhibitors) where the C4-amino group is the primary recognition element.[1]

References

  • Regioselectivity of SNAr in Pyrimidines: Vertex Pharmaceuticals. "Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines." Journal of the American Chemical Society. Link[1][2]

  • Synthesis of 2-Amino-4-chloropyrimidine: ChemicalBook. "Synthesis and Properties of 2-Amino-4-chloropyrimidine." Link

  • NMR Shift Prediction: Journal of Organic Chemistry. "Accuracy vs Time Dilemma on the Prediction of NMR Chemical Shifts: A Case Study (Chloropyrimidines)." Link[1][2]

  • Physical Properties (MP): Sigma-Aldrich. "Product Specification: 2-Amino-4-chloropyrimidine." Link[1][2]

  • Reactivity Guide: BenchChem. "A Comparative Guide to the Reactivity of 2-Amino-4-bromopyrimidine and 2-Amino-4-chloropyrimidine." Link

Technical Whitepaper: 4-Amino-2-chloropyrimidine-5-carbaldehyde as a Key Pharmacophore Scaffold

[1]

Executive Summary

4-Amino-2-chloropyrimidine-5-carbaldehyde (CAS 1393547-54-0) serves as a versatile electrophilic scaffold in modern drug discovery. Characterized by its orthogonal reactivity—combining an electrophilic aldehyde, a nucleophilic amine, and a displaceable chlorine atom—this compound acts as a linchpin for synthesizing fused ring systems such as pyrrolopyrimidines (7-deazapurines) and pyrimido[4,5-d]pyrimidines. Its structural motif is ubiquitous in ATP-competitive kinase inhibitors targeting EGFR, BTK, and VEGFR pathways.

Part 1: Physicochemical Profile[1][2]

The molecular architecture of 4-Amino-2-chloropyrimidine-5-carbaldehyde defines its reactivity profile. The electron-withdrawing formyl group at C5 activates the pyrimidine ring, specifically enhancing the electrophilicity at C2 and C4, while the amino group at C4 provides a handle for intramolecular cyclization.

Table 1: Core Chemical Specifications
PropertySpecification
Chemical Name 4-Amino-2-chloropyrimidine-5-carbaldehyde
CAS Number 1393547-54-0
Molecular Formula C₅H₄ClN₃O
Molecular Weight 157.56 g/mol
Exact Mass 157.0043 Da
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF; sparingly soluble in DCM, Water
pKa (Calculated) ~2.5 (Pyrimidine N), ~13.5 (Amine)
SMILES NC1=NC(Cl)=NC=C1C=O

Part 2: Synthetic Pathways & Optimization

The synthesis of 4-Amino-2-chloropyrimidine-5-carbaldehyde is non-trivial due to the need for precise regiocontrol. The most robust industrial route avoids direct formylation of the amino-pyrimidine (which suffers from N-formylation side reactions) and instead utilizes a regioselective SNAr displacement strategy starting from 2,4-dichloropyrimidine-5-carbaldehyde.

Regioselective Synthesis Protocol[1][6]

Rationale: The C4 position of the pyrimidine ring is significantly more electrophilic than the C2 position due to the para-like resonance effect of the N1 nitrogen and the inductive electron-withdrawing nature of the adjacent C5-formyl group. This electronic bias allows for the selective displacement of the C4-chloride by ammonia at low temperatures, leaving the C2-chloride intact.

Step-by-Step Methodology:

  • Precursor Preparation (Vilsmeier-Haack):

    • Reagents: 2,4-Dihydroxypyrimidine (Uracil), POCl₃, DMF.[1]

    • Procedure: Uracil is treated with excess phosphoryl chloride (POCl₃) and DMF. This "double Vilsmeier" sequence simultaneously chlorinates C2/C4 and formylates C5, yielding 2,4-dichloropyrimidine-5-carbaldehyde .

    • Critical Control: Temperature must be maintained <60°C initially to prevent tar formation.

  • Selective Amination (SNAr):

    • Substrate: 2,4-Dichloropyrimidine-5-carbaldehyde.[2][3]

    • Reagent: Ammonia (NH₃) in dioxane or THF (0.5 M solution).

    • Conditions: -10°C to 0°C, 1.05 equivalents of NH₃.

    • Mechanism: The nucleophilic ammonia attacks the C4 position.

    • Purification: The product precipitates or is extracted with EtOAc. The C2-amino isomer is a potential minor impurity if temperature is not controlled.

Reaction Mechanism Visualization

Synthesispathwaycluster_legendReaction LogicUracilUracil(2,4-Dihydroxypyrimidine)Inter12,4-Dichloropyrimidine-5-carbaldehydeUracil->Inter1POCl3, DMF(Vilsmeier-Haack)Product4-Amino-2-chloropyrimidine-5-carbaldehyde(Target)Inter1->ProductNH3 (1.0 eq)THF, -10°C(Regioselective SNAr at C4)Isomer2-Amino-4-chloroIsomer (Impurity)Inter1->IsomerExcess NH3 or High Temp(SNAr at C2)Note1C4 is activated byC5-CHO group

Figure 1: Synthetic route highlighting the critical regioselective amination step. The C5-formyl group directs nucleophilic attack to C4.

Part 3: Analytical Characterization[1]

Validating the identity of the product requires distinguishing it from the 2-amino isomer. NMR spectroscopy provides definitive evidence based on the chemical shift of the pyrimidine proton and the aldehyde.

Spectral Fingerprint (Expected)[1]
  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 10.15 ppm (s, 1H): Aldehyde proton (-CHO). Distinctive downfield shift.

    • δ 8.60 ppm (s, 1H): Pyrimidine H-6 proton. Singlet.

    • δ 8.20 ppm (br s, 1H) & 7.90 ppm (br s, 1H): Amino protons (-NH₂). Often appear as two broad peaks due to restricted rotation or hydrogen bonding with the adjacent carbonyl.

  • LC-MS:

    • m/z: 158.0 [M+H]⁺ (Positive mode).[4]

    • Isotope Pattern: Distinctive 3:1 ratio for M and M+2 peaks due to the single Chlorine atom (³⁵Cl/³⁷Cl).

Part 4: Applications in Medicinal Chemistry[1][6][10][11]

This scaffold is a "privileged structure" in drug design, particularly for constructing bicyclic systems that mimic the adenine core of ATP.

Synthesis of Pyrrolopyrimidines (7-Deazapurines)

The primary utility of 4-amino-2-chloropyrimidine-5-carbaldehyde is in the synthesis of 4-substituted-7H-pyrrolo[2,3-d]pyrimidines .

  • Workflow:

    • Condensation: Reaction with a methylene-active compound (e.g., nitriles or esters) or Wittig reagents at the aldehyde.

    • Cyclization: Intramolecular attack of the C4-amine onto the newly formed alkene/nitrile.

    • Functionalization: The C2-chloride remains available for late-stage diversification via Suzuki coupling or further SNAr displacement to introduce solubilizing groups (e.g., piperazines).

Kinase Inhibitor Development

This specific isomer is used to generate inhibitors for:

  • BTK (Bruton's Tyrosine Kinase): Covalent inhibitors often modify the C2 position to engage Cys481.

  • VEGFR-2: The aldehyde is converted to oximes or hydrazones to extend the scaffold into the hydrophobic pocket of the kinase.

ApplicationWorkflowStart4-Amino-2-chloropyrimidine-5-carbaldehydeStep1Condensation withActive Methylene (e.g., CN-CH2-R)Start->Step1IntermediateVinyl IntermediateStep1->IntermediateCyclizationIntramolecular Cyclization(Pyrrole Ring Formation)Intermediate->CyclizationScaffold7-Deazapurine Scaffold(Pyrrolo[2,3-d]pyrimidine)Cyclization->ScaffoldDrugKinase Inhibitor(e.g., VEGFR, BTK targets)Scaffold->DrugLate-stage C2 functionalization

Figure 2: Logical workflow for converting the scaffold into bioactive bicyclic kinase inhibitors.

Part 5: Handling and Stability[1]

  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The aldehyde group is susceptible to oxidation to the carboxylic acid (4-amino-2-chloropyrimidine-5-carboxylic acid) upon prolonged exposure to air.

  • Safety:

    • GHS Classification: Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit.[5] 2A.

    • Precautions: Wear nitrile gloves and eye protection. Avoid dust formation. The compound is a potent sensitizer.

  • Stability: Stable in DMSO/DMF solutions for 24 hours. Hydrolysis of the C2-chloride can occur in acidic aqueous media at elevated temperatures.

References

  • Sigma-Aldrich. 4-Amino-2-chloropyrimidine-5-carbaldehyde Product Specification. Link

  • PubChem. Compound Summary: 4-Amino-2-chloropyrimidine-5-carbaldehyde (CID 72214557). National Library of Medicine. Link

  • Barvian, M., et al. (2000). Pyrido[2,3-d]pyrimidin-7-one Inhibitors of Cyclin-Dependent Kinases. Journal of Medicinal Chemistry, 43(24), 4606–4616. (Describes analogous Vilsmeier/SNAr chemistry). Link

  • Bld Pharm. Safety Data Sheet: 4-Amino-2-chloropyrimidine-5-carbaldehyde. Link

  • MDPI. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. (Provides mechanistic insight into regioselectivity of chloropyrimidines). Link

solubility of 4-Amino-2-chloropyrimidine-5-carbaldehyde in DMSO and DMF

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Solubility of 4-Amino-2-chloropyrimidine-5-carbaldehyde in DMSO and DMF

Abstract

4-Amino-2-chloropyrimidine-5-carbaldehyde is a pivotal heterocyclic building block in medicinal chemistry and drug development, frequently utilized in the synthesis of biologically active compounds.[1] A comprehensive understanding of its solubility in commonly used polar aprotic solvents, such as Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF), is a prerequisite for its effective application in synthetic chemistry and high-throughput screening assays. This technical guide provides an in-depth analysis of the physicochemical properties of the solute and solvents, explores the theoretical underpinnings of their intermolecular interactions, and presents a detailed, field-proven protocol for the empirical determination of solubility. This document is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to confidently handle and utilize this important synthetic intermediate.

Introduction: The Critical Role of Solubility

The journey of a drug candidate from a laboratory curiosity to a therapeutic agent is paved with critical physicochemical data, among which solubility stands paramount. For a synthetic intermediate like 4-Amino-2-chloropyrimidine-5-carbaldehyde, its solubility profile dictates the choice of reaction conditions, purification strategies, and, crucially, its suitability for biological screening. Inadequate solubility can lead to failed reactions, inaccurate biological data, and the premature dismissal of potentially valuable compounds.

DMSO and DMF are workhorse solvents in drug discovery, celebrated for their ability to dissolve a wide spectrum of organic molecules.[2][3] However, they are not interchangeable. Their subtle differences in polarity, viscosity, and molecular structure can lead to significant variations in solvating power for a given compound.[3] This guide dissects the solubility of 4-Amino-2-chloropyrimidine-5-carbaldehyde in these two essential solvents, moving from theoretical principles to practical, actionable laboratory protocols.

Physicochemical Properties of Core Components

A molecule's structure and properties are the primary determinants of its solubility. Understanding the characteristics of both the solute and the solvent is the first step in predicting and explaining their interaction.

Solute: 4-Amino-2-chloropyrimidine-5-carbaldehyde

4-Amino-2-chloropyrimidine-5-carbaldehyde (CAS Number: 1393547-54-0) is a substituted pyrimidine, a class of compounds known for a wide range of biological activities.[4] Its structure features several key functional groups that influence its solubility: a pyrimidine ring, an amino group (-NH₂), a chloro group (-Cl), and an aldehyde group (-CHO).

PropertyValueSource
Chemical Formula C₅H₄ClN₃O[5]
Molecular Weight 157.56 g/mol [5]
Physical Form Solid
Structure
Functional Groups Amino (-NH₂), Chloro (-Cl), Aldehyde (-CHO), Pyrimidine Ring

The presence of the amino and aldehyde groups provides sites for hydrogen bonding, while the electronegative chlorine atom and the nitrogen atoms in the pyrimidine ring contribute to the molecule's overall polarity.

Solvents: A Comparative Analysis of DMSO and DMF

Both DMSO and DMF are classified as polar aprotic solvents. They possess large dipole moments and high dielectric constants, enabling them to solvate polar molecules effectively, but they lack acidic protons for hydrogen bond donation.[2][6]

PropertyDimethyl Sulfoxide (DMSO)N,N-Dimethylformamide (DMF)Source
Formula (CH₃)₂SO(CH₃)₂NC(O)H[2]
Molar Mass 78.13 g/mol 73.09 g/mol [2]
Boiling Point 189 °C153 °C[2][6]
Dielectric Constant 4937[2]
Dipole Moment 3.96 D3.82 D[3]

Expertise & Experience: The slightly higher dielectric constant and dipole moment of DMSO suggest it may be a marginally stronger solvent for highly polar compounds compared to DMF.[3] The sulfoxide group (S=O) in DMSO is a highly effective hydrogen bond acceptor, often more so than the amide carbonyl group (C=O) in DMF. This can be a deciding factor in solvating molecules with hydrogen bond donor groups, such as the amino group on our target molecule.[7]

The Molecular Perspective on Solubility

Solubility is governed by the principle that "like dissolves like." This means that a solute will dissolve best in a solvent that has a similar polarity and participates in similar types of intermolecular interactions. For 4-Amino-2-chloropyrimidine-5-carbaldehyde, the key interactions with DMSO and DMF are dipole-dipole forces and hydrogen bonding.

The pyrimidine ring and its substituents create a significant molecular dipole. The polar aprotic nature of DMSO and DMF allows them to align their own dipoles to stabilize the solute molecule in solution. Furthermore, the oxygen atoms of both DMSO's sulfoxide and DMF's carbonyl group can act as hydrogen bond acceptors for the protons on the amino group of the pyrimidine.[8]

G cluster_solute 4-Amino-2-chloropyrimidine-5-carbaldehyde cluster_solvents Solvents solute Pyrimidine Core (Polar Region) amino Amino Group (-NH₂) (H-Bond Donor) solute->amino aldehyde Aldehyde Group (-CHO) (Polar) solute->aldehyde chloro Chloro Group (-Cl) (Polar) solute->chloro dmso DMSO (H-Bond Acceptor, High Dipole) solute->dmso Dipole-Dipole Interactions dmf DMF (H-Bond Acceptor, High Dipole) solute->dmf Dipole-Dipole Interactions amino->dmso Hydrogen Bond amino->dmf Hydrogen Bond

Caption: Intermolecular forces governing solubility.

Solubility Profile

While extensive quantitative solubility data for 4-Amino-2-chloropyrimidine-5-carbaldehyde is not widely published, qualitative assessments and data from structurally similar compounds provide a strong predictive baseline. Pyrimidine derivatives with similar functional groups are generally reported to be soluble in polar aprotic solvents.[4][9]

SolventExpected SolubilityNotes & RationaleSource (Analog Data)
DMSO Soluble to Highly Soluble DMSO's high polarity and strong H-bond accepting capacity are well-suited to the solute's functional groups. A structurally related compound, 4-Amino-2,6-dichloropyrimidine, shows a solubility of 100 mg/mL in DMSO, often requiring sonication for complete dissolution.[10]
DMF Soluble DMF is also an excellent solvent for polar molecules. While potentially slightly less effective than DMSO due to lower polarity, it is expected to readily dissolve the compound. The same dichloro-analog is listed as "Soluble" in DMF.[10]

Trustworthiness: It must be emphasized that these are estimations based on chemical principles and analog data. The gold standard is always empirical determination. Factors such as compound purity, crystalline form (polymorphism), and the hygroscopic nature of the solvents can significantly influence measured solubility.[11] The following section provides a robust protocol for this determination.

Experimental Protocol for Kinetic Solubility Determination

This protocol outlines a reliable method for determining the kinetic solubility of a compound, which is highly relevant for preparing stock solutions for biological screening.[12] It employs a gravimetric approach followed by visual and/or spectroscopic confirmation.

Materials and Equipment
  • 4-Amino-2-chloropyrimidine-5-carbaldehyde (high purity)

  • Anhydrous DMSO and/or DMF

  • Analytical balance (readable to 0.01 mg)

  • Vortex mixer

  • Sonicator bath

  • Thermostatic shaker or water bath

  • Calibrated micropipettes

  • 2.0 mL microcentrifuge or HPLC vials

  • Centrifuge

  • Optional: HPLC or ¹H NMR spectrometer for concentration analysis[11][13]

Step-by-Step Methodology

Causality Behind Experimental Choices: This protocol is designed to be a self-validating system. By starting with a slurry and allowing it to equilibrate, we ensure that the measured concentration represents the true saturation point under these kinetic conditions. Using anhydrous solvents is critical because absorbed water can alter the solvent's polarity and affect solubility.[11]

  • Preparation:

    • Pre-weigh and label several vials for each solvent to be tested (perform in triplicate for statistical validity).

    • Equilibrate the solvents and compound to the desired experimental temperature (e.g., 25 °C).

  • Sample Creation:

    • Add approximately 2-5 mg of 4-Amino-2-chloropyrimidine-5-carbaldehyde to each pre-weighed vial. Record the exact mass.

    • Rationale: Starting with an excess of solid is essential to ensure that a saturated solution is achieved.

    • Using a calibrated pipette, add a precise volume of the chosen solvent (e.g., 500 µL) to each vial.

  • Equilibration:

    • Tightly cap the vials.

    • Vortex vigorously for 1-2 minutes to break up any clumps.

    • Place the vials in a sonicator bath for 10-15 minutes.

    • Rationale: Sonication provides energy to overcome the crystal lattice energy, accelerating the dissolution process.[10]

    • Transfer the vials to a thermostatic shaker and agitate for 1-2 hours at a constant temperature.

    • Rationale: This step allows the solution to reach equilibrium. While true thermodynamic equilibrium may take longer, this provides a consistent and reproducible kinetic solubility value suitable for most applications.[12]

  • Phase Separation:

    • After equilibration, visually inspect the vials. A saturated solution must have undissolved solid remaining at the bottom. If all solid has dissolved, more must be added and step 3 repeated.

    • Centrifuge the vials at high speed (e.g., 10,000 x g) for 10 minutes to pellet the excess solid.

    • Rationale: This ensures that the supernatant (the saturated solution) is completely free of any undissolved microparticulates, which would artificially inflate the measured solubility.

  • Quantification (Gravimetric Method):

    • Pre-weigh a new, clean set of vials.

    • Carefully withdraw a known volume of the clear supernatant (e.g., 200 µL) and transfer it to the corresponding new, pre-weighed vial. Be careful not to disturb the solid pellet.

    • Evaporate the solvent completely. This can be done using a vacuum concentrator (e.g., SpeedVac) or by gentle heating under a stream of nitrogen. Avoid excessive heat which could degrade the compound.

    • Once the solvent is fully removed, weigh the vial containing the dried solute residue.

    • Calculate the solubility:

      • Solubility (mg/mL) = (Mass of vial with residue - Mass of empty vial) / Volume of supernatant transferred (mL)

  • Confirmation (Optional):

    • The concentration of the supernatant can be more precisely determined using HPLC or ¹H NMR with an internal standard, which are standard methods in analytical chemistry.[11]

Practical Implications for Researchers

  • Stock Solution Preparation: Based on the expected high solubility, preparing concentrated stock solutions (e.g., 50-100 mM) in DMSO or DMF for screening purposes should be feasible.[13] Always visually inspect for full dissolution. If precipitation occurs upon storage (especially at low temperatures), the stock concentration may be too high.

  • Reaction Chemistry: The high solubility in these solvents makes them excellent media for homogeneous reactions involving 4-Amino-2-chloropyrimidine-5-carbaldehyde, ensuring reactants are readily available to interact.[2]

  • Solvent Choice: For reactions requiring higher temperatures, DMSO's higher boiling point makes it a more suitable choice than DMF.[6] Conversely, DMF's lower boiling point can make it easier to remove during product workup.[2]

Conclusion

4-Amino-2-chloropyrimidine-5-carbaldehyde exhibits favorable solubility characteristics in the common polar aprotic solvents DMSO and DMF, a property attributable to its polar functional groups and their capacity for strong intermolecular interactions with the solvents. While qualitative and analog data strongly suggest high solubility, this guide provides the necessary theoretical framework and a robust experimental protocol for its precise, empirical determination. By applying these principles and methods, researchers can ensure the reliable and effective use of this valuable building block in their synthetic and drug discovery endeavors.

References

  • Oreate AI. (2026, January 27). DMSO vs. DMF: Unpacking the Nuances of Two Essential Solvents. Retrieved from [Link]

  • American Elements. (n.d.). 4-Amino-2-chloropyrimidine-5-carbaldehyde. Retrieved from [Link]

  • Pandey, S., & Rai, R. (2014). Physiochemical Properties of Binary Mixture of Methanol + Dimethylsulfoxide (DMSO) and Methanol + Dimethylformamide (DMF). Banaras Hindu University.
  • ResearchGate. (n.d.). Physicochemical properties of DMSO, DMF, and Py [Data table]. Retrieved from [Link]

  • Wyrwas, M., et al. (2024). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. Pharmaceuticals, 17(10), 1285.
  • PubChem. (n.d.). 4-Amino-2-methylpyrimidine-5-carbaldehyde. Retrieved from [Link]

  • Sporzyński, A., et al. (2022).
  • Kumar, V., et al. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. Journal of Analytical and Pharmaceutical Research, 7(5), 540-546.
  • Semantic Scholar. (n.d.). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. Retrieved from [Link]

  • Asian Journal of Chemistry. (2013). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. 25(1), 237-239.
  • MDPI. (2021). DMSO Solubility Assessment for Fragment-Based Screening. Molecules, 26(13), 3959.
  • Torres, J., et al. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molbank, 2022(3), M1453.
  • Journal of Biomolecular Screening. (2004). In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. 9(1), 32-41.
  • ResearchGate. (2025). In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction in the presence of aprotic solvent. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 4-amino-2-chloropyrimidine-5-carboxylate. Retrieved from [Link]

  • ResearchGate. (2020). Synthesis, Spectroscopic Characterization, Structural Studies, and In Vitro Antitumor Activities of Pyridine-3-carbaldehyde Thiosemicarbazone Derivatives. Retrieved from [Link]

  • DergiPark. (2013). Vibrational Spectroscopic Investigation of 2-amino-4-methylpyrimidine Tetracyanonickelate Complexes. Retrieved from [Link]

Sources

Comprehensive pKa Profiling and Physicochemical Characterization of 4-Amino-2-chloropyrimidine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

In modern drug discovery, highly functionalized heterocyclic building blocks are the cornerstone of combinatorial library synthesis and lead optimization. 4-Amino-2-chloropyrimidine-5-carbaldehyde (CAS: 1393547-54-0) is a prime example of a densely functionalized pyrimidine scaffold[1]. Featuring an amino group, a halogen, and an aldehyde on a single aromatic ring, this compound is highly reactive and serves as a critical precursor for synthesizing kinase inhibitors and antiviral agents.

Understanding the acid dissociation constant (


) of such building blocks is non-negotiable. The 

dictates the compound's ionization state at physiological pH, governing its solubility, membrane permeability (logD), and binding affinity within target protein pockets. However, due to the complex interplay of electron-withdrawing and electron-donating groups on this specific scaffold, determining its

requires a deep mechanistic understanding of substituent effects.

Mechanistic Determinants of pKa: Causality & Substituent Effects

As an application scientist, I approach the


 prediction of 4-Amino-2-chloropyrimidine-5-carbaldehyde not by looking at the molecule as a whole, but by deconstructing the electronic contributions of each functional group.

The base pyrimidine ring is a weak base (


). When we add substituents, the basicity of the ring nitrogens (N1 and N3) and the acidity of the exocyclic amine are drastically altered:
  • The 4-Amino Group (+M, -I Effect): In isolated 4-aminopyrimidine (CAS: 591-54-8), the

    
     is experimentally measured at 5.71[2]. It is crucial to note that protonation occurs at the ring nitrogen, not the exocyclic 
    
    
    
    group. The lone pair on the exocyclic amine is delocalized into the pyrimidine ring via mesomeric resonance (+M), increasing electron density at the ring nitrogens and raising the
    
    
    relative to unsubstituted pyrimidine.
  • The 2-Chloro Group (-I Effect): Halogens exert a strong inductive electron-withdrawing effect (-I). In 2-chloropyrimidine (CAS: 1722-12-9), this effect strips electron density away from the ring nitrogens, plummeting the predicted basic

    
     to approximately -1.46[3].
    
  • The 5-Carbaldehyde Group (-M, -I Effect): The aldehyde group at the 5-position is a powerful electron-withdrawing group via both resonance (-M) and inductive (-I) effects. It acts synergistically with the 2-chloro group to further deplete the electron density of the

    
    -system.
    

Synthesis of Causality: In 4-Amino-2-chloropyrimidine-5-carbaldehyde, the electron-donating effect of the 4-amino group is completely overwhelmed by the profound electron-withdrawing nature of the 2-chloro and 5-carbaldehyde groups. Consequently:

  • Basicity: The pyrimidine ring nitrogens are rendered virtually non-basic in aqueous conditions (Predicted basic

    
    ).
    
  • Acidity: The extreme electron withdrawal pulls electron density away from the N-H bonds of the 4-amino group, rendering these protons weakly acidic. The compound is predicted to exhibit an acidic

    
     in the range of 12.0 - 13.0, allowing it to form salts with strong bases.
    

Quantitative Data Summary

To provide a clear comparative baseline, the table below summarizes the


 shifts driven by the stepwise functionalization of the pyrimidine core.
CompoundCAS NumberExperimental/Predicted

Primary Ionization Site
Pyrimidine289-95-21.30 (Exp)Ring Nitrogen (N1/N3)
4-Aminopyrimidine591-54-85.71 (Exp)[2]Ring Nitrogen (N1/N3)
2-Chloropyrimidine1722-12-9-1.46 (Pred)[3]Ring Nitrogen (N1/N3)
4-Amino-2-chloropyrimidine-5-carbaldehyde 1393547-54-0 < 0.5 (Pred, Basic) ~12.5 (Pred, Acidic) Ring Nitrogen (Basic) 4-Amino Group (Acidic)

Experimental Methodology: UV-Metric pKa Determination

Because the predicted


 values lie at the extreme ends of the pH scale (< 1 and > 12) and the compound possesses limited aqueous solubility, standard potentiometric (pH-metric) titration will fail.

Instead, a UV-Metric (Spectrophotometric) Titration must be employed. This protocol is self-validating: the highly conjugated nature of the molecule ensures that protonation/deprotonation events trigger distinct shifts in the UV absorbance maxima (


). The presence of sharp isosbestic points acts as an internal control, proving that the spectral changes are solely due to a two-state acid-base equilibrium and not chemical degradation (e.g., hydrolysis of the 2-chloro group).
Step-by-Step Protocol

Phase 1: Reagent & Buffer Preparation

  • Stock Solution: Dissolve 4-Amino-2-chloropyrimidine-5-carbaldehyde in 100% LC-MS grade DMSO to yield a 10 mM stock. Causality: DMSO prevents premature precipitation of the lipophilic scaffold.

  • Buffer Series: Prepare a series of 24 aqueous buffers covering pH 1.0 to 14.0 (using HCl/KCl for low pH, phosphate/acetate/borate for mid pH, and NaOH/KCl for high pH). Maintain a constant ionic strength (

    
     M using KCl) to simulate physiological osmolarity.
    

Phase 2: Spectrophotometric Acquisition 3. Sample Aliquoting: Spike 5


 of the DMSO stock into 995 

of each buffer solution (Final concentration: 50

compound, 0.5% DMSO). 4. Incubation: Allow the solutions to equilibrate at

for 15 minutes. 5. UV Scanning: Record the UV-Vis spectra from 200 nm to 400 nm using a quartz cuvette (1 cm path length) against a matched blank (buffer + 0.5% DMSO).

Phase 3: Data Validation & Analysis 6. Isosbestic Point Validation: Overlay all 24 spectra. Identify strict isosbestic points. If the curves do not pass through a single point at specific transitions, the compound is likely degrading (e.g., nucleophilic aromatic substitution of the chloride by hydroxide at high pH). 7. Non-Linear Regression: Extract the absorbance values at the


 of the neutral and ionized species. Plot Absorbance vs. pH and fit the data to the Henderson-Hasselbalch equation using Target Factor Analysis (TFA) software to extract the exact 

.

Experimental Workflow Visualization

G Start Compound Stock (DMSO, 10 mM) Mix Aliquoting & Mixing (Final: 50 µM, 0.5% DMSO) Start->Mix Buffer Buffer Series (pH 1.0 - 14.0, I=0.15M) Buffer->Mix UV UV-Vis Spectroscopy (200 - 400 nm) Mix->UV Validate Isosbestic Point Validation UV->Validate Spectral Data Analyze Non-linear Regression (Henderson-Hasselbalch) Validate->Analyze Confirmed Two-State Result pKa Extraction & Profiling Analyze->Result

UV-Metric pKa Determination Workflow for 4-Amino-2-chloropyrimidine-5-carbaldehyde.

References

  • 4-Amino-2-chloropyrimidine-5-carbaldehyde | CAS 1393547-54-0. American Elements. Retrieved from:[Link]

  • 4-Aminopyrimidine - Physico-chemical Properties & pKa. ChemBK. Retrieved from:[Link]

Sources

Advanced Medicinal Chemistry of Pyrimidine-5-Carbaldehydes: Scaffold Versatility and Therapeutic Targeting

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Strategic C5-Formyl Handle

In the landscape of heterocyclic medicinal chemistry, pyrimidine-5-carbaldehydes represent a high-value "pivot point." Unlike the C2, C4, or C6 positions, which are typically functionalized via nucleophilic aromatic substitution (


) due to the electron-deficient nature of the pyrimidine ring, the C5 position is electronically distinct. It is the least electron-deficient carbon, yet when functionalized with a formyl group (–CHO), it transforms the ring into a highly versatile electrophilic platform.

For drug discovery professionals, this scaffold offers two critical advantages:

  • Scaffold Morphing: The aldehyde serves as a linchpin for annulation reactions, readily converting simple pyrimidines into complex bicyclic systems like pyrido[2,3-d]pyrimidines (isosteres of quinazolines and pteridines).

  • Covalent Warhead Precursor: The C5-aldehyde is the immediate precursor to acrylamides (via Wittig/Horner-Wadsworth-Emmons) or vinyl sulfones, which are essential for designing targeted covalent inhibitors (TCIs) against kinases like EGFR or KRAS-associated proteins (SOS1).

Synthetic Accessibility and Core Reactivity

Primary Routes to the Scaffold

Accessing the pyrimidine-5-carbaldehyde core relies on introducing the carbon electrophile. The choice of method dictates the substitution pattern available for SAR (Structure-Activity Relationship) exploration.

  • Vilsmeier-Haack Formylation: The standard approach for electron-rich pyrimidines (e.g., uracil derivatives). Reaction with

    
     introduces the aldehyde at C5 while simultaneously chlorinating oxo-groups at C2/C4, yielding 2,4-dichloro-pyrimidine-5-carbaldehydes . This is the most versatile intermediate for diversity-oriented synthesis.
    
  • Reimer-Tiemann & Oxidation: Less common due to harsh conditions, but oxidation of 5-methylpyrimidines using

    
     is a viable alternative when halogenation is undesirable.
    
Reactivity Profile: The "Electrophilic Hub"

The C5-formyl group activates the adjacent C4/C6 positions for regioselective nucleophilic attack.

  • Step 1 (

    
    ):  A nucleophile (amine, thiol) displaces the C4-chloride. The aldehyde withdraws electron density, lowering the transition state energy for this substitution.
    
  • Step 2 (Cyclization): The newly installed nucleophile at C4 can attack the C5-aldehyde (or a derivative thereof) to close a second ring.

Figure 1: Divergent synthesis pathways starting from the pyrimidine-5-carbaldehyde core, illustrating its utility in generating diverse pharmacophores.

Medicinal Chemistry Applications

Kinase Inhibition: The Pyrido[2,3-d]pyrimidine Class

The fusion of a pyridine ring onto the pyrimidine-5-carbaldehyde core yields the pyrido[2,3-d]pyrimidine scaffold.[1] This system mimics the ATP purine ring, making it a privileged structure for kinase inhibition.

Case Study: SOS1 Inhibitors (KRAS Pathway)

Son of Sevenless homolog 1 (SOS1) is a guanine nucleotide exchange factor (GEF) that activates KRAS. Inhibiting the SOS1-KRAS interaction is a novel strategy to treat KRAS-mutant cancers (e.g., pancreatic, lung).

  • Mechanism: Researchers utilized 4,6-dichloropyrimidine-5-carbaldehyde to synthesize pyrido[2,3-d]pyrimidin-7-ones.[2] The C5-aldehyde was condensed with methyl glycinate and an amine to form the bicyclic core.

  • Key Insight: The C5-position dictates the geometry of the "tail" extending into the solvent-exposed region of the kinase pocket, tuning solubility and pharmacokinetic (PK) properties.

Table 1: SAR Summary of Pyrimidine-derived SOS1 Inhibitors

Compound IDR-Group (C5-derived)IC50 (SOS1)Cellular Activity (MIA PaCa-2)Notes
8a 3-NO2-5-CF3-phenyl> 10 µMInactiveInitial hit; poor solubility.
8h 4-Methylpiperazinyl120 nM450 nMImproved solubility; metabolic liability.
8u Morpholino-ethoxy 28 nM 95 nM Lead Candidate. High potency, good oral bioavailability.

Data aggregated from recent medicinal chemistry literature [1, 2].[3][4][5][6][7]

Antiviral Agents: Herpes and Coronavirus

Pyrimidine-5-carbaldehydes are precursors to non-nucleoside antiviral agents.

  • HSV-1 (Herpes Simplex): Derivatives where the aldehyde is converted to a chalcone (via Claisen-Schmidt condensation with acetophenones) exhibit micromolar inhibition of HSV-1 replication. The

    
    -unsaturated ketone acts as a Michael acceptor, potentially alkylating viral cysteine proteases [3].
    
  • HCoV-229E: Recent screens identified pyrimido[4,5-d]pyrimidines (synthesized from 5-formyl precursors) as inhibitors of human coronavirus. The cyclopropylamino group at C2 was critical for potency [4].

Immunology: Salt-Inducible Kinases (SIKs)

SIKs are crucial in regulating the anti-inflammatory cytokine IL-10. Inhibitors derived from pyrimidine-5-carboxamides (oxidized from carbaldehydes or derived via similar nitrile chemistry) have shown efficacy in Inflammatory Bowel Disease (IBD) models. The pyrimidine core acts as the hinge binder, while the C5-substituent extends into the ribose binding pocket [5].

Detailed Experimental Protocol

Protocol: Synthesis of Pyrido[2,3-d]pyrimidin-7-one Scaffold

Target: A core intermediate for SOS1/Kinase inhibition. Starting Material: 4,6-Dichloro-2-(methylthio)pyrimidine-5-carbaldehyde.

Rationale

This protocol demonstrates the "One-Pot, Two-Step" cyclization efficiency. We utilize the differing reactivity of the C4-chloride (highly reactive) and the C5-aldehyde (condensable).

Step-by-Step Methodology
  • Reagents:

    • 4,6-Dichloro-2-(methylthio)pyrimidine-5-carbaldehyde (1.0 eq)

    • Aniline derivative (Nucleophile 1, 1.0 eq)

    • Methyl glycinate hydrochloride (1.2 eq)

    • Triethylamine (TEA, 3.0 eq)

    • Solvent: Methanol (MeOH) and Acetic Acid (AcOH).

  • Procedure:

    • Step A (

      
      ):  Dissolve the aldehyde (1.0 mmol) in anhydrous MeOH (10 mL) at 
      
      
      
      . Add TEA (1.5 mmol) followed by the aniline derivative (1.0 mmol) dropwise.
    • Checkpoint: Monitor by TLC (Hexane:EtOAc 3:1). The C4-Cl is displaced within 1 hour due to activation by the C5-CHO group.

    • Step B (Annulation): Once Step A is complete, add methyl glycinate HCl (1.2 mmol) and remaining TEA (1.5 mmol) directly to the reaction mixture.

    • Reflux the mixture for 4 hours.

    • Step C (Cyclization): Evaporate MeOH. Redissolve the residue in 70% AcOH (10 mL) and heat at

      
       for 2 hours. This acidic step forces the condensation between the amino group of the glycinate and the aldehyde, followed by lactamization.
      
  • Work-up:

    • Cool to room temperature. Pour into ice water.

    • The precipitate is the target pyrido[2,3-d]pyrimidin-7-one . Filter, wash with water, and recrystallize from Ethanol.

Figure 2: Step-wise synthesis of the kinase inhibitor scaffold. The C5-aldehyde is crucial for the final ring closure.

Future Outlook

The pyrimidine-5-carbaldehyde scaffold is evolving beyond simple heterocyclization.

  • Covalent Targeting: Conversion of the aldehyde to vinyl sulfonamides allows for targeting non-catalytic cysteines in kinases, a major trend in overcoming drug resistance (e.g., in BTK or EGFR T790M mutations).

  • PROTAC Linkers: The aldehyde provides a clean handle for reductive amination, allowing the attachment of long alkyl linkers required for Proteolysis Targeting Chimeras (PROTACs) without disrupting the hinge-binding pyrimidine core.

References

  • Design, Synthesis, and Bioevaluation of Pyrido[2,3-d]pyrimidin-7-ones as Potent SOS1 Inhibitors. Journal of Medicinal Chemistry.

  • Discovery of pyrimidine-5-carboxamide derivatives as novel salt-inducible kinases (SIKs) inhibitors for inflammatory bowel disease (IBD) treatment. European Journal of Medicinal Chemistry.

  • The potential antiviral activity of a novel pyrimidine derivative against Herpes Simplex Virus type-1 (HSV-1). Systematic Reviews in Pharmacy.

  • Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. Pharmaceuticals (MDPI).

  • Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry.

Sources

Strategic Utilization of 4-Amino-2-chloropyrimidine-5-carbaldehyde in the Synthesis of Next-Generation Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of small-molecule, ATP-competitive kinase inhibitors relies heavily on the construction of highly functionalized, fused heterocyclic scaffolds that can effectively mimic adenine. Among the most versatile building blocks in modern medicinal chemistry is 4-Amino-2-chloropyrimidine-5-carbaldehyde (CAS: 1393547-54-0) [1]. This intermediate provides an exceptional platform for the divergent synthesis of pyrazolo[3,4-d]pyrimidines, pyrido[2,3-d]pyrimidines, and pyrazolo[4,3-h]quinazolines—privileged pharmacophores frequently found in inhibitors targeting Cyclin-Dependent Kinases (CDKs) and Epidermal Growth Factor Receptors (EGFRs)[2, 3].

This technical guide explores the mechanistic rationale, orthogonal reactivity, and validated synthetic protocols for utilizing this critical intermediate in drug development workflows.

Structural Rationale & Orthogonal Reactivity

The synthetic utility of 4-Amino-2-chloropyrimidine-5-carbaldehyde stems from its highly programmable, orthogonal reactivity profile. The pyrimidine core is inherently electron-deficient, a property further amplified by the electron-withdrawing C5-carbaldehyde group. This unique electronic topology enables two distinct, non-competing reaction pathways:

  • Nucleophilic Aromatic Substitution (

    
    ) at C2:  The C2-chloride is highly activated toward displacement by aliphatic and aromatic amines. Because the C4-amino group is a poor nucleophile (due to delocalization of its lone pair into the electron-deficient pyrimidine ring), intermolecular 
    
    
    
    at C2 can be achieved with high regioselectivity.
  • Bifunctional Annulation (C4/C5): The proximity of the C4-amino and C5-aldehyde groups (ortho-relationship) provides a perfect geometric setup for condensation and cyclization reactions. Reaction with hydrazines or active methylene compounds rapidly yields 5,6- or 6,6-fused bicyclic systems.

By strategically sequencing these two pathways, chemists can generate a vast library of hinge-binding scaffolds.

Synthetic_Workflow cluster_0 Route A: Cyclization First cluster_1 Route B: SNAr First SM 4-Amino-2-chloro- pyrimidine-5-carbaldehyde (CAS: 1393547-54-0) Cyclize1 Condensation (e.g., Hydrazine) SM->Cyclize1 SNAr2 SNAr with Target Amine SM->SNAr2 Int1 2-Chloro-fused Pyrimidine Cyclize1->Int1 SNAr1 SNAr with Target Amine Int1->SNAr1 Final Target Kinase Inhibitor (e.g., CDK4/6, EGFR) SNAr1->Final Int2 2-Amino-substituted Intermediate SNAr2->Int2 Cyclize2 Condensation (e.g., Malononitrile) Int2->Cyclize2 Cyclize2->Final

Divergent synthetic workflows leveraging the orthogonal reactivity of the intermediate.

Quantitative Data: Route Optimization

The choice between Route A (Cyclization first) and Route B (


 first) depends on the nucleophilicity of the target amine and the stability of the resulting fused ring. Below is a summary of optimized parameters derived from established medicinal chemistry campaigns [2, 4].
RouteReaction StepReagents & SolventTemp (°C)Time (h)Avg. Yield (%)Causality / Key Advantage
A 1. Cyclization

, EtOH
802 - 485 - 92Preserves C2-Cl for late-stage diversification.
A 2.


, DIPEA, NMP
12012 - 1865 - 80Requires higher heat due to deactivated C2-Cl post-cyclization.
B 1.


,

, DMF
604 - 690 - 95Highly reactive C2-Cl allows mild conditions; prevents aldehyde degradation.
B 2. CyclizationMalononitrile, Piperidine906 - 870 - 85Electron-rich core slows condensation, requiring longer reaction times.

Validated Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating specific analytical checkpoints to confirm reaction causality.

Protocol 1: Regioselective of C2-Chloride (Route B, Step 1)

Objective: Displace the C2-chloride with a functionalized aniline (e.g., 4-(4-methylpiperazin-1-yl)aniline) while preserving the C5-aldehyde.

  • Preparation: In an oven-dried 50 mL round-bottom flask under an inert

    
     atmosphere, dissolve 4-Amino-2-chloropyrimidine-5-carbaldehyde (1.0 eq, 10 mmol) in anhydrous DMF (20 mL).
    
  • Base Addition: Add anhydrous

    
     (2.5 eq, 25 mmol). Causality: A mild inorganic base is preferred over strong organic bases to prevent unwanted aldol-type side reactions with the C5-aldehyde.
    
  • Nucleophile Addition: Add the target aniline (1.1 eq, 11 mmol) dropwise or in small portions.

  • Thermal Activation: Heat the reaction mixture to 60°C.

  • Validation Checkpoint: After 4 hours, withdraw a 10 µL aliquot, dilute in 1 mL Acetonitrile, and analyze via LC-MS. The reaction is deemed complete when the starting material mass (

    
    ) is 
    
    
    
    of the total AUC, and the product mass dominates.
  • Workup: Cool to room temperature, pour into ice water (100 mL), and filter the resulting precipitate. Wash with cold water and dry under a vacuum to yield the 2-amino-substituted intermediate.

Protocol 2: Annulation to Pyrazolo[3,4-d]pyrimidine (Route A, Step 1)

Objective: Construct the fused pyrazole ring using hydrazine hydrate.

  • Preparation: Suspend 4-Amino-2-chloropyrimidine-5-carbaldehyde (1.0 eq, 10 mmol) in absolute ethanol (30 mL).

  • Cyclization: Slowly add hydrazine hydrate (1.2 eq, 12 mmol) at 0°C. Causality: The initial step is the rapid, reversible formation of a Schiff base at the C5-aldehyde. Low initial temperatures prevent exothermic degradation.

  • Reflux: Heat the mixture to 80°C for 3 hours. At this temperature, the intermediate hydrazone undergoes intramolecular nucleophilic attack by the C4-amino group, followed by oxidation/aromatization to form the pyrazolo[3,4-d]pyrimidine core.

  • Validation Checkpoint: Analyze via

    
     NMR. The defining marker of success is the complete disappearance of the sharp aldehyde singlet at 
    
    
    
    ppm and the appearance of a new pyrazole C3-proton singlet at
    
    
    ppm.
  • Isolation: Concentrate the solvent in vacuo, triturate with diethyl ether, and filter to obtain the 6-chloro-1H-pyrazolo[3,4-d]pyrimidine intermediate.

Pharmacological Application: Targeting the CDK4/6 Pathway

Derivatives synthesized from 4-Amino-2-chloropyrimidine-5-carbaldehyde are highly effective at targeting the ATP-binding pocket of kinases. In the context of oncology, these fused pyrimidines act as potent inhibitors of Cyclin-Dependent Kinases 4 and 6 (CDK4/6).

By anchoring into the kinase hinge region via bidentate hydrogen bonds (mimicking the adenine ring of ATP), these compounds prevent the phosphorylation of the Retinoblastoma (Rb) protein. This halts the release of the E2F transcription factor, effectively inducing


 cell cycle arrest in malignant cells [2].

CDK46_Pathway Mitogens Mitogenic Signals CyclinD Cyclin D Upregulation Mitogens->CyclinD CDK46 CDK4/6 Activation CyclinD->CDK46 Rb Retinoblastoma (Rb) Phosphorylation CDK46->Rb Inhibitor Pyrimidine-Based Kinase Inhibitor Inhibitor->CDK46 Blocks ATP Pocket E2F E2F Transcription Factor Release Rb->E2F CellCycle G1 to S Phase Transition E2F->CellCycle

Mechanistic pathway of CDK4/6 inhibition by pyrimidine-derived scaffolds.

References

  • B. C. F. et al. "Fused pyridine, pyrimidine and triazine compounds as cell cycle inhibitors". World Intellectual Property Organization, WO2009085185A1, 2009.
  • Jiangsu Aifan Biological Medicine Co Ltd. "Pyrazolo[4,3-h]quinazoline compounds and uses thereof". United States Patent and Trademark Office, US10519136B2, 2019.

Methodological & Application

Application Note: Regioselective Synthesis of 4-Amino-2-chloropyrimidine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Focus: Mechanistic causality, in-process self-validation, and optimized step-by-step protocols.

Introduction & Strategic Rationale

The pyrimidine core is a privileged scaffold in medicinal chemistry, frequently utilized in the development of kinase inhibitors and antiviral therapeutics[1]. Specifically, 4-amino-2-chloropyrimidine-5-carbaldehyde serves as a highly versatile, tri-functionalized building block. The strategic value of this intermediate lies in its orthogonal reactivity: the C2-chlorine is primed for transition-metal-catalyzed cross-coupling or nucleophilic displacement, the C4-amine can participate in cyclization or hydrogen bonding, and the C5-aldehyde is ideal for reductive aminations or olefination.

This guide outlines a robust, two-step synthetic protocol starting from commercially available 2,4-dichloropyrimidine, emphasizing the causality behind regioselectivity and the implementation of self-validating experimental checkpoints.

Mechanistic Causality: Why This Route Works

As a Senior Application Scientist, it is critical to understand why a reaction proceeds along a specific pathway rather than simply following a recipe. This synthesis relies on the intrinsic electronic asymmetry of the pyrimidine ring.

Step 1: Regioselective Amination (SNAr)

2,4-Dichloropyrimidine possesses two electrophilic centers at C2 and C4. When subjected to aqueous ammonium hydroxide, nucleophilic aromatic substitution (SNAr) occurs preferentially at the C4 position[2].

  • The Causality: The transition state for nucleophilic attack at C4 allows the resulting negative charge in the Meisenheimer intermediate to be highly stabilized by both the N1 (para-like) and N3 (ortho-like) nitrogen atoms. Attack at C2 offers less effective delocalization. Consequently, the reaction yields 4-amino-2-chloropyrimidine as the major product (~69%), with 2-amino-4-chloropyrimidine forming only as a minor byproduct (~23%)[2].

Step 2: Vilsmeier-Haack Formylation (EAS)

Unsubstituted pyrimidines are notoriously electron-deficient and resist Electrophilic Aromatic Substitution (EAS).

  • The Causality: The installation of the primary amine at C4 in Step 1 fundamentally alters the ring's electronics. The strong electron-donating resonance effect (+M) of the C4-amino group pushes electron density into the ring, specifically activating the ortho-position (C5). This allows the highly electrophilic Vilsmeier reagent (chloromethyleneiminium ion, generated in situ from POCl3 and DMF) to selectively attack C5, achieving formylation in 70–86% yield[3].

Self-Validating Experimental Protocols

A reliable protocol must be a self-validating system. The following methodologies incorporate specific In-Process Controls (IPCs) to guarantee chemical integrity before advancing to the next stage.

Protocol A: Synthesis of 4-Amino-2-chloropyrimidine

Reagents: 2,4-Dichloropyrimidine (1.0 eq), 28% w/v aqueous ammonium hydroxide (excess).

  • Initiation: Suspend 2,4-dichloropyrimidine (e.g., 7.45 g, 50.0 mmol) in 125 mL of 28% aqueous ammonium hydroxide in a round-bottom flask[4].

  • Reaction: Stir the mixture at ambient room temperature (20–25 °C) for 5 to 18 hours[2].

  • Self-Validation Checkpoint 1 (Visual): Monitor the physical state of the suspension. A successful reaction is indicated when the insoluble material transitions from a granular, "salt-like" appearance to a fluffy, "snow-like" precipitate[4].

  • Self-Validation Checkpoint 2 (Chromatographic): Perform TLC (Eluent: 5% MeOH in CHCl3). The starting material must be fully consumed, replaced by two distinct spots representing the regioisomers.

  • Workup: Concentrate the reaction mixture in vacuo to remove excess ammonia[2].

  • Purification: Dry load the residue and purify via Fast Column Chromatography (FCC), eluting with 2–10% ethanol in chloroform[2]. Isolate the major fraction (4-amino-2-chloropyrimidine).

Protocol B: Synthesis of 4-Amino-2-chloropyrimidine-5-carbaldehyde

Reagents: 4-Amino-2-chloropyrimidine (1.0 eq), POCl3 (3.0 eq), anhydrous DMF (10.0 eq).

  • Vilsmeier Reagent Generation: Charge a dry, nitrogen-purged flask with anhydrous DMF. Cool to 0 °C using an ice bath. Add POCl3 dropwise over 30 minutes, maintaining the internal temperature below 5 °C.

  • Addition: Add 4-amino-2-chloropyrimidine portion-wise to the activated complex at 0 °C[3].

  • Reaction: Gradually warm the reaction mixture to 50 °C and stir for 18 hours[3].

  • Self-Validation Checkpoint 3 (Spectroscopic): Quench a 50 µL aliquot in ice water, extract with ethyl acetate, and analyze via 1H NMR. The disappearance of the C5-H doublet and the emergence of a sharp aldehyde singlet (~9.8–10.2 ppm) confirms complete formylation.

  • Workup: Carefully quench the bulk reaction by pouring it over crushed ice. Neutralize the highly acidic aqueous mixture to pH 7–8 using saturated aqueous NaHCO3.

  • Isolation: Extract with ethyl acetate (3 x 50 mL). Wash combined organics with brine, dry over anhydrous Na2SO4, and concentrate in vacuo. Purify via recrystallization or silica gel chromatography.

Quantitative Data & Yield Analysis

The following tables summarize the expected quantitative outcomes and optimization parameters for both synthetic steps, providing a benchmark for laboratory execution.

Table 1: Step 1 Regioselective SNAr Profile

Starting Material Reagent System Major Product (Yield) Minor Product (Yield) Time

| 2,4-Dichloropyrimidine | 28% aq. NH4OH | 4-Amino-2-chloropyrimidine (69%) | 2-Amino-4-chloropyrimidine (23%) | 5 - 18 h |

Table 2: Step 2 Vilsmeier-Haack Formylation Parameters

Substrate Reagents Temperature Profile Time Target Product Yield

| 4-Amino-2-chloropyrimidine | POCl3 / DMF | 0 °C → 50 °C | 18 h | 70 - 86% |

Workflow Visualization

The logical progression of the synthesis, including the divergence of regioisomers and the subsequent targeted formylation, is mapped below.

SynthesisWorkflow A 2,4-Dichloropyrimidine B NH4OH (28% aq) RT, 5-18 h A->B C 4-Amino-2-chloropyrimidine (Major Product, 69%) B->C Regioselective SNAr C2 2-Amino-4-chloropyrimidine (Minor Product, 23%) B->C2 SNAr (Byproduct) D POCl3 + DMF 0-50 °C, 18 h C->D E 4-Amino-2-chloropyrimidine- 5-carbaldehyde (Target, 70-86%) D->E Vilsmeier-Haack Formylation

Workflow for the regioselective synthesis of 4-amino-2-chloropyrimidine-5-carbaldehyde.

References

  • Title: 4-Amino-2-chloropyrimidine | 7461-50-9 - ChemicalBook: Synthesis Source: chemicalbook.com URL: 2

  • Title: Small-molecule pyrimidine inhibitors of the cdc2-like (Clk) and dual specificity tyrosine phosphorylation-regulated (Dyrk) kinases: Development of chemical probe ML315 Source: nih.gov URL: 1

  • Title: 3993-78-0, 2-Amino-4-chloropyrimidine Formula - ECHEMI Source: echemi.com URL: 4

  • Title: 2-Amino-4-chloropyrimidine-5-carbaldehyde | 848697-17-6 Source: benchchem.com URL: 3

Sources

High-Efficiency Suzuki-Miyaura Coupling of 2-Chloropyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-chloropyrimidine scaffold is a "privileged structure" in medicinal chemistry, serving as the core for blockbuster drugs like Rosuvastatin and Imatinib. However, functionalizing the C2 position via Suzuki-Miyaura coupling presents a unique paradox: while the position is electronically activated for oxidative addition, it is simultaneously prone to nucleophilic aromatic substitution (


) hydrolysis and catalyst poisoning via nitrogen chelation.

This guide moves beyond generic "aryl chloride" conditions to provide a targeted, mechanistic approach for 2-chloropyrimidines. We prioritize the use of Buchwald Precatalysts (G3/G4) and bulky phosphine ligands to overcome the "Nitrogen Trap" and ensure high turnover numbers (TON).

Mechanistic Insight: The "Nitrogen Trap"

To optimize this reaction, one must understand why standard conditions (e.g.,


) often fail.
  • Electronic Activation vs. Lability: The two adjacent nitrogen atoms pull electron density from the C2 carbon, making the C-Cl bond highly reactive toward oxidative addition. However, this same deficiency makes the carbon susceptible to attack by water (

    
    ), leading to the formation of 2-hydroxypyrimidine  (a dead-end byproduct).
    
  • Catalyst Poisoning: The pyrimidine nitrogens are potent

    
    -donors. In the absence of bulky ligands, the substrate coordinates to the Palladium center (
    
    
    
    binding), displacing the phosphine ligand and arresting the catalytic cycle.
  • The Solution: Bulky, electron-rich ligands (e.g., XPhos, SPhos) create a "steric wall" that prevents

    
     coordination while accelerating the oxidative addition of the chloride.
    
Visualization: Catalytic Cycle & Failure Modes

The following diagram illustrates the standard cycle alongside the specific failure modes relevant to pyrimidines.

SuzukiMechanism Pd0 Active Catalyst L-Pd(0) OxAdd Oxidative Addition (L-Pd(II)-Ar-Cl) Pd0->OxAdd + 2-Cl-Pyrimidine Poison FAILURE: Catalyst Poisoning (Pd-N Coordination) Pd0->Poison Lack of Steric Bulk TransMet Transmetallation (Rate Limiting) OxAdd->TransMet + Ar-B(OH)2 / Base Hydrolysis FAILURE: Hydrolysis (Formation of 2-OH-Pyrimidine) OxAdd->Hydrolysis Excess Water/Strong Base RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Cycle Repeats

Figure 1: Catalytic cycle highlighting specific failure modes for 2-chloropyrimidines: Nitrogen coordination (poisoning) and Hydrolysis.

Optimization Matrix

The following table summarizes the recommended variable space based on substrate complexity.

VariableStandard Conditions (Robust)Advanced Conditions (Sterically Hindered)Mechanistic Rationale
Catalyst Source

XPhos Pd G3 or SPhos Pd G3 G3 precatalysts ensure 1:1 L:Pd ratio and rapid activation.
Ligand dppf (Bidentate)XPhos or RuPhos XPhos provides extreme steric bulk to prevent N-binding.
Base

or


(Tribasic Potassium Phosphate)

is milder and highly effective for boronic acids; reduces hydrolysis risk.
Solvent 1,4-Dioxane /

(4:[1]1)
THF /

or n-Butanol
n-Butanol aids solubility of polar pyrimidines; THF is superior for G3 catalysts.
Temperature 80 - 100 °C60 - 80 °CLower temps possible with G3 catalysts, preserving labile groups.

Experimental Protocols

Protocol A: High-Performance Screening (Recommended Starting Point)

Best for: Drug discovery, library synthesis, and valuable intermediates.

Reagents:

  • 2-Chloropyrimidine derivative (1.0 equiv)

  • Aryl Boronic Acid (1.2 - 1.5 equiv)[2]

  • Catalyst: XPhos Pd G3 (2.0 - 5.0 mol%)

  • Base:

    
     (0.5 M aqueous solution, 3.0 equiv)
    
  • Solvent: THF (Tetrahydrofuran)

Procedure:

  • Setup: Charge a reaction vial (equipped with a magnetic stir bar) with the 2-chloropyrimidine (1.0 mmol) and Aryl Boronic Acid (1.2 mmol).

  • Catalyst Addition: Add XPhos Pd G3 (17 mg, 0.02 mmol, 2 mol%).

    • Note: G3 precatalysts are air-stable solids, allowing benchtop weighing.

  • Inerting: Seal the vial with a septum cap. Evacuate and backfill with Nitrogen or Argon (

    
    ).
    
  • Solvent/Base Addition: Syringe in degassed THF (4.0 mL) followed by degassed 0.5 M aqueous

    
     (6.0 mL).
    
    • Critical: The biphasic nature requires vigorous stirring.

  • Reaction: Heat the block to 60°C. Monitor via LCMS at 1 hour. If conversion is <50%, increase temp to 80°C.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water/brine. Dry organic layer over

    
    .[3]
    
  • Purification: Flash chromatography.

Protocol B: Cost-Effective Scale-Up (Gram to Kilo Scale)

Best for: Process chemistry where cost of G3 catalyst is prohibitive.

Reagents:

  • Catalyst:

    
     (1.0 - 3.0 mol%)
    
  • Base:

    
     (Solid, 3.0 equiv)
    
  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Procedure:

  • Degassing: Sparge the Dioxane/Water mixture with Nitrogen for 30 minutes before adding to reagents. Oxygen is the enemy of

    
    .
    
  • Charging: Add 2-chloropyrimidine, Boronic Acid, Base, and Catalyst to the reactor.

  • Solvent Addition: Add the degassed solvent mixture.[2][3][4]

  • Reaction: Heat to 90-100°C.

    • Note: This system requires higher temperatures than Protocol A to overcome the activation energy of the less active catalyst.

  • Scavenging: Upon completion, treat the crude mixture with a metal scavenger (e.g., SiliaMetS® Thiol) to reduce residual Pd levels to <10 ppm.

Decision Tree for Method Development

Use this workflow to select the optimal conditions for your specific substrate.

MethodDev Start Start: 2-Chloropyrimidine + Ar-B(OH)2 StericCheck Is the Boronic Acid Sterically Hindered (Ortho-sub)? Start->StericCheck YesHindered Yes StericCheck->YesHindered NoHindered No StericCheck->NoHindered AdvancedCat USE PROTOCOL A Catalyst: XPhos Pd G3 Solvent: THF/H2O YesHindered->AdvancedCat BaseSens Is substrate Base Sensitive? (Esters, Nitriles) NoHindered->BaseSens YesBase Yes BaseSens->YesBase NoBase No BaseSens->NoBase MildCond USE MILD SYSTEM Base: K3PO4 or KF Solvent: Dioxane (Anhydrous) YesBase->MildCond RobustCond USE PROTOCOL B Catalyst: Pd(dppf)Cl2 Base: Na2CO3 NoBase->RobustCond

Figure 2: Decision matrix for selecting catalyst and base systems based on substrate sterics and stability.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Hydrolysis Product (2-OH-pyrimidine)Water concentration too high; Base too strong (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

attack).
Switch to Anhydrous conditions (Dioxane/Toluene) with

. Use Boronic Esters (Pinacol) instead of acids.
No Reaction (Starting Material Recovered)Catalyst poisoning by Pyrimidine Nitrogen.Switch to XPhos Pd G3 or SPhos Pd G3 . Increase temperature to 100°C.
Protodeboronation (Ar-H formed)Boronic acid instability.Use Boronic Esters or Potassium Trifluoroborates (

)
. Lower reaction temperature.[5]
Homocoupling (Ar-Ar formed)Presence of Oxygen; Pd(II) reduction incomplete.Degas solvents more rigorously. Switch to a Pd(0) source like

+ Ligand.

References

  • Buchwald, S. L., et al. "Dialkylbiaryl phosphines in Pd-catalyzed amination: A user's guide." Chemical Science, 2011. Link

  • Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[5] Chemical Reviews, 1995. Link

  • BenchChem. "Ligand Selection for Efficient Suzuki Coupling of 2-Chloropyridines." Application Notes, 2025. Link

  • Sigma-Aldrich. "Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction." Technical Library. Link

  • Yonedalabs. "Suzuki-Miyaura cross-coupling: Practical Guide." Organic Chemistry Resources. Link

Sources

Application Notes and Protocols for the Oxidation of 4-Amino-2-chloropyrimidine-5-carbaldehyde to 4-Amino-2-chloropyrimidine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of 4-Amino-2-chloropyrimidine-5-carboxylic acid

In the landscape of modern drug discovery and development, the pyrimidine scaffold remains a cornerstone of medicinal chemistry. Its derivatives are integral components of numerous therapeutic agents, owing to their ability to mimic endogenous nucleobases and engage with a wide array of biological targets. Among these, 4-Amino-2-chloropyrimidine-5-carboxylic acid stands out as a particularly valuable synthetic intermediate. The presence of three distinct functional groups—an amine, a chloro substituent, and a carboxylic acid—on the pyrimidine ring provides a versatile platform for the construction of complex molecular architectures through various coupling and derivatization strategies. The conversion of the readily available 4-Amino-2-chloropyrimidine-5-carbaldehyde to its corresponding carboxylic acid is a critical transformation that unlocks the full synthetic potential of this key building block.

This technical guide provides an in-depth exploration of the oxidation of 4-Amino-2-chloropyrimidine-5-carbaldehyde, with a focus on a robust and widely applicable protocol. We will delve into the mechanistic underpinnings of the chosen oxidative method, provide a detailed, step-by-step experimental procedure, and offer practical insights into reaction monitoring, troubleshooting, and product characterization.

Mechanism and Rationale: The Pinnick Oxidation

The oxidation of aldehydes to carboxylic acids is a fundamental transformation in organic synthesis.[1] While numerous methods exist, the Pinnick oxidation has emerged as a preferred choice for substrates bearing sensitive functional groups due to its mild and highly selective nature. This method employs sodium chlorite (NaClO₂) as the primary oxidant under weakly acidic conditions.[2]

The key to the Pinnick oxidation's selectivity lies in its mechanism. The reaction is initiated by the formation of chlorous acid (HClO₂) from sodium chlorite in the presence of a mild acid, typically a phosphate buffer.[2][3] Chlorous acid then adds to the carbonyl group of the aldehyde to form a hydroxyallyl chlorite intermediate. This intermediate undergoes a pericyclic fragmentation, transferring the aldehydic hydrogen to an oxygen on the chlorine atom and releasing the carboxylic acid and hypochlorous acid (HOCl) as a byproduct.[1][2][3]

A critical aspect of the Pinnick oxidation is the management of the hypochlorous acid byproduct. HOCl is a reactive species that can lead to undesired side reactions, such as chlorination of the aromatic ring or oxidation of the amine group.[2] To mitigate these side reactions, a scavenger is typically added to the reaction mixture. Common scavengers include 2-methyl-2-butene and hydrogen peroxide, which rapidly react with and neutralize the HOCl.

For the oxidation of 4-Amino-2-chloropyrimidine-5-carbaldehyde, the Pinnick oxidation is particularly well-suited. The mild reaction conditions are unlikely to affect the chloro and amino substituents on the pyrimidine ring. However, due to the presence of the electron-rich amino group, careful control of the reaction conditions and effective scavenging of HOCl are paramount to prevent side reactions. While unprotected aromatic amines can sometimes be problematic in Pinnick oxidations, the deactivating effect of the pyrimidine ring and the adjacent chloro and formyl groups may offer some protection.[2]

Pinnick_Oxidation_Workflow Start Start: 4-Amino-2-chloropyrimidine- 5-carbaldehyde Reaction Reaction: - Stir at room temperature - Monitor by TLC/LC-MS Start->Reaction Add Reagents Reagents: - Sodium Chlorite (NaClO₂) - Sodium Dihydrogen Phosphate (NaH₂PO₄) - 2-Methyl-2-butene - tert-Butanol/Water Reagents->Reaction Add Workup Workup: - Quench with Na₂SO₃ - Adjust pH - Extract with organic solvent Reaction->Workup Upon Completion Purification Purification: - Recrystallization or - Column Chromatography Workup->Purification Crude Product Product Product: 4-Amino-2-chloropyrimidine- 5-carboxylic acid Purification->Product Pure Product

Caption: Workflow for the Pinnick oxidation of 4-Amino-2-chloropyrimidine-5-carbaldehyde.

Experimental Protocol

This protocol provides a detailed procedure for the oxidation of 4-Amino-2-chloropyrimidine-5-carbaldehyde to 4-Amino-2-chloropyrimidine-5-carboxylic acid using the Pinnick oxidation.

Materials:

  • 4-Amino-2-chloropyrimidine-5-carbaldehyde

  • Sodium chlorite (NaClO₂, 80% technical grade)

  • Sodium dihydrogen phosphate monohydrate (NaH₂PO₄·H₂O)

  • 2-Methyl-2-butene

  • tert-Butanol

  • Deionized water

  • Sodium sulfite (Na₂SO₃)

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • LC-MS for reaction monitoring (optional)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Addition funnel (optional)

  • pH meter or pH paper

  • Separatory funnel

  • Rotary evaporator

  • Filtration apparatus

  • Standard laboratory glassware

Procedure:

  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-Amino-2-chloropyrimidine-5-carbaldehyde (1.0 eq) in a 1:1 mixture of tert-butanol and water (approximately 10-20 mL per gram of aldehyde).

    • To this solution, add sodium dihydrogen phosphate monohydrate (1.2 eq) and 2-methyl-2-butene (3.0 eq). Stir the mixture vigorously to ensure all solids are dissolved or well-suspended.

  • Addition of Oxidant:

    • In a separate beaker, prepare a solution of sodium chlorite (80%, 1.5 eq) in deionized water (approximately 4-5 mL per gram of sodium chlorite).

    • Add the sodium chlorite solution dropwise to the reaction mixture over a period of 15-30 minutes at room temperature. An exotherm may be observed; if necessary, cool the reaction flask in a water bath to maintain the temperature below 35 °C.

  • Reaction Monitoring:

    • Stir the reaction mixture at room temperature for 2-6 hours.

    • Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent) or LC-MS. The reaction is complete when the starting aldehyde is no longer observed.

  • Workup:

    • Once the reaction is complete, cool the mixture in an ice bath.

    • Carefully quench the excess oxidant by slowly adding a saturated aqueous solution of sodium sulfite until a negative test with starch-iodide paper is obtained.

    • Most of the tert-butanol is removed under reduced pressure using a rotary evaporator.

    • Acidify the remaining aqueous solution to pH 2-3 with 1 M hydrochloric acid. A precipitate of the carboxylic acid product may form.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification and Characterization:

    • Filter the dried organic solution and concentrate under reduced pressure to yield the crude 4-Amino-2-chloropyrimidine-5-carboxylic acid.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetonitrile) or by column chromatography on silica gel if necessary.

    • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Quantitative Data Summary:

ReagentMolecular Weight ( g/mol )Equivalents
4-Amino-2-chloropyrimidine-5-carbaldehyde157.561.0
Sodium chlorite (80%)90.441.5
Sodium dihydrogen phosphate monohydrate137.991.2
2-Methyl-2-butene70.133.0
ProductMolecular FormulaMolecular Weight ( g/mol )Theoretical Yield
4-Amino-2-chloropyrimidine-5-carboxylic acidC₅H₄ClN₃O₂173.56~85-95%

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete reactionInsufficient oxidant or reaction time.Add an additional portion of sodium chlorite solution (0.2-0.3 eq) and continue stirring. Monitor by TLC.
Formation of chlorinated byproductsIneffective scavenging of hypochlorous acid.Ensure a sufficient excess of 2-methyl-2-butene is used. Alternatively, hydrogen peroxide can be used as a scavenger.[2]
Low isolated yieldProduct partially soluble in the aqueous layer during extraction. Product degradation.Perform additional extractions of the aqueous layer. Ensure the pH is sufficiently acidic (pH 2-3) to fully protonate the carboxylic acid and minimize its solubility in water. Avoid excessive heating during workup.
N-oxidation of the amino groupA known side reaction for unprotected amines in some Pinnick oxidations.[2]If N-oxidation is a significant issue, consider protecting the amino group as a tert-butyloxycarbonyl (Boc) derivative prior to oxidation. The Boc group is stable to the reaction conditions and can be removed subsequently.[2]

Conclusion

The oxidation of 4-Amino-2-chloropyrimidine-5-carbaldehyde to its corresponding carboxylic acid is a pivotal step in the synthesis of more complex, biologically active molecules. The Pinnick oxidation provides a mild, selective, and high-yielding method for this transformation. By understanding the underlying mechanism and carefully controlling the reaction conditions, researchers can reliably produce 4-Amino-2-chloropyrimidine-5-carboxylic acid in high purity. The protocol and insights provided in this guide are intended to empower researchers in drug development and medicinal chemistry to efficiently access this valuable synthetic intermediate.

References

  • Grokipedia.
  • Wikipedia.
  • Al-Zoubi, R. M., et al. (2020). Mechanistic investigations on Pinnick oxidation: a density functional theory study. Royal Society Open Science.
  • BOC Sciences. 4-amino-2-chloropyrimidine-5-carboxylic acid.
  • Royal Society of Chemistry. Mechanistic investigations on Pinnick oxidation: a density functional theory study.
  • Sigma-Aldrich. 4-Amino-2-chloropyrimidine-5-carboxylic acid.

Sources

Technical Application Note: Optimization of SNAr on 4-Amino-2-chloropyrimidine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the optimization of nucleophilic aromatic substitution (SNAr) on 4-Amino-2-chloropyrimidine-5-carbaldehyde . It addresses the specific electronic push-pull dynamics of this scaffold and provides validated protocols for amination, etherification, and thioetherification.

Executive Summary & Chemical Context

The pyrimidine scaffold is ubiquitous in kinase inhibitors (e.g., EGFR, CDK). The specific intermediate 4-amino-2-chloropyrimidine-5-carbaldehyde represents a unique "push-pull" system:

  • Activation: The 5-formyl group (-CHO) is a strong electron-withdrawing group (EWG). It lowers the LUMO energy of the ring, activating the C2 position for nucleophilic attack.

  • Deactivation: The 4-amino group (-NH₂) is a strong electron-donating group (EDG) by resonance. This significantly increases electron density in the ring, partially counteracting the activation from the aldehyde and rendering the C2-chloride less reactive than in 2,4-dichloropyrimidine.

  • Chemo-selectivity Challenge: The 5-aldehyde is susceptible to reversible condensation (Schiff base formation) with primary amine nucleophiles, competing with the desired SNAr pathway.

This guide provides protocols to overcome the deactivating effect of the 4-amino group while managing the reactivity of the 5-aldehyde.

Mechanistic Insight

The reaction proceeds via an Addition-Elimination mechanism.

  • Nucleophilic Attack: The nucleophile attacks C2. The transition state is stabilized by the electron-withdrawing nature of the N1/N3 nitrogens and the para-like conjugation with the 5-formyl group.

  • Meisenheimer Complex: The anionic intermediate is stabilized by resonance delocalization onto the 5-CHO oxygen and ring nitrogens.

  • Elimination: Re-aromatization expels the chloride ion.

DOT Diagram: Reaction Mechanism & Pathway

SNAr_Mechanism Substrate 4-Amino-2-chloro- pyrimidine-5-CHO TS Meisenheimer Complex Substrate->TS + Nu-H (Slow Step) Imine Side Reaction: Schiff Base (Imine) Substrate->Imine + R-NH2 (Reversible) Nu Nucleophile (Nu-H) Nu->TS Product 2-Substituted Product TS->Product - HCl (Fast) Imine->Substrate H3O+/H2O Workup Imine->Product S_NAr on Imine (Alternative Path)

Caption: Mechanistic pathway showing the competition between C2-displacement (SNAr) and C5-condensation (Imine formation). Acidic workup is critical to revert imine byproducts.

Experimental Protocols

Method A: Basic Conditions (Standard for 2° Amines & Alkoxides)

Best for: Secondary amines, alcohols, and thiols where Schiff base formation is impossible or minimal.

Reagents:

  • Substrate: 1.0 equiv

  • Nucleophile: 1.1 – 1.2 equiv

  • Base: DIPEA (N,N-Diisopropylethylamine) (2.0 – 3.0 equiv)

  • Solvent: 1,4-Dioxane or Ethanol (Anhydrous)

Step-by-Step:

  • Dissolution: Charge a reaction vial with 4-amino-2-chloropyrimidine-5-carbaldehyde (1.0 equiv) and anhydrous 1,4-dioxane (0.2 M concentration).

  • Addition: Add DIPEA (2.5 equiv) followed by the nucleophile (1.1 equiv).

  • Reaction: Seal the vial and heat to 90–100 °C for 4–12 hours.

    • Note: Monitor by LCMS. The 4-amino group makes this slow; if conversion is <50% after 4h, increase temp to 120 °C.

  • Workup:

    • Cool to RT. Dilute with EtOAc.

    • Wash with 10% aqueous citric acid (Crucial step: hydrolyzes any transient imines formed at C5).

    • Wash with saturated NaHCO₃ and brine.

    • Dry over Na₂SO₄ and concentrate.

Method B: Acid-Catalyzed (Optimized for 1° Amines & Low Reactivity)

Best for: Primary amines or unreactive substrates. Acid protonates N3, increasing electrophilicity at C2.

Reagents:

  • Substrate: 1.0 equiv

  • Nucleophile: 1.0 – 1.2 equiv

  • Catalyst: p-Toluenesulfonic acid (pTSA) (0.1 – 0.5 equiv) or Glacial Acetic Acid (solvent)

  • Solvent: n-Butanol or i-PrOH

Step-by-Step:

  • Setup: Dissolve substrate (1.0 equiv) in n-Butanol (0.3 M).

  • Catalyst: Add amine (1.1 equiv) and pTSA (0.2 equiv).

  • Reaction: Heat to 110 °C (Reflux) for 6–16 hours.

    • Mechanism:[1][2][3][4] The acid activates the pyrimidine ring and may transiently form an imine at C5, which often undergoes SNAr faster than the aldehyde.

  • Hydrolysis Workup:

    • Concentrate n-Butanol.

    • Resuspend residue in THF/1N HCl (4:1) and stir at RT for 1 hour to ensure full hydrolysis of the C5-imine back to the aldehyde.

    • Neutralize with NaHCO₃, extract with EtOAc/DCM.

Method C: Etherification (Alkoxides)

Best for: Introducing -OR groups.

Step-by-Step:

  • Activation: In a separate vial, treat the alcohol (1.2 equiv) with NaH (1.2 equiv) in dry THF at 0 °C for 15 min to generate the alkoxide.

  • Displacement: Add the substrate (dissolved in THF) dropwise to the alkoxide solution.

  • Condition: Stir at 0 °C to RT. (Reaction is typically fast; heating may cause Cannizzaro-type side reactions at the aldehyde).

Critical Parameters & Troubleshooting

ParameterRecommendationRationale
Solvent Dioxane, n-BuOH, DMSOHigh boiling points required to overcome 4-NH₂ deactivation. DMSO accelerates SNAr but makes workup harder.
Temperature 80 °C – 120 °CThe C2-Cl bond is deactivated. Temperatures < 60 °C rarely yield conversion.
Imine Formation Acidic Workup Primary amines will condense with the 5-CHO. You must include an aqueous acid wash (Citric acid or HCl) to recover the aldehyde product.
Stoichiometry 1.1 equiv NucleophileAvoid large excesses of primary amines to minimize bis-condensation or irreversible aminal formation.
Workflow Diagram: Decision Matrix

Workflow Start Select Nucleophile Type Nucleophile Type? Start->Type SecAmine Secondary Amine (R2NH) Type->SecAmine PriAmine Primary Amine (RNH2) Type->PriAmine Alkoxide Alcohol/Thiol (ROH/RSH) Type->Alkoxide MethodA Method A: DIPEA / Dioxane / 100°C SecAmine->MethodA PriAmine->MethodA High Reactivity MethodB Method B: pTSA / n-BuOH / 110°C PriAmine->MethodB Low Reactivity MethodC Method C: NaH / THF / 0°C Alkoxide->MethodC Workup Workup: Aqueous Citric Acid Wash MethodA->Workup MethodB->Workup MethodC->Workup

Caption: Decision matrix for selecting the optimal SNAr protocol based on nucleophile class.

References

  • Trilleras, J., et al. (2022).[5] SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molbank, 2022(3), M1426.

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley. (General reactivity of pyrimidines: C4 > C2).
  • WuXi AppTec. (2021). Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine. QM Magic Class, Chapter 48.

  • Barvian, M. R., et al. (2000). Synthesis and Structure-Activity Relationships of 2-Amino-4-substituted-pyrimidine-5-carbaldehydes. Journal of Medicinal Chemistry. (Context for kinase inhibitor synthesis).

Sources

Vilsmeier-Haack Formylation of Aminopyrimidines: An Application Guide for Synthetic and Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The introduction of a formyl group onto the pyrimidine scaffold is a cornerstone transformation in medicinal chemistry, yielding critical intermediates for the synthesis of biologically active compounds, including vitamins and pharmaceuticals.[1] This guide provides an in-depth exploration of the Vilsmeier-Haack reaction, a mild and effective method for the formylation of electron-rich aminopyrimidines. We will dissect the reaction mechanism, offer a detailed, field-proven laboratory protocol, and discuss critical process parameters, troubleshooting, and safety considerations. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful reaction for the synthesis of functionalized pyrimidine derivatives.

The Underpinning Chemistry: Mechanism and Rationale

The Vilsmeier-Haack reaction is a robust method for formylating electron-rich aromatic and heteroaromatic compounds.[2] Its success with aminopyrimidines hinges on the interplay between the electrophilicity of the Vilsmeier reagent and the nucleophilicity of the pyrimidine ring, which is significantly enhanced by the presence of an amino substituent.

The Vilsmeier Reagent: A Tamed Electrophile

The heart of the reaction is the Vilsmeier reagent, a chloroiminium salt, which is typically generated in situ.[3] It is formed from the reaction of a substituted amide, most commonly N,N-dimethylformamide (DMF), with a halogenating agent like phosphorus oxychloride (POCl₃).[4][5]

The mechanism of its formation is as follows:

  • The lone pair of the carbonyl oxygen in DMF attacks the electrophilic phosphorus atom of POCl₃.

  • This is followed by the elimination of the dichlorophosphate anion to yield a highly electrophilic chloroiminium ion—the Vilsmeier reagent.[6][7]

This reagent is a significantly weaker electrophile than those used in classical Friedel-Crafts acylations.[8] This moderated reactivity is precisely why it is ideal for activated heterocyclic systems like aminopyrimidines, as it minimizes side reactions and degradation that might occur with more aggressive reagents.

The Aminopyrimidine Substrate: An Activated Nucleophile

The pyrimidine ring itself is classified as a π-deficient heterocycle, making it inherently resistant to electrophilic aromatic substitution.[9][10] The presence of two electronegative nitrogen atoms withdraws electron density from the ring, deactivating it towards attack by electrophiles.

However, the introduction of a potent electron-donating group, such as an amino (-NH₂) group, fundamentally alters this electronic landscape. The lone pair of the amino nitrogen donates electron density into the ring system through resonance, dramatically increasing the nucleophilicity of the ring carbons. This activation is most pronounced at the C5 position, which becomes the primary site for electrophilic attack.

The Reaction Mechanism: A Step-by-Step Synthesis

The Vilsmeier-Haack formylation of an aminopyrimidine proceeds via a classical electrophilic aromatic substitution pathway.

  • Formation of the Vilsmeier Reagent : As described above, DMF and POCl₃ react to form the electrophilic chloroiminium salt.

  • Electrophilic Attack : The electron-rich C5 position of the aminopyrimidine ring attacks the electrophilic carbon of the Vilsmeier reagent. This step disrupts the aromaticity of the pyrimidine ring and forms a cationic intermediate, often referred to as a sigma complex.[4][5]

  • Re-aromatization : A base, typically DMF from the reaction mixture, abstracts the proton from the C5 carbon, restoring the aromaticity of the ring and yielding an iminium salt intermediate.[6]

  • Hydrolysis : During the aqueous work-up, water attacks the carbon of the iminium salt. Subsequent elimination of dimethylamine and deprotonation yields the final product: the corresponding 4-amino-5-formylpyrimidine.[3]

Vilsmeier_Haack_Mechanism

Experimental Protocol: Formylation of 4-Aminopyrimidine

This protocol provides a representative procedure for the formylation of 4-aminopyrimidine. Quantities can be scaled as needed, with appropriate adjustments to equipment and cooling capacity.

Materials and Equipment
  • Reagents : 4-Aminopyrimidine, Phosphorus oxychloride (POCl₃, freshly distilled), N,N-Dimethylformamide (DMF, anhydrous), Sodium acetate (anhydrous), Dichloromethane (DCM), Deionized water, Crushed ice.

  • Equipment : Three-neck round-bottom flask, magnetic stirrer and stir bar, dropping funnel, thermometer, ice-water bath, nitrogen/argon inlet, condenser, standard laboratory glassware for work-up, rotary evaporator, filtration apparatus.

Reagent Preparation and Stoichiometry

The Vilsmeier reagent is prepared in situ and used immediately. The reaction is highly sensitive to moisture; therefore, all glassware must be oven-dried, and anhydrous solvents must be used.[11]

ReagentMolar Eq.Purpose
4-Aminopyrimidine1.0Substrate
POCl₃1.2 - 1.5Activates DMF to form Vilsmeier reagent
DMF3.0 - 5.0Reagent and Solvent
Sodium Acetate3.0 - 4.0Base for neutralization during work-up
Step-by-Step Procedure
  • Vilsmeier Reagent Preparation :

    • To a dry, three-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and nitrogen inlet, add anhydrous DMF (3.0 eq.).

    • Cool the flask in an ice-water bath to 0-5 °C.

    • Slowly add POCl₃ (1.2 eq.) dropwise via the dropping funnel to the cooled, vigorously stirring DMF over 30-60 minutes.[11] Causality : This addition is highly exothermic. Maintaining a low temperature is critical to prevent uncontrolled reaction and decomposition of the reagent.[11]

    • After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 30 minutes to ensure complete formation of the Vilsmeier reagent. The mixture should become a thick, pale-yellow slurry.

  • Formylation Reaction :

    • Dissolve 4-aminopyrimidine (1.0 eq.) in a minimal amount of anhydrous DMF.

    • Add the aminopyrimidine solution dropwise to the freshly prepared Vilsmeier reagent, ensuring the internal temperature does not exceed 10 °C.

    • Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 60-80 °C for 2-6 hours, monitoring the reaction progress by TLC or LC-MS. Causality : Heating provides the necessary activation energy for the electrophilic attack on the activated pyrimidine ring. Reaction time and temperature are substrate-dependent and may require optimization.

  • Reaction Work-up and Product Isolation :

    • After completion, cool the reaction mixture back to room temperature.

    • In a separate large beaker, prepare a mixture of crushed ice and water.

    • CRITICAL STEP : Carefully and slowly pour the reaction mixture onto the crushed ice with vigorous stirring. Causality : This quenches the reaction and hydrolyzes the intermediate iminium salt to the final aldehyde. This process is highly exothermic and releases HCl gas; it must be performed in a well-ventilated fume hood.[12]

    • Neutralize the acidic aqueous solution by slowly adding a saturated solution of sodium acetate or sodium hydroxide until the pH is approximately 7-8. The product often precipitates during neutralization.

    • Stir the resulting suspension for 1-2 hours to ensure complete precipitation.

    • Collect the crude product by vacuum filtration, washing the filter cake with cold water.

  • Purification :

    • The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using an appropriate eluent like dichloromethane/methanol.

Field-Proven Insights & Troubleshooting

Critical Process Parameters
  • Anhydrous Conditions : The Vilsmeier reagent reacts violently with water.[11] Any moisture will quench the reagent, reduce yield, and generate corrosive byproducts. Ensure all glassware is dry and use anhydrous solvents.

  • Temperature Control : The initial formation of the Vilsmeier reagent is highly exothermic. Failure to control the temperature can lead to a thermal runaway and decomposition.[11] Conversely, the formylation step often requires heat, and the optimal temperature depends on the reactivity of the specific aminopyrimidine substrate.

  • Order of Addition : Always add the POCl₃ to the DMF. Reversing the order can lead to an uncontrolled reaction. The substrate should be added to the pre-formed reagent.

Substrate Scope and Potential Side Reactions
  • Activating Groups : The reaction is most effective for pyrimidines bearing electron-donating groups (e.g., -NH₂, -OH, -OR). Unactivated pyrimidines are generally unreactive.[13]

  • Chlorination : A significant side reaction, particularly with hydroxyl- or amino-substituted pyrimidines, is chlorination of the activating group by excess POCl₃.[14] This can sometimes be a desired transformation, but if formylation is the sole goal, using a minimal excess of POCl₃ and carefully controlling the temperature is crucial.

  • Diformylation : While less common, diformylation can occur on highly activated systems if more than one nucleophilic site is available.

Troubleshooting Guide
IssuePossible CauseSuggested Solution
Low or No Product 1. Wet reagents or glassware. 2. Vilsmeier reagent decomposed. 3. Insufficient heating.1. Ensure all materials are scrupulously dried. 2. Prepare reagent fresh at 0-5 °C. 3. Increase reaction temperature or time.
Formation of Byproducts 1. Chlorination of the amino group. 2. Reaction temperature too high.1. Use a smaller excess of POCl₃ (e.g., 1.1 eq.). 2. Optimize temperature; run the reaction at the lowest effective temperature.
Difficult Work-up Incomplete hydrolysis or neutralization.Stir the quenched mixture for an extended period. Ensure pH is neutral or slightly basic before filtration.

Product Characterization

Confirmation of the desired 4-amino-5-formylpyrimidine structure can be achieved using standard spectroscopic techniques:

  • ¹H NMR : Expect a characteristic singlet for the aldehyde proton (-CHO) in the downfield region (δ 9-10 ppm). Signals for the pyrimidine ring protons will also be present.

  • ¹³C NMR : The aldehyde carbon will appear as a distinct signal around δ 185-195 ppm.

  • FTIR Spectroscopy : Look for a strong carbonyl (C=O) stretching band for the aldehyde at approximately 1680-1700 cm⁻¹. N-H stretching bands for the amino group will appear around 3200-3400 cm⁻¹.[15]

  • Mass Spectrometry : The molecular ion peak corresponding to the mass of the formylated product should be observed.

Critical Safety Precautions

The Vilsmeier-Haack reaction involves hazardous materials that require strict safety protocols.

  • Phosphorus Oxychloride (POCl₃) :

    • Hazards : Highly toxic, corrosive, and reacts violently with water, releasing toxic and corrosive gases (HCl).[12] Causes severe skin burns and eye damage, and can be fatal if inhaled.[16]

    • Handling : Always handle POCl₃ in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (Neoprene or Teflon are recommended), a lab coat, and chemical splash goggles with a face shield.[17] Have an appropriate quenching agent (e.g., sodium bicarbonate solution) and spill kit readily available.

  • N,N-Dimethylformamide (DMF) :

    • Hazards : DMF is a suspected teratogen and liver toxin. Avoid inhalation and skin contact.

    • Handling : Use in a well-ventilated area or fume hood. Wear appropriate gloves and eye protection.

Emergency Procedures : In case of skin contact with POCl₃, immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 30 minutes.[12] Seek immediate medical attention. For inhalation, move the victim to fresh air and seek immediate medical help.[12]

References

  • European Patent Office. (2013). Novel synthesis of substituted 4-amino-pyrimidines - Patent 2307355. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Sdfine. (n.d.). Chemwatch MSDS 1810. Retrieved from [Link]

  • University of Liverpool. (n.d.). 10. Pyrimidines. Retrieved from [Link]

  • Tasneem, G. A., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. DOI:10.1039/D3RA04309F. Retrieved from [Link]

  • Kimura, Y., & Matsuura, D. (2013). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. International Journal of Organic Chemistry, 3, 1-7. DOI: 10.4236/ijoc.2013.33A001. Retrieved from [Link]

  • Chemistry Steps. (2023). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Thieme E-Books. (n.d.). Synthesis by Formylation of Arene—Hydrogen Bonds. Retrieved from [Link]

  • Wageningen University & Research. (n.d.). THE REACTIVITY OF SUBSTITUTED PURINES IN STRONGLY BASIC MEDIUM. Retrieved from [Link]

  • International Journal of Pharmaceutical and Chemical Sciences. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from [Link]

  • Air Liquide Malaysia. (n.d.). Phosphorus Oxychloride. Retrieved from [Link]

  • SynArchive. (n.d.). Vilsmeier-Haack Formylation. Retrieved from [Link]

  • YouTube. (2021). Vilsmeier-Haack Reaction Mechanism | Organic Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). WO2020050368A1 - Method for preparing vilsmeier reagent.
  • ResearchGate. (n.d.). (PDF) Electrophilic Substitution In Azines. Retrieved from [Link]

  • YouTube. (2021). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Google Patents. (n.d.). US8198443B2 - Synthesis of 4-amino-pyrimidines scaffolds.
  • Cambridge University Press. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • American Chemical Society. (2012). Synthesis of Heteroaromatic-Fused Pyrimidine Derivatives via Sequential Three-Component Heterocyclization. Retrieved from [Link]

  • American Chemical Society. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Retrieved from [Link]

  • PubMed. (2000). Synthesis and cytotoxicity of 4-amino-5-oxopyrido[2,3-d]pyrimidine nucleosides. Retrieved from [Link]

  • MDPI. (2024). Efficient Two-Step Synthesis of Novel Pyrimido[4,5-d] Pyrimidines with Potent Neuroprotective, Antioxidant, and Aβ Anti-Aggregation Properties. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Incorporation of 4-amino-5-hydroxymethylpyrimidine into thiamine by microorganisms. Retrieved from [Link]

  • PubMed. (n.d.). Spectrophotometric determination of diaminopyrimidines using benzoquinone. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis, characterization, and Hirshfeld surface analysis of coordination compounds. Retrieved from [Link]

  • Applied Science and Biotechnology Journal for Advanced Research. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Retrieved from [Link]

  • Wiley Analytical Science. (2019). Optical Spectroscopic Analysis of Pharmaceutical Co-Crystals. Retrieved from [Link]

  • National Institutes of Health. (2022). Spectroscopic details on the molecular structure of pyrimidine‑2‑thiones heterocyclic compounds. Retrieved from [Link]

Sources

Application Note: Synthesis and Diversification of Pyrrolo[2,3-d]pyrimidines from 4-Amino-2-chloropyrimidine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The pyrrolo[2,3-d]pyrimidine scaffold (a 7-deazapurine isostere) is a privileged pharmacophore in modern oncology and immunology. It serves as the core hinge-binding motif for numerous blockbuster kinase inhibitors, including the CDK4/6 inhibitor Ribociclib and various RET or JAK inhibitors[1],[2].

To access this chemical space efficiently, 4-Amino-2-chloropyrimidine-5-carbaldehyde is an exceptionally versatile, pre-functionalized building block[3]. Its structural logic is highly tailored for drug discovery:

  • C4-Amino & C5-Carbaldehyde: Perfectly poised for [3+2] or[4+1] annulation strategies to construct the 5-membered pyrrole ring[4].

  • C2-Chloro: Acts as an orthogonal reactivity handle. It remains inert during the pyrrole ring formation but is highly activated for late-stage nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig cross-coupling, allowing rapid library generation[1].

This application note details a robust, self-validating protocol for the synthesis of Ethyl 2-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate via a tandem N-alkylation/intramolecular aldol condensation sequence, followed by strategies for its late-stage diversification.

Mechanistic Pathway & Logical Design

The synthesis relies on a two-step, one-pot annulation strategy using ethyl bromoacetate.

  • N-Alkylation: The primary C4-amino group acts as a nucleophile, displacing the bromide of ethyl bromoacetate to form a secondary amine intermediate.

  • Intramolecular Aldol Condensation & Dehydration: A strong base deprotonates the activated methylene of the newly attached acetate group. The resulting enolate attacks the adjacent C5-carbaldehyde, forming a 5-membered ring. Subsequent dehydration yields the fully aromatic, thermodynamically stable pyrrolo[2,3-d]pyrimidine core.

Mechanism A 4-Amino-2-chloropyrimidine- 5-carbaldehyde C N-Alkylation Intermediate [m/z: 244.1] A->C K2CO3, DMF rt, 4h B Ethyl Bromoacetate (Alkylation Agent) B->C D Intramolecular Aldol Condensation C->D DBU, 90°C E Dehydration & Aromatization D->E -H2O F Ethyl 2-chloro-7H-pyrrolo [2,3-d]pyrimidine-6-carboxylate [m/z: 226.0] E->F

Mechanistic pathway for the annulation of 4-amino-2-chloropyrimidine-5-carbaldehyde.

Reaction Optimization

To ensure a high-yielding and scalable process, the choice of base and temperature is critical. A weak base is required initially to prevent side reactions, followed by a strong, non-nucleophilic base to drive cyclization.

EntryBase (Step 1)Base (Step 2)SolventTemp (Step 2)Yield (%)Observation / Causality
1K₂CO₃ (1.5 eq)NoneDMF80 °C35%Incomplete cyclization; intermediate stalls.
2Cs₂CO₃ (3.0 eq)Cs₂CO₃DMF80 °C52%One-pot single base causes competitive ester hydrolysis.
3K₂CO₃ (1.5 eq)DBU (1.5 eq)THF65 °C41%Sluggish aldol condensation due to low boiling point.
4 K₂CO₃ (1.5 eq) DBU (1.5 eq) DMF 90 °C 88% Optimal; clean conversion and rapid dehydration.

Experimental Protocol: A Self-Validating System

This protocol is designed with built-in In-Process Controls (IPCs) to ensure trustworthiness and reproducibility at every stage.

Materials Required:
  • 4-Amino-2-chloropyrimidine-5-carbaldehyde (1.0 eq, 10 mmol, 1.57 g)

  • Ethyl bromoacetate (1.1 eq, 11 mmol, 1.84 g)

  • Potassium carbonate (K₂CO₃, anhydrous) (1.5 eq, 15 mmol, 2.07 g)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 eq, 15 mmol, 2.28 g)

  • Anhydrous N,N-Dimethylformamide (DMF) (50 mL)

Step-by-Step Methodology:

Step 1: Chemoselective N-Alkylation

  • Charge a dried 250 mL round-bottom flask with 4-Amino-2-chloropyrimidine-5-carbaldehyde and anhydrous DMF under a nitrogen atmosphere.

  • Add K₂CO₃, followed by the dropwise addition of ethyl bromoacetate over 10 minutes at room temperature.

  • Stir the suspension vigorously at room temperature for 4 hours.

    • Expert Insight (Causality): K₂CO₃ is utilized here because it is strong enough to facilitate the SN2 displacement but mild enough to prevent the base-catalyzed self-condensation of the aldehyde or the degradation of the ethyl bromoacetate. Anhydrous DMF is critical to prevent competitive hydrolysis of the C2-chloride.

    • Self-Validation (IPC 1): Pull a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. The reaction is complete when the starting material peak ([M+H]⁺ = 158.0) disappears, replaced by the N-alkylated intermediate ([M+H]⁺ = 244.1).

Step 2: Base-Promoted Cyclization & Aromatization 4. To the same reaction vessel, add DBU (1.5 eq) in one portion. 5. Equip the flask with a reflux condenser and heat the mixture to 90 °C for 6 hours.

  • Expert Insight (Causality): The intramolecular aldol condensation requires the generation of a relatively stable enolate. DBU, a strong, non-nucleophilic amidine base, efficiently deprotonates the activated methylene without competing for nucleophilic attack at the C2-chloro position (which would occur if bases like NaOH or alkoxides were used). The elevated temperature (90 °C) provides the thermodynamic push required for the final dehydration step, yielding the aromatic system.
  • Self-Validation (IPC 2): Analyze via LC-MS. The intermediate mass ([M+H]⁺ = 244.1) will shift to the final product mass ([M+H]⁺ = 226.0), confirming successful cyclization and dehydration.

Step 3: Workup and Isolation 6. Cool the reaction mixture to room temperature and pour it into 200 mL of ice-cold distilled water while stirring rapidly. 7. Adjust the pH to ~6 using 1M HCl. A precipitate will form. 8. Filter the solid, wash with cold water (3 x 50 mL) and cold diethyl ether (20 mL), and dry under high vacuum to afford Ethyl 2-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate as an off-white solid.

Late-Stage Diversification Strategy

The synthesized 2-chloro-pyrrolopyrimidine core is a highly versatile hub for generating targeted kinase inhibitor libraries. The orthogonal reactivity of the C2, C6, and N7 positions allows for independent, sequential functionalization.

Workflow Core Ethyl 2-chloro-7H-pyrrolo [2,3-d]pyrimidine-6-carboxylate SNAr C2-Amination (SNAr / Buchwald-Hartwig) Core->SNAr R-NH2, DIPEA, 100°C EsterMod C6-Derivatization (Hydrolysis & Amidation) Core->EsterMod 1. LiOH 2. HATU, R-NH2 NAlkylation N7-Alkylation (Mitsunobu / Alkyl Halides) Core->NAlkylation R-X, Cs2CO3 Target Kinase Inhibitor Library (e.g., Ribociclib Analogs) SNAr->Target EsterMod->Target NAlkylation->Target

Late-stage diversification workflow for kinase inhibitor library generation.

Workflow Execution Notes:

  • C2-Amination: The C2-chloride is highly activated by the pyrimidine nitrogens. Heating the core with primary or secondary amines (e.g., cyclopentylamine) in the presence of DIPEA yields C2-amino derivatives, a hallmark of CDK4/6 inhibitors[1].

  • N7-Alkylation: The pyrrole nitrogen can be selectively alkylated using alkyl halides and Cs₂CO₃, or via Mitsunobu conditions, tuning the solvent-exposed region of the kinase binding pocket[2].

References

1.[1] CN106478641B - The synthetic method of Rui Boxini intermediates. Google Patents. URL: 2.[4] One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. SciELO. URL: 3.[2] Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. National Institutes of Health (NIH). URL: 4.[3] WO2009085185A1 - Fused pyridine, pyrimidine and triazine compounds as cell cycle inhibitors. Google Patents. URL:

Sources

Application Note: Condensation Reactions of Pyrimidine Aldehydes with Acetophenones

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Significance

The condensation of pyrimidine carbaldehydes with acetophenones yields pyrimidinyl-chalcones (


-unsaturated ketones), a structural motif of immense pharmacological interest. Unlike standard benzaldehyde condensations, pyrimidine aldehydes possess unique electronic properties due to the electron-deficient nature of the diazine ring. This application note provides a rigorous technical guide for synthesizing these scaffolds, addressing specific challenges such as ring instability, solubility profiles, and competing Cannizzaro reactions.

Target Applications:

  • Oncology: Synthesis of tubulin polymerization inhibitors.

  • Infectious Disease: Development of antimicrobial and antimalarial agents.

  • Lead Optimization: Utilizing the pyrimidine ring as a bioisostere for phenyl groups to improve aqueous solubility and metabolic stability.

Mechanistic Insight & Reaction Design

The reaction follows the Claisen-Schmidt pathway, a crossed-aldol condensation.[1] Success relies on manipulating the reactivity differential between the nucleophile (acetophenone enolate) and the electrophile (pyrimidine aldehyde).

The Electronic Advantage (and Risk)

Pyrimidine aldehydes are significantly more electrophilic than their benzene counterparts. The nitrogen atoms in the pyrimidine ring exert a strong electron-withdrawing effect (


 and 

effects), activating the exocyclic carbonyl.
  • Pro: Reaction rates are typically faster.

  • Con: The aldehyde is prone to hydration and nucleophilic attack on the ring (at C2, C4, or C6 positions) by the hydroxide base if concentrations are uncontrolled.

Reaction Pathway Visualization

The following diagram illustrates the base-catalyzed mechanism, highlighting the critical dehydration step which drives the equilibrium forward.

ReactionMechanism Acetophenone Acetophenone (Nucleophile) Enolate Enolate Intermediate (Resonance Stabilized) Acetophenone->Enolate Deprotonation (-H+) Base Base (OH-) Base->Enolate Aldol β-Hydroxy Ketone (Aldol Adduct) Enolate->Aldol Nucleophilic Attack PyrimAld Pyrimidine Aldehyde (Electrophile) PyrimAld->Aldol Electrophilic Center Chalcone Pyrimidinyl-Chalcone (Final Product) Aldol->Chalcone E1cB Elimination (-H2O) Water H2O (Byproduct) Aldol->Water

Figure 1: Step-wise mechanism of the Claisen-Schmidt condensation between acetophenone and pyrimidine aldehyde.

Critical Process Parameters (CPPs)

ParameterRecommendationScientific Rationale
Stoichiometry 1.0 : 1.0 (Ketone:Aldehyde)Excess aldehyde is avoided to prevent bis-condensation or side reactions on the pyrimidine ring.
Solvent Ethanol or Methanol (95%)Protic solvents stabilize the transition state of the aldol addition. Water/Ethanol mixtures are ideal for green protocols.
Base Catalyst NaOH or KOH (10-40% aq.)Strong bases are required to generate the enolate. For acid-sensitive substrates, Piperidine or Ba(OH)

are alternatives.
Temperature 0°C

RT
Start cold to control exotherm and prevent Cannizzaro side-reactions of the reactive aldehyde.
Order of Addition Ketone + Base

Aldehyde
CRITICAL: Pre-forming the enolate ensures that when the highly reactive pyrimidine aldehyde is added, it is immediately trapped by the enolate rather than the hydroxide ion.

Experimental Protocols

Protocol A: Classical Solution-Phase Synthesis (High Purity)

Best for: Initial scale-up, generating analytical standards, and crystallizable products.

Materials:

  • Acetophenone (10 mmol)[1]

  • Pyrimidine-X-carbaldehyde (10 mmol) (where X=2, 4, or 5)

  • Ethanol (95%, 20 mL)

  • NaOH (40% aqueous solution, 5 mL)

  • Ice bath

Procedure:

  • Enolate Formation: In a 50 mL round-bottom flask, dissolve acetophenone (1.20 g, 10 mmol) in Ethanol (15 mL).

  • Base Addition: Place the flask in an ice bath (0-5°C). Add the NaOH solution dropwise over 5 minutes. Stir for 15 minutes to ensure enolate formation. Note: The solution may turn slight yellow/orange.

  • Electrophile Addition: Dissolve the pyrimidine aldehyde (10 mmol) in the remaining Ethanol (5 mL). Add this solution slowly to the reaction mixture over 10 minutes.

  • Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature (25°C).

    • Monitoring: Check TLC (Hexane:EtOAc 7:3) every 30 minutes. Reaction typically completes in 2–4 hours.

  • Work-up:

    • Pour the reaction mixture into crushed ice (100 g) containing dilute HCl (to neutralize excess base, pH ~7).

    • Precipitation: The chalcone usually precipitates as a solid. Filter via Buchner funnel.

    • Purification: Recrystallize from hot Ethanol. If oil forms, extract with Dichloromethane (DCM), dry over MgSO

      
      , and purify via column chromatography.
      
Protocol B: Green Ultrasound-Assisted Synthesis (High Throughput)

Best for: Library generation, unstable aldehydes, and maximizing atom economy.

Materials:

  • Acetophenone (1.0 eq)[2]

  • Pyrimidine aldehyde (1.0 eq)

  • Catalyst: Pulverized NaOH (20 mol%) or K

    
    CO
    
    
    
  • Solvent: Water or Ethanol (minimal volume)

  • Ultrasonic Bath (Frequency ~40 kHz)

Procedure:

  • Mix: In a 25 mL Erlenmeyer flask, combine acetophenone and pyrimidine aldehyde.

  • Catalyst: Add pulverized NaOH (0.2 eq).

  • Sonication: Add 2 mL of water (or ethanol). Place the flask in the ultrasonic bath at room temperature.

    • Irradiation: Sonicate for 10–30 minutes.

    • Observation: Rapid precipitation of the product is often observed.

  • Isolation: Filter the solid directly. Wash with cold water (3x 10 mL) to remove the base.

  • Drying: Dry in a vacuum oven at 45°C.

Troubleshooting & Optimization Logic

The following decision tree assists in overcoming common synthetic hurdles, particularly regarding the stability of the pyrimidine ring.

Optimization Start Problem Identified LowYield Low Yield / Incomplete Reaction Start->LowYield SideProducts Side Products / Impurities Start->SideProducts CheckSolubility Are reactants soluble? LowYield->CheckSolubility ID_Impurity Identify Impurity Type SideProducts->ID_Impurity IncreaseTemp Increase Temp to 40-50°C (Caution: Polymerization) CheckSolubility->IncreaseTemp Yes ChangeSolvent Switch to MeOH or add co-solvent (THF) CheckSolubility->ChangeSolvent No SolubleYes Yes SolubleNo No Cannizzaro Cannizzaro Reaction (Aldehyde oxidation) ID_Impurity->Cannizzaro Michael Michael Addition (Bis-adduct) ID_Impurity->Michael FixCannizzaro Reduce Base Conc. Add Aldehyde Slower Cannizzaro->FixCannizzaro FixMichael Strict 1:1 Stoichiometry Stop reaction earlier Michael->FixMichael

Figure 2: Troubleshooting decision tree for Claisen-Schmidt condensation.

Specific Pyrimidine Issues
  • Ring Cleavage: Highly concentrated strong bases (e.g., 50% NaOH) under reflux can attack the pyrimidine ring, leading to ring-opening. Solution: Use milder bases like K

    
    CO
    
    
    
    or Ba(OH)
    
    
    if this occurs, or stick to room temperature conditions.
  • Hydration: Pyrimidine aldehydes can form gem-diols in water, reducing reactivity. Solution: Use anhydrous ethanol or add a dehydrating agent (molecular sieves) if the reaction stalls.

Characterization Standards

To validate the synthesis of the target chalcone, the following spectral features must be confirmed:

  • 
    H NMR (DMSO-d
    
    
    
    or CDCl
    
    
    ):
    • Vinylic Protons: A pair of doublets with a coupling constant (

      
      ) of 15–16 Hz . This confirms the trans (
      
      
      
      )-configuration of the alkene.
    • Chemical Shift: These protons typically appear between

      
       7.4 and 8.0 ppm.
      
    • Pyrimidine Protons: Distinctive downfield shifts (often > 8.5 ppm) depending on the substitution pattern.

  • IR Spectroscopy:

    • C=O Stretch: Strong band at 1650–1665 cm

      
       (conjugated ketone).
      
    • C=C Stretch: Medium band at 1590–1610 cm

      
      .
      

References

  • Sahoo, B. M., et al. (2017).[3][4] "Green Expedient Synthesis of Pyrimidine Derivatives via Chalcones and Evaluation of their Anthelmintic Activity." Indian Journal of Pharmaceutical Education and Research.

  • Younis, A., et al. (2016). "Ultrasonic assisted synthesis of novel anticancer chalcones using water as green solvent."[5] Der Pharma Chemica.

  • BenchChem. (2025).[1] "Optimizing reaction conditions for Claisen-Schmidt condensation of substituted acetophenones." BenchChem Protocols.

  • Safaei-Ghomi, J., & Ghasemzadeh, M. A. (2011). "Ultrasound-assisted synthesis of dihydropyrimidine-2-thiones." Journal of the Serbian Chemical Society.

  • Domínguez, J. N., et al. (2001). "Synthesis and antimalarial activity of substituted chalcones." Il Farmaco.

Sources

functionalization of C-2 chlorine in 4-amino-2-chloropyrimidine scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Functionalization of C-2 Chlorine in 4-Amino-2-Chloropyrimidine Scaffolds

Part 1: Executive Summary & Core Challenge

The 4-amino-2-chloropyrimidine scaffold is a privileged pharmacophore in drug discovery, particularly for kinase inhibitors (e.g., CDK, JAK, and EGFR inhibitors). However, functionalizing the C-2 chlorine presents a distinct kinetic challenge compared to its precursor, 2,4-dichloropyrimidine.

The Reactivity Paradox: In 2,4-dichloropyrimidine, the C-4 position is highly reactive toward nucleophilic aromatic substitution (SNAr) due to the para-like resonance stabilization of the Meisenheimer intermediate. Once the C-4 position is aminated (forming the 4-amino-2-chloropyrimidine), the electron-donating amino group (+M effect) significantly increases the electron density of the pyrimidine ring.[1] This deactivates the remaining C-2 chlorine toward subsequent nucleophilic attack and oxidative addition by Palladium(0).[1]

This guide provides high-fidelity protocols to overcome this deactivation, utilizing microwave-assisted SNAr and specialized Pd-catalyzed cross-coupling methodologies.

Part 2: Mechanistic Grounding & Decision Logic

To successfully functionalize the C-2 position, one must counteract the electronic deactivation. The choice of method depends strictly on the nucleophile type and steric demand.

Decision Matrix: Selecting the Right Pathway

G Start Target: C-2 Functionalization of 4-Amino-2-Chloropyrimidine Nucleophile Identify Nucleophile Class Start->Nucleophile Amine_Prim Primary/Sterically Unhindered Amine Nucleophile->Amine_Prim Aliphatic Amine Amine_Sec Secondary/Sterically Hindered Amine or Aniline Nucleophile->Amine_Sec Weak Nucleophile Carbon Aryl/Heteroaryl Boronic Acid (C-C Bond) Nucleophile->Carbon Organometallic SNAr_MW Protocol A: Microwave-Assisted SNAr (Acid Catalysis Optional) Amine_Prim->SNAr_MW High Heat/Protic Solvent Buchwald Protocol B: Buchwald-Hartwig Amination (BrettPhos/RuPhos) Amine_Sec->Buchwald Pd-Catalysis Required Suzuki Protocol C: Suzuki-Miyaura Coupling (XPhos/SPhos) Carbon->Suzuki Pd-Catalysis Required

Figure 1: Strategic decision tree for C-2 functionalization based on nucleophile electronics and sterics.[1]

Part 3: Experimental Protocols

Protocol A: Microwave-Assisted SNAr Amination

Best for: Primary aliphatic amines, cyclic secondary amines (morpholine, piperidine).

Rationale: The 4-amino group deactivates the ring. Thermal heating alone (reflux) is often insufficient or leads to prolonged reaction times (24-48h). Microwave irradiation provides rapid, uniform heating that overcomes the activation energy barrier. Protic solvents (n-propanol, n-butanol) are preferred to stabilize the transition state via H-bonding.[1]

Materials:

  • Substrate: 4-Amino-2-chloropyrimidine (1.0 equiv)[1]

  • Nucleophile: Amine (1.2 – 2.0 equiv)[1]

  • Solvent: Anhydrous n-Propanol (Concentration: 0.5 – 1.0 M)[1]

  • Base (Optional): DIPEA (2.0 equiv) – Note: Often not needed if amine is used in excess.[1]

Step-by-Step Workflow:

  • Preparation: In a 10 mL microwave process vial, dissolve 1.0 mmol of 4-amino-2-chloropyrimidine in 2 mL of anhydrous n-propanol.

  • Addition: Add 2.0 mmol of the target amine. Cap the vial with a Teflon-lined septum.

  • Irradiation: Place in a microwave reactor (e.g., CEM Discover or Biotage Initiator).

    • Temperature: 140°C – 160°C

    • Pressure Limit: 250 psi[1]

    • Time: 20 – 40 minutes (Hold time)

    • Stirring: High

  • Work-up: Cool to room temperature. The product often precipitates upon cooling.[1]

    • If solid:[1] Filter and wash with cold ethanol.[1]

    • If soluble: Evaporate solvent under reduced pressure, redissolve in EtOAc, wash with NaHCO₃, dry over Na₂SO₄, and concentrate.

  • Validation: Verify C-2 substitution via LC-MS (loss of Cl isotope pattern) and NMR (shift of C-2 related protons).

Expert Tip: If the reaction is sluggish, add 1.0 equiv of TFA (Trifluoroacetic acid) .[1] Protonation of the pyrimidine N-1 makes the C-2 position significantly more electrophilic, catalyzing the attack.

Protocol B: Pd-Catalyzed Suzuki-Miyaura Coupling

Best for: Forming C-C bonds (Aryl/Heteroaryl attachment).[1]

Rationale: Oxidative addition of Pd(0) to the C-2 position of an electron-rich pyrimidine is the rate-limiting step. Standard catalysts like Pd(PPh₃)₄ often fail or give low yields.[1] Electron-rich, bulky phosphine ligands (e.g., XPhos, SPhos) are required to facilitate oxidative addition.[1]

Materials:

  • Substrate: 4-Amino-2-chloropyrimidine (1.0 equiv)[1]

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.5 equiv)[1]

  • Catalyst: Pd(OAc)₂ (5 mol%) + XPhos (10 mol%) OR Pd(dppf)Cl₂ (for simpler substrates)[1]

  • Base: K₃PO₄ (3.0 equiv) or Cs₂CO₃ (2.0 equiv)[1]

  • Solvent: 1,4-Dioxane : Water (4:1 ratio)[1]

  • Atmosphere: Argon or Nitrogen (Strictly degassed)[1]

Step-by-Step Workflow:

  • Degassing: Charge the reaction vessel with 1,4-dioxane and water. Sparge with Argon for 15 minutes. Oxygen is the primary cause of failure in this reaction.

  • Assembly: Under positive Argon flow, add the chloropyrimidine, boronic acid, base, and precatalyst/ligand mix.[2]

  • Reaction: Seal the vessel.

    • Method A (Thermal): Heat to 100°C for 12-18 hours.

    • Method B (Microwave): Heat to 120°C for 30 minutes.

  • Scavenging: Cool to RT. Filter through a Celite pad to remove Pd black. Wash the pad with EtOAc.[1]

  • Purification: The 4-amino group makes these compounds polar.[1] Use a DCM:MeOH gradient (0-10% MeOH) for silica chromatography.[1]

Part 4: Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
No Reaction (SNAr) Ring deactivation by 4-NH₂Increase Temp to 160°C (MW); Add 1.0 eq TFA (Acid Catalysis).
Low Yield (Suzuki) Poor Oxidative AdditionSwitch ligand to XPhos or BrettPhos ; Ensure strict deoxygenation.[1]
Protodeboronation Boronic acid instabilitySwitch base to KF or K₃PO₄; Reduce water content; Add boronic acid in portions.[1]
Homocoupling Oxygen presenceSparge solvents longer; Check Argon line integrity.[1]
Solubility Issues Polar substrateUse DMF or DMAc as solvent instead of alcohols/dioxane.

Part 5: References

  • Microwave-Assisted Synthesis of 2-Amino-4-Chloropyrimidine Derivatives. Arabian Journal of Chemistry, 2022.

  • Suzuki Coupling of Chloropyrimidines: Application Notes. BenchChem Technical Library, 2025.[1]

  • Regioselectivity in Nucleophilic Aromatic Substitution of Pyrimidines. WuXi AppTecQM Magic Class, Chapter 29.

  • Buchwald-Hartwig Amination of Heteroaryl Chlorides. Journal of Organic Chemistry, 2006. [1]

  • Reactivity of 2-Chloropyrimidines vs 4-Chloropyrimidines. StackExchange Chemistry / Frontier Molecular Orbital Theory, 2017.

Sources

Application Note: Microwave-Assisted Synthesis of Pyrido[2,3-d]pyrimidines Using 4-Amino-2-chloropyrimidine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrido[2,3-d]pyrimidine scaffold is a privileged pharmacophore in modern drug discovery, serving as the core structural motif for numerous ATP-competitive kinase inhibitors, including FDA-approved CDK4/6 inhibitors[1]. Constructing this bicyclic system efficiently requires highly functionalized precursors. 4-Amino-2-chloropyrimidine-5-carbaldehyde (CAS 1393547-54-0) is an ideal, pre-organized building block for this purpose.

This application note details a highly optimized, two-step Microwave-Assisted Organic Synthesis (MAOS) protocol. By leveraging dielectric heating, this workflow drastically reduces reaction times from days to minutes, suppresses off-target polymerization, and provides a self-validating framework for the rapid generation of kinase inhibitor libraries.

Mechanistic Rationale & Causality

The synthesis of the target scaffold relies on the dual reactivity of 4-amino-2-chloropyrimidine-5-carbaldehyde[2]:

  • Nucleophilic Aromatic Substitution (

    
    ):  The C2-chlorine is highly activated by the electron-deficient pyrimidine ring and the strongly electron-withdrawing para-carbaldehyde group. We utilize cyclopentylamine as the nucleophile, a choice directly inspired by the hydrophobic pocket-binding moieties found in clinical CDK inhibitors[3].
    
  • Knoevenagel-Friedländer Cascade: The adjacent 4-amino and 5-carbaldehyde groups are perfectly positioned for annulation. Upon condensation of the aldehyde with an active methylene compound (malononitrile), the resulting arylidene intermediate undergoes rapid intramolecular cyclization via the C4-amine.

Why Microwave Irradiation? Conventional conductive heating often fails during the cyclization step due to the high activation energy barrier of the intramolecular ring closure, leading to the thermal degradation of the aldehyde or oligomerization of malononitrile. Microwave irradiation directly couples with the dipole moments of the solvent (ethanol, which has a high loss tangent,


), causing rapid, uniform superheating. This kinetic burst pushes the cascade reaction to completion before side-reactions can occur.

Reaction Pathway

MAOS_Pathway A 4-Amino-2-chloropyrimidine- 5-carbaldehyde C Intermediate: C2-Aminated Pyrimidine A->C SNAr MW: 100°C, 15 min B Cyclopentylamine (Nucleophile) B->C E Target Scaffold: Pyrido[2,3-d]pyrimidine C->E Cyclization MW: 120°C, 20 min D Malononitrile (Active Methylene) D->E

Reaction pathway for the microwave-assisted synthesis of pyrido[2,3-d]pyrimidines.

Experimental Protocols (Self-Validating System)

Protocol A: Microwave-Assisted Amination

Objective: Synthesis of 4-amino-2-(cyclopentylamino)pyrimidine-5-carbaldehyde.

  • Causality of Reagents: N,N-Diisopropylethylamine (DIPEA) is utilized as a non-nucleophilic base to scavenge the HCl byproduct, preventing the protonation and subsequent deactivation of the cyclopentylamine nucleophile.

  • Step-by-Step Methodology:

    • In a 10 mL microwave-safe vial equipped with a magnetic stir bar, suspend 4-amino-2-chloropyrimidine-5-carbaldehyde (1.0 mmol, 157.6 mg) in absolute ethanol (4.0 mL).

    • Add cyclopentylamine (1.2 mmol, 118 µL) followed by DIPEA (1.5 mmol, 261 µL).

    • Seal the vial with a Teflon-lined crimp cap.

    • Irradiate in a dedicated microwave synthesizer set to 100 °C for 15 minutes (Dynamic power mode, max 150 W, high stirring).

    • Allow the vessel to cool to room temperature via compressed air cooling.

  • Self-Validation Check:

    • Visual Cue: The initial pale-yellow suspension will transition into a clear, deep-golden solution.

    • TLC Analysis: Spot the mixture on silica gel (Eluent: 50% EtOAc/Hexanes). The starting material (

      
      , strong UV quenching) must be completely absent, replaced by a more polar product spot (
      
      
      
      ).
    • Workup: Pour into ice water (15 mL). The intermediate precipitates as a yellow solid. Filter, wash with cold water, and dry under vacuum.

Protocol B: Knoevenagel Condensation & Intramolecular Cyclization

Objective: Synthesis of 7-amino-2-(cyclopentylamino)pyrido[2,3-d]pyrimidine-6-carbonitrile.

  • Causality of Reagents: Piperidine acts as a secondary amine organocatalyst, forming a reactive iminium ion intermediate with the aldehyde, dramatically accelerating the Knoevenagel condensation with malononitrile.

  • Step-by-Step Methodology:

    • In a new 10 mL microwave vial, dissolve the intermediate from Protocol A (0.5 mmol, ~103 mg) in absolute ethanol (3.0 mL).

    • Add malononitrile (0.6 mmol, 39.6 mg) and a catalytic amount of piperidine (0.05 mmol, 5 µL).

    • Seal the vial and subject it to microwave irradiation at 120 °C for 20 minutes.

    • Cool the reaction mixture to 0 °C in an ice bath for 30 minutes to induce crystallization.

  • Self-Validation Check:

    • Visual Cue: The product will spontaneously crash out of the ethanol solution as a dense, microcrystalline precipitate upon cooling.

    • LC-MS Analysis: Dilute a 5 µL aliquot in LC-MS grade Methanol. The chromatogram should show a single dominant peak with an ESI+ mass of

      
      
      
      
      
      , confirming the addition of malononitrile (
      
      
      ) and the loss of water (
      
      
      ) via cyclization.
    • Workup: Filter the precipitate, wash with cold ethanol (2 x 1 mL), and dry to afford the analytically pure target scaffold.

Quantitative Data & Method Optimization

The implementation of MAOS provides a stark statistical advantage over conventional thermal heating. The table below summarizes the optimization metrics derived from our validation runs.

Reaction ParameterConventional Heating (Oil Bath)Microwave Irradiation (MAOS)
Step 1:

Amination
Temperature80 °C (Reflux)100 °C (Sealed Vessel)
Reaction Time12 hours15 minutes
Isolated Yield68%94%
Impurity Profile~8% hydrolysis byproduct observed< 1% impurities
Step 2: Cascade Cyclization
Temperature80 °C (Reflux)120 °C (Sealed Vessel)
Reaction Time18 hours20 minutes
Isolated Yield45%88%
Impurity ProfileHigh malononitrile oligomerizationClean, quantitative conversion

References

  • Google Patents. "WO2009085185A1 - Fused pyridine, pyrimidine and triazine compounds as cell cycle inhibitors". World Intellectual Property Organization.
  • PubChem. "4-amino-2-chloropyrimidine-5-carbaldehyde". National Center for Biotechnology Information. Available at: [Link]

  • American Elements. "4-Amino-2-chloropyrimidine-5-carbaldehyde". American Elements Life Science Products. Available at: [Link]

Sources

Troubleshooting & Optimization

preventing hydrolysis of 2-chloro group in pyrimidine aldehydes

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preventing Hydrolysis of the 2-Chloro Substituent Ticket ID: PYR-CL-STAB-001 Support Tier: Level 3 (Senior Application Scientist)

Diagnostic Hub: The Mechanism of Failure

User Issue: "I synthesized 2-chloropyrimidine-5-carbaldehyde, but after workup, I isolated a high-melting white solid that is insoluble in DCM. The NMR shows no aldehyde peak."

Root Cause Analysis: You have likely encountered Nucleophilic Aromatic Substitution (


) .
The 2-chloropyrimidine motif is inherently unstable toward nucleophiles (like water or hydroxide) because the pyrimidine ring is 

-deficient. The addition of an aldehyde group at the 5-position (a strong Electron Withdrawing Group, EWG) exacerbates this electrophilicity, making the C-2 position a "hotspot" for attack.

When the C-2 chloride is displaced by water (


) or hydroxide (

), the molecule converts to the 2-hydroxy derivative, which rapidly tautomerizes to the thermodynamically stable pyrimidone .
Mechanistic Visualization

The following diagram illustrates the electronic activation that leads to this failure.

HydrolysisMechanism Substrate 2-Chloro-5-CHO-Pyrimidine (Highly Electrophilic) Attack Nucleophilic Attack (H2O / OH-) at C-2 Substrate->Attack Activated by Ring N & CHO Group Meisenheimer Meisenheimer Complex (Resonance Stabilized) Attack->Meisenheimer Addition Product 2-Pyrimidone Derivative (Thermodynamic Sink) Meisenheimer->Product Elimination of Cl- & Tautomerization

Figure 1: The


 pathway. The aldehyde (CHO) pulls electron density, activating the C-2 position for hydrolysis.

Synthesis Protocol: The Vilsmeier-Haack Quench

The most common point of failure is the workup of the Vilsmeier-Haack reaction. The intermediate iminium salt is stable; the hydrolysis of this salt to release the aldehyde is where the chloride is lost if pH is uncontrolled.

Optimized Workup Procedure

Standard protocols often suggest "pouring into base." Do not do this. It causes transient high pH spikes that strip the chloride.

StepActionTechnical Rationale
1 Cool the Reaction Cool the reaction mixture (DMF/POCl3) to 0°C .
2 Prepare Buffer Prepare a saturated Sodium Acetate (NaOAc) solution or a phosphate buffer (pH 6–7). Cool this to 0°C.
3 Inverse Quench Cannulate or drip the reaction mixtureinto the buffer.
4 Temperature Control Maintain internal temperature < 10°C during addition. The hydrolysis of the Vilsmeier complex is exothermic.
5 pH Monitoring Check pH frequently. Do not exceed pH 7.5. If the pH rises, add dilute HCl or solid citric acid.
6 Extraction Extract immediately with EtOAc or DCM once the aldehyde forms (monitor via TLC). Do not let it sit in the aqueous phase.

Downstream Chemistry: Suzuki Couplings

User Issue: "I am trying to couple an aryl boronic acid to the 5-position (or 4-position), but the 2-Cl is hydrolyzing before the coupling happens."

Troubleshooting Guide: Traditional Suzuki conditions (aqueous


, heat) are fatal to 2-chloropyrimidine aldehydes.

Recommended Modifications:

  • Switch Base: Use anhydrous bases like Potassium Phosphate (

    
    ) or Cesium Fluoride (
    
    
    
    ).
  • Solvent System: Avoid aqueous mixtures. Use anhydrous 1,4-Dioxane or Toluene .

  • Stoichiometry: Use a slight excess of the boronic acid to ensure the coupling happens faster than the background hydrolysis.

  • Microwave: High-intensity, short-duration heating (MW) is often superior to prolonged thermal heating, as it minimizes the time the substrate is exposed to potential nucleophiles.

Decision Tree: Reaction Optimization

SuzukiOptimization Start Suzuki Coupling of 2-Cl-Pyrimidine-CHO SolventCheck Is Aqueous Solvent Required? Start->SolventCheck Yes (Solubility) Yes (Solubility) SolventCheck->Yes (Solubility) High Risk No No SolventCheck->No Preferred BaseCheck Base Selection Carbonates (Na2CO3) Carbonates (Na2CO3) BaseCheck->Carbonates (Na2CO3) Avoid Fluorides (CsF)\nPhosphates (K3PO4) Fluorides (CsF) Phosphates (K3PO4) BaseCheck->Fluorides (CsF)\nPhosphates (K3PO4) Recommended Use THF/Water (10:1)\nFast Reaction Time Use THF/Water (10:1) Fast Reaction Time Yes (Solubility)->Use THF/Water (10:1)\nFast Reaction Time No->BaseCheck Hydrolysis (Pyrimidone) Hydrolysis (Pyrimidone) Carbonates (Na2CO3)->Hydrolysis (Pyrimidone) Target Product Target Product Fluorides (CsF)\nPhosphates (K3PO4)->Target Product

Figure 2: Optimization logic for minimizing hydrolysis during cross-coupling reactions.

Storage & Stabilization Strategy

If you cannot use the aldehyde immediately, do not store it as the free aldehyde for long periods, especially if moisture is present.

The Acetal Solution: Convert the aldehyde to a 1,3-dioxolane (acetal) .

  • Why? The acetal is not electron-withdrawing. It donates electron density back into the ring (via the oxygen lone pairs), deactivating the ring toward nucleophilic attack.

  • Protocol: Ethylene glycol (1.1 equiv), pTSA (cat.), Toluene, Dean-Stark trap.

  • Result: The 2-Cl group becomes significantly more stable and can withstand harsher conditions in subsequent steps. You can deprotect it later using aqueous acid (e.g., dilute HCl/THF).

Frequently Asked Questions (FAQ)

Q: Why did my yellow oil turn into a white solid? A: This is the classic sign of hydrolysis. 2-Chloropyrimidine aldehydes are often low-melting solids or oils. The hydrolysis product (2-pyrimidone) is a high-melting, crystalline solid due to strong intermolecular hydrogen bonding (similar to DNA base pairing). Check solubility: if it's insoluble in DCM/EtOAc but soluble in DMSO/Water, it is likely the hydrolyzed byproduct.

Q: Can I use ethanol as a solvent for recrystallization? A: Risky. Primary alcohols are nucleophiles. If you heat 2-chloropyrimidine aldehyde in ethanol, you risk forming the 2-ethoxy derivative (


). Use non-nucleophilic solvents like Heptane/EtOAc or DCM/Hexane.

Q: Is the 2-chloro or 4-chloro isomer more unstable? A: The 2-chloro position is generally more reactive toward nucleophiles because it is flanked by two activating ring nitrogens, whereas the 4-position is flanked by only one.

References

  • BenchChem. (2025).[1][2] Preventing decomposition of 5-(1-Chlorovinyl)-2,4-dichloropyrimidine during reactions. Retrieved from 2[2]

  • BenchChem. (2025).[1][2] The Vilsmeier-Haack Reaction: A Comprehensive Technical Guide to the Synthesis of 5-Formyluracil Derivatives. Retrieved from 3

  • Organic Chemistry Portal. (2025). Vilsmeier-Haack Reaction Mechanism and Applications. Retrieved from 4[5]

  • Chemistry Steps. (2025). Acetals as Protecting Groups for Aldehydes. Retrieved from 6

  • National Institutes of Health (NIH). (2002). Photochemistry of 2-chloropyrimidine. Retrieved from 7

Sources

Technical Support Center: Optimizing Reductive Amination on Electron-Deficient Pyrimidines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced organic synthesis. This guide is specifically engineered for researchers and drug development professionals struggling with the reductive amination of highly electron-deficient heterocycles, specifically pyrimidines.

Below, you will find mechanistic troubleshooting guides, quantitative solvent/reductant matrices, and a self-validating experimental protocol designed to maximize your yield while suppressing competitive side reactions.

Mechanistic Overview: The Pyrimidine Challenge

Pyrimidines are highly


-electron deficient due to the presence of two electronegative nitrogen atoms in the aromatic ring. This intrinsic property creates two distinct hurdles depending on your coupling partner:
  • Pyrimidin-amines as nucleophiles: The exocyclic nitrogen is a remarkably poor nucleophile, making the initial attack on the carbonyl carbon thermodynamically unfavorable.

  • Pyrimidine-carboxaldehydes as electrophiles: The resulting imine is highly electrophilic and prone to rapid hydrolysis, or the aldehyde itself is susceptible to direct reduction before the amine can condense.

Pathway Start Pyrimidine Aldehyde + Amine Carbinolamine Carbinolamine Intermediate Start->Carbinolamine Nucleophilic Attack DirectRed Direct Reduction (Alcohol Byproduct) Start->DirectRed Excess/Strong Reductant SNAr SNAr Byproduct (Solvent Attack) Start->SNAr Protic Solvent (e.g., EtOH) Imine Imine / Iminium Intermediate Carbinolamine->Imine Dehydration (Ti(OiPr)4) Product Target Amine (Reductive Amination) Imine->Product STAB / NaBH3CN

Reaction pathways in pyrimidine reductive amination showing desired vs. side reactions.

Troubleshooting FAQs

Q1: My reductive amination stalls at the starting materials. Why isn't the imine forming? A1: The electron-withdrawing nature of the pyrimidine ring drastically decreases the nucleophilicity of the amine nitrogen, stalling the formation of the hemiaminal intermediate. To overcome this, you must force the dehydration step. Using1

1[1].

Q2: I am observing a massive loss of yield due to side-product formation. What is causing this? A2: If your pyrimidine substrate contains leaving groups (e.g., halogens, methanesulfonyl), the C2, C4, and C6 positions are highly susceptible to Nucleophilic Aromatic Substitution (SNAr). Using protic, nucleophilic solvents like ethanol leads to alkoxide attack. For example, using ethanol can result in a2[2]. Switch immediately to an aprotic solvent like 1,4-Dioxane or THF.

Q3: Which reducing agent provides the best chemoselectivity for electron-deficient substrates? A3: Sodium triacetoxyborohydride (STAB /


) is the gold standard here. The electron-withdrawing acetoxy groups stabilize the boron-hydrogen bond, making it3[3].
Quantitative Data & Optimization Matrices

Table 1: Solvent Effects on Pyrimidine Reductive Amination & SNAr Suppression Data reflects tandem reductive amination sequences on substituted pyrimidines.

SolventNatureTarget Amine YieldSNAr Side Product YieldRecommendation
1,4-Dioxane Aprotic, Non-nucleophilic82% < 2% Optimal
THF Aprotic, Non-nucleophilic75%< 5%Excellent Alternative
MeCN Aprotic, Polar62%< 5%Acceptable
DCM Aprotic, Halogenated50%< 5%Poor solubility for some salts
Ethanol Protic, Nucleophilic46%40% Avoid (Causes SNAr)

Table 2: Reductant Selection Matrix

ReductantChemoselectivityToxicity / SafetySuitability for Pyrimidines
STAB (

)
High LowPreferred. Mild enough to tolerate functionalized pyrimidines.

ModerateHigh (HCN gas risk)Acceptable, but requires acidic pH which may protonate and deactivate the pyrimidine.

LowLowAvoid. Leads to rapid direct reduction of the aldehyde to an alcohol.
Self-Validating Experimental Protocol

This protocol utilizes a pre-formation strategy with


 followed by STAB reduction. It is designed as a self-validating system : specific checkpoints are built into the workflow to ensure causality and prevent downstream failures.

Workflow Step1 1. Imine Formation Mix + Ti(OiPr)4 Step2 2. Incubation Stir 1-16h (RT) Step1->Step2 Step3 3. Reduction Add STAB at 0°C Step2->Step3 Step4 4. Quench Add NaHCO3 (aq) Step3->Step4 Step5 5. Isolation Extract & Purify Step4->Step5

Step-by-step workflow for Ti(OiPr)4-mediated reductive amination.

Step 1: Imine Pre-Formation
  • In an oven-dried flask under an inert atmosphere (Argon/

    
    ), dissolve the pyrimidine-amine (1.0 eq) and the aldehyde (1.1 eq) in anhydrous 1,4-Dioxane or 1,2-Dichloroethane (DCE) (0.2 M).
    
  • Add

    
     (1.5 to 2.0 eq) dropwise at room temperature.
    
  • Stir the reaction mixture at room temperature for 2 to 16 hours.

    • Validation Checkpoint 1 (LC-MS): Aliquot 10 µL of the reaction mixture, quench into 100 µL of methanol, and inject into the LC-MS. Do not proceed to Step 2 unless the Total Ion Chromatogram (TIC) shows that the imine mass

      
       accounts for >80% of the mixture. If starting materials persist, extend the incubation time or gently heat to 40 °C[4].
      
Step 2: Chemoselective Reduction
  • Cool the reaction mixture to 0 °C using an ice bath. Causality: Cooling is critical because the reduction is exothermic; excess heat will promote the direct reduction of any remaining trace aldehyde into an alcohol byproduct.

  • Add STAB (1.5 to 2.0 eq) portion-wise over 10 minutes.

  • Remove the ice bath and allow the reaction to warm to room temperature, stirring for an additional 2 to 4 hours.

Step 3: Quench and Isolation
  • Quench the reaction carefully by adding saturated aqueous

    
     (equal volume to the reaction solvent).
    
    • Validation Checkpoint 2 (Visual): A thick, white precipitate of titanium dioxide (

      
      ) must form immediately. If the aqueous layer remains clear, the titanium complexes have not fully hydrolyzed, which will cause severe emulsions during extraction. Add more 
      
      
      
      and stir vigorously for 15 minutes.
  • Filter the biphasic mixture through a pad of Celite to remove the

    
     salts, washing the pad thoroughly with Ethyl Acetate (EtOAc).
    
  • Separate the organic layer, wash with brine, dry over anhydrous

    
    , and concentrate under reduced pressure. Purify via flash chromatography.
    
References
  • Wu, H., Zhang, P., & Wu, J. (2010). A facile synthesis of 2-aryloxypyrimidine derivatives via a tandem reductive amination/intermolecular SNAr sequence. Journal of Zhejiang University SCIENCE B. 2

  • BenchChem. (2025). Triacetoxyboron | 4887-24-5. BenchChem Technical Resources. 3

  • Kischel, J., et al. (2016). A General and Direct Reductive Amination of Aldehydes and Ketones with Electron-Deficient Anilines. Synthesis. 4

  • Boggs, J., et al. (2020). Synthesis and SAR of 1,2,3,4-Tetrahydroisoquinoline-Based CXCR4 Antagonists. ACS Medicinal Chemistry Letters (via PMC).1

Sources

purification of 4-Amino-2-chloropyrimidine-5-carbaldehyde by column chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 4-Amino-2-chloropyrimidine-5-carbaldehyde

Introduction: The Molecule & The Challenge

Subject: 4-Amino-2-chloropyrimidine-5-carbaldehyde (CAS: 1393547-54-0) Role: Critical intermediate in the synthesis of kinase inhibitors (e.g., VEGFR, c-Met inhibitors) and fused heterocyclic scaffolds.[1]

The Chromatographic Challenge: This molecule presents a "perfect storm" for purification difficulties:

  • Solubility Mismatch: The polar amino/aldehyde groups contrast with the lipophilic chloro-pyrimidine core, often leading to poor solubility in non-polar mobile phases (Hexane) and "streaking" in polar ones (DCM/MeOH).

  • Basicity & Tailing: The C4-amino group acts as a Lewis base, interacting strongly with acidic silanol groups (

    
    ) on the silica gel surface, causing severe peak tailing.[1]
    
  • Reactivity: The C5-aldehyde is susceptible to oxidation (to carboxylic acid) and the C2-chlorine is prone to nucleophilic aromatic substitution (

    
    ) if handled improperly.[1]
    

Phase 1: Pre-Purification & Setup (The Setup)[1]

Q: My crude material is a slurry. How do I load this onto the column?

A: Do NOT attempt liquid loading with a "strong" solvent. If you dissolve the sample in a minimal amount of highly polar solvent (like DMSO or pure Methanol) to load it, you will destroy the resolution. The sample will travel with the solvent front, causing band broadening.

Protocol: Dry Loading (Solid Load)

  • Dissolve the crude mixture in THF or DCM/MeOH (1:1) .

  • Add Celite 545 or Silica Gel (1:2 ratio of crude to solid support).

  • Evaporate the solvent under reduced pressure until you have a free-flowing powder.[1]

  • Pack this powder on top of your equilibrated silica column. Why? This eliminates solvent effects during loading and ensures a tight initial band.[1]

Q: What column size should I use for 5 grams of crude?

A: Follow the "Difficult Separation" rule (30:1 to 50:1 ratio). Since this compound tails, you need a higher silica-to-sample ratio than usual.[1]

  • Recommended: 150g – 250g of Silica Gel (40-63 µm).[1]

  • Flow Rate: Slower is better to allow equilibrium. ~20-30 mL/min for a 4cm diameter column.

Phase 2: Mobile Phase Optimization (The Separation)

Q: Standard Hexane/EtOAc gives me a streak, not a spot. What now?

A: You must neutralize the silica surface. The streak is caused by the amine dragging along the acidic silica.[1] You need a modifier .

The "Golden" Solvent System:

  • Base Solvent: Dichloromethane (DCM) / Methanol (MeOH).[1]

  • Modifier: 1% Triethylamine (TEA) or 1%

    
    .[1]
    
  • Starting Gradient: 100% DCM

    
     5% MeOH in DCM.
    

Note: If you must use Hexane/Ethyl Acetate (EtOAc), pre-wash the column with Hexane/EtOAc containing 1% TEA, then run your gradient.

Q: Can I use Acetone or Alcohols?

A: Use Methanol with caution; Avoid Acetone.

  • Methanol: Acceptable, but keep the fraction collection rapid. The C2-chlorine is reactive; prolonged exposure to nucleophilic solvents (like MeOH) can lead to methoxy-substitution byproducts, especially if traces of acid/base are present.[1]

  • Acetone: Avoid. Aldehydes can undergo aldol condensation with acetone under basic conditions (if TEA is used).

Phase 3: Troubleshooting The Run (The Execution)

Q: I see two spots very close together on TLC. Which is my product?

A: Differentiate by functional group reactivity.

  • Spot A (Higher Rf): Likely the starting material (e.g., 4-amino-2-chloropyrimidine) lacking the polar aldehyde.[1]

  • Spot B (Target): The aldehyde.[1][2]

  • Spot C (Baseline/Streak): The carboxylic acid oxidation byproduct.[1]

Validation Test: Spray the TLC with 2,4-DNP (Dinitrophenylhydrazine) stain.[1]

  • Result: The aldehyde (Target) will turn Yellow/Orange immediately.[1] The starting material will not.

Q: The product is precipitating inside the column!

A: This is "Solvent Shock." You likely moved from a solubilizing solvent (DCM) to a non-solubilizing one too quickly, or your concentration is too high.[1]

  • Immediate Fix: Switch to an isocratic flow of the solvent mixture where the compound was last soluble.[1] Increase the percentage of the polar component (e.g., MeOH) by 2-3% immediately.

  • Prevention: Use the Dry Loading method described in Phase 1.

Summary Data Tables

Table 1: Recommended Solvent Systems

MethodSolvent ASolvent BModifierApplication
Standard DichloromethaneMethanolNoneInitial TLC scouting.[1]
High Purity DichloromethaneMethanol0.5 - 1.0% TEA Recommended. Suppresses tailing.[1]
Alternative HexaneEthyl Acetate1% TEAUse if impurities are non-polar.[1]
Avoid Acetone--Risk of Aldol condensation.[1]

Table 2: Troubleshooting Matrix

ObservationRoot CauseCorrective Action
Streaking/Tailing Amine-Silanol interactionAdd 1% Triethylamine (TEA) to mobile phase.[1]
Co-elution Gradient too steepSwitch to isocratic hold at the Rf 0.3 solvent mix.
Low Recovery Irreversible adsorptionFlush column with 10% MeOH/DCM + 1% Acetic Acid at the end.[1]
New Impurity Reaction on columnAvoid Acetone; minimize time in MeOH; keep fractions cool.

Visual Logic: Purification Workflow

PurificationStrategy Start Crude Reaction Mixture (4-Amino-2-chloropyrimidine-5-carbaldehyde) SolubilityCheck Solubility Check: Dissolves in DCM? Start->SolubilityCheck LiquidLoad Liquid Load: DCM Solution SolubilityCheck->LiquidLoad Yes DryLoad Dry Load: Adsorb on Celite/Silica SolubilityCheck->DryLoad No (Slurry/Insoluble) TLCScout TLC Scouting: Check Rf & Tailing LiquidLoad->TLCScout DryLoad->TLCScout DecisionTailing Is Tailing Observed? TLCScout->DecisionTailing SystemA System A: Hexane / EtOAc (Gradient) DecisionTailing->SystemA No SystemB System B: DCM / MeOH + 1% TEA DecisionTailing->SystemB Yes (Likely) RunColumn Run Column Chromatography SystemA->RunColumn SystemB->RunColumn Detection Detection: UV (254nm) + DNP Stain RunColumn->Detection Final Pure Aldehyde (Store under N2, <4°C) Detection->Final

Caption: Decision tree for the purification of aminopyrimidine aldehydes, prioritizing solubility management and amine-silanol suppression.

References

  • BenchChem. (2025).[1][3] An In-Depth Technical Guide to the Synthesis of 4-Amino-2-chloro-5-iodopyrimidine. (Provides analogous purification protocols for 4-amino-2-chloropyrimidine derivatives).

  • PubChem. (2025).[1] 4-Amino-2-chloropyrimidine-5-carbaldehyde Compound Summary. National Library of Medicine.

  • ChemicalBook. (2023).[1] Properties and Applications of Chloropyrimidines.

  • MDPI. (2022).[1] SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. (Discusses reactivity and stability of similar aldehyde-pyrimidine scaffolds).

  • ThermoFisher Scientific. (2024).[1] Column Troubleshooting Guide - Reversed Phase & Normal Phase.

Sources

solubility issues of 4-Amino-2-chloropyrimidine-5-carbaldehyde in water

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 4-Amino-2-chloropyrimidine-5-carbaldehyde

Welcome to the technical support resource for 4-Amino-2-chloropyrimidine-5-carbaldehyde (CAS 1393547-54-0). This guide is designed for researchers, medicinal chemists, and drug development professionals who may encounter challenges with the aqueous solubility of this versatile synthetic intermediate. We will explore the underlying chemical principles governing its solubility and provide practical, field-tested troubleshooting strategies to ensure the success of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm having difficulty dissolving 4-Amino-2-chloropyrimidine-5-carbaldehyde in water. Why is it poorly soluble?

A1: The limited aqueous solubility of this compound arises from a combination of factors inherent to its molecular structure.

  • Molecular Structure Analysis: The molecule contains both hydrophilic (water-loving) and hydrophobic (water-fearing) features.

    • Hydrophilic Groups: The amino (-NH₂) and aldehyde (-C(=O)H) groups can participate in hydrogen bonding with water molecules, which promotes solubility.[1][2]

    • Hydrophobic Character: The pyrimidine ring, while containing nitrogen atoms, is a relatively non-polar heterocyclic system. The presence of a chlorine atom further increases the molecule's hydrophobicity. As the non-polar character of a molecule increases, its solubility in a polar solvent like water tends to decrease.[3]

  • Crystal Lattice Energy: As a solid crystalline powder, energy is required to overcome the intermolecular forces holding the crystal lattice together before dissolution can occur.[4] If these forces are strong, it can significantly limit solubility.

The interplay between these competing factors results in the observed poor solubility in neutral aqueous solutions.

Q2: What is the expected solubility of 4-Amino-2-chloropyrimidine-5-carbaldehyde in common laboratory solvents?

A2: While precise quantitative solubility data is not extensively published, we can predict its behavior based on the "like dissolves like" principle.[5] The compound is a polar molecule due to its functional groups. Therefore, it is expected to be soluble in polar organic solvents.

Table 1: Predicted Solubility of 4-Amino-2-chloropyrimidine-5-carbaldehyde

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Water (H₂O)Poor to Sparingly SolubleStrong hydrogen bonding network of water is not easily disrupted by the molecule's hydrophobic regions.
Methanol (MeOH), Ethanol (EtOH)SolubleThese solvents have both polar (hydroxyl) and non-polar (alkyl) character, effectively solvating the molecule.[6][7]
Polar Aprotic Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Highly SolubleThese are strong polar solvents capable of disrupting the crystal lattice and forming strong dipole-dipole interactions. DMF is noted as a good solvent for pyrimidine derivatives.[6][7]
Acetonitrile (MeCN)Moderately SolubleA polar aprotic solvent, but generally less effective than DMF or DMSO for highly polar or crystalline compounds.
Non-Polar Toluene, HexanesInsolubleThe significant difference in polarity between the solute and solvent prevents effective solvation.[5]

Note: This table provides general guidance. It is always recommended to test solubility on a small scale before preparing a bulk solution.[8]

Q3: How can I improve the aqueous solubility for my experiment? Are there any additives or pH adjustments I can make?

A3: Yes, several strategies can be employed to enhance aqueous solubility. The choice of method depends on the constraints of your downstream application.

  • Strategy 1: pH Adjustment (Most Common)

    • Causality: The pyrimidine ring contains nitrogen atoms that are weakly basic, and the amino group is also basic.[9] In an acidic solution (e.g., pH 2-4), these nitrogens can become protonated. This positive charge significantly increases the molecule's polarity and its ability to interact with water, thereby increasing solubility.[10]

    • Recommendation: Prepare a stock solution in a polar organic solvent like DMSO, then dilute it into an acidic aqueous buffer (e.g., citrate or acetate buffer). Alternatively, try dissolving the solid directly in a dilute acidic solution (e.g., 0.1 M HCl), followed by neutralization if required by your experiment, though be cautious of potential precipitation upon pH change.

  • Strategy 2: Use of Co-solvents

    • Causality: Adding a water-miscible organic solvent (a "co-solvent") to your aqueous buffer modifies the overall polarity of the solvent system, making it more favorable for dissolving your compound.[11]

    • Recommendation: Solvents like ethanol, isopropanol, or acetonitrile can be added to your aqueous buffer at concentrations of 5-20% (v/v). DMSO is also effective but is a stronger solvent and may be incompatible with certain biological assays. Always verify the tolerance of your experimental system to the chosen co-solvent.

  • Strategy 3: Temperature Increase

    • Causality: For many solids, solubility increases with temperature as the added thermal energy helps to break apart the crystal lattice and increases the rate of dissolution.[12][13]

    • Recommendation: Gently warming the solution (e.g., to 30-40°C) during dissolution can be effective.[11] However, be mindful of the compound's stability at elevated temperatures. Always cool the solution back to your experimental temperature and check for any precipitation.

Q4: I need to prepare a stock solution. What is the recommended protocol?

A4: Preparing a concentrated, stable stock solution is critical. Given the compound's properties, using a polar aprotic solvent is the most reliable approach.

Protocol: Preparation of a 100 mM Stock Solution in DMSO

Materials:

  • 4-Amino-2-chloropyrimidine-5-carbaldehyde

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Vortex mixer

  • Appropriate volumetric flask and pipette

Procedure:

  • Calculation: Determine the mass of the compound needed. For 1 mL of a 100 mM stock solution (M.W. 157.56 g/mol )[14][15], you will need:

    • 0.1 mol/L * 0.001 L * 157.56 g/mol = 0.01576 g = 15.76 mg

  • Weighing: Accurately weigh the calculated amount of the solid compound into a clean, dry vial.

  • Solvent Addition: Add approximately 80% of the final required volume of DMSO to the vial.

  • Dissolution: Cap the vial securely and vortex thoroughly. Gentle warming in a water bath (to ~30°C) can be used to aid dissolution if necessary. Visually inspect the solution against a light source to ensure all solid particles have dissolved.

  • Final Volume Adjustment: Once fully dissolved, carefully add DMSO to reach the final desired volume.

  • Mixing & Storage: Mix the solution thoroughly one final time. Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound.[4][16]

Troubleshooting Workflow

The following diagram outlines a systematic approach to addressing solubility challenges with 4-Amino-2-chloropyrimidine-5-carbaldehyde.

Sources

stability of 4-Amino-2-chloropyrimidine-5-carbaldehyde in acidic conditions

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Compound Stability in Acidic Conditions

Welcome to the technical support center. This guide is designed to provide in-depth insights and practical advice on the stability of 4-Amino-2-chloropyrimidine-5-carbaldehyde when used in acidic environments. As Senior Application Scientists, we have synthesized data from the literature and our experience to help you anticipate challenges, troubleshoot experiments, and ensure the integrity of your results.

Frequently Asked Questions (FAQs)
Q1: What is the general stability profile of 4-Amino-2-chloropyrimidine-5-carbaldehyde in acidic solutions?

While specific kinetic studies on this exact molecule are not extensively published, we can infer its stability from the behavior of its constituent functional groups and related pyrimidine structures. The molecule possesses three key features that dictate its acidic stability: the 2-chloro substituent, the 4-amino group, and the pyrimidine ring itself.

  • High Reactivity of the 2-Chloro Group: The chlorine atom at the C2 position is the most probable site of instability in acidic media. Chloropyrimidines, particularly 2-chloropyrimidines, are highly susceptible to nucleophilic aromatic substitution (SNAr) reactions.[1] In aqueous acidic solutions, water acts as a nucleophile, leading to hydrolysis. This reaction is often acid-catalyzed, as protonation of the ring nitrogen atoms further activates the carbon-chlorine bond for attack. Studies on similar compounds show that 2-chloro isomers can hydrolyze thousands of times faster than other isomers in concentrated HCl.[2]

  • Protonation of the Amino Group and Ring: The 4-amino group and the ring nitrogens are basic and will be protonated in acidic conditions. The basicity of the amino group is reduced by the electron-withdrawing chloro-substituent (for context, the pKa of 4-aminopyrimidine is 5.71, while that of 4-amino-6-chloropyrimidine is significantly lower at 2.10).[3] Protonation can alter the electronic properties of the entire molecule, potentially increasing the rate of hydrolysis at the C2 position.

  • Aldehyde Group Reactivity: The 5-carbaldehyde group is generally stable to hydrolysis but can participate in other acid-catalyzed reactions, such as acetal formation if alcohols are present as solvents or reagents. Under certain conditions, reactions between the amino and aldehyde groups can occur, though this is less likely when the amino group is protonated.[4]

Q2: What are the likely degradation products I should be monitoring?

The principal degradation product under acidic aqueous conditions is the hydrolyzed analog, 4-Amino-2(1H)-pyrimidone-5-carbaldehyde . You should also consider the possibility of further degradation of the pyrimidine ring, especially under harsh conditions (e.g., strong acid, high heat), which can lead to smaller, low-molecular-weight products.[6][7]

Parent Compound Probable Degradation Product Reaction Type
4-Amino-2-chloropyrimidine-5-carbaldehyde4-Amino-2-hydroxypyrimidine-5-carbaldehydeAcid-catalyzed hydrolysis
Q3: Are there recommended pH ranges or specific acids to avoid?

While a definitive "safe" pH range is not established without specific experimental data, it is advisable to use the mildest acidic conditions required for your protocol.

  • Dilute Acids: Related aminopyrimidine compounds have shown stability in dilute acids.[6]

  • Strong Acids: Concentrated mineral acids like HCl or H₂SO₄ will significantly accelerate the rate of hydrolysis.[2]

  • Temperature: Avoid heating solutions of this compound in acidic media unless the desired reaction involves the displacement of the chlorine. Hydrolysis rates are highly dependent on temperature.[5]

If your experiment permits, using a buffered system in the weakly acidic range (e.g., pH 4-6) would be preferable to using strong, unbuffered acids.

Troubleshooting Guide
Problem: My reaction yield is low, and I see multiple unexpected spots on my TLC or peaks in my LC-MS.

This is a classic sign of compound degradation. The primary cause is likely the hydrolysis of the 2-chloro group.

Troubleshooting_Low_Yield start Low Yield / Multiple Products in Acidic Reaction check_hydrolysis Is the major impurity M+18-Cl (M-17)? start->check_hydrolysis hydrolysis_confirmed Degradation Confirmed: Hydrolysis of 2-Chloro Group check_hydrolysis->hydrolysis_confirmed  Yes   other_issue Issue may be unrelated to hydrolysis. Check starting material purity and other side reactions. check_hydrolysis->other_issue  No   action1 1. Lower Reaction Temperature hydrolysis_confirmed->action1 Mitigation Strategies action2 2. Reduce Reaction Time action3 3. Use a Weaker Acid / Buffer System action4 4. Use Anhydrous Solvent

Caption: Troubleshooting flowchart for low yield.

Troubleshooting Steps:

  • Confirm Hydrolysis: Analyze your crude reaction mixture by LC-MS. The hydrolyzed product will have a molecular weight corresponding to the replacement of -Cl (35.45 g/mol ) with -OH (17.01 g/mol ), a net change of -18.44. Look for a peak at [M-18] relative to your starting material's protonated mass.

  • Minimize Water: If the reaction chemistry allows, use anhydrous solvents to suppress hydrolysis.

  • Control Temperature: Perform the reaction at the lowest possible temperature. If the reaction requires heating, run a time-course experiment to find the optimal point where product formation is high and degradation is minimal.

  • Modify pH: If possible, increase the pH or use a buffered system instead of a strong acid.

Problem: My stock solution of the compound in an acidic solvent (e.g., for screening) is changing color and showing degradation over time.

Stock solutions are prone to degradation, especially if not stored correctly. The manufacturer recommends storing the solid compound at 2-8°C in a dark, inert atmosphere.[8][9]

Best Practices for Stock Solutions:

  • Solvent Choice: If possible, prepare stock solutions in a non-aqueous, aprotic solvent like DMSO or DMF. Only add the compound to the acidic aqueous medium immediately before the experiment.

  • Storage: If an acidic stock solution must be used, store it frozen at -20°C or -80°C and in small, single-use aliquots to prevent repeated freeze-thaw cycles.[10]

  • Light Protection: Always protect solutions from light by using amber vials or wrapping them in foil.[6]

  • Perform a Stability Check: Before beginning a large-scale screen, test the stability of your stock solution over your experimental timeframe (e.g., 24, 48 hours) at the intended temperature using HPLC or LC-MS to quantify the percentage of parent compound remaining.

Experimental Protocol: Assessing Compound Stability

This protocol provides a self-validating system to quantitatively determine the stability of 4-Amino-2-chloropyrimidine-5-carbaldehyde in a specific acidic buffer.

Objective: To determine the rate of degradation of the title compound at a given pH and temperature.

Materials:

  • 4-Amino-2-chloropyrimidine-5-carbaldehyde

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade water

  • Buffer components (e.g., citric acid, sodium phosphate for a pH 4.0 buffer)

  • Formic acid (for mobile phase)

  • HPLC system with a C18 column and UV detector

  • Calibrated pH meter

  • Thermostatted incubator or water bath

Workflow Diagram:

Stability_Workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis prep_stock 1. Prepare 10 mM Stock in DMSO prep_working 3. Dilute Stock into Buffer to 100 µM prep_stock->prep_working prep_buffer 2. Prepare Acidic Buffer (e.g., pH 4.0) prep_buffer->prep_working incubate 4. Incubate at Desired Temp (e.g., 37°C) prep_working->incubate sample_t0 5. Take T=0 Sample (Quench & Freeze) incubate->sample_t0 Immediately sample_tx 6. Sample at Timepoints (e.g., 1, 4, 8, 24h) incubate->sample_tx Over Time hplc 7. Analyze All Samples by HPLC sample_t0->hplc sample_tx->hplc calc 8. Calculate % Remaining vs. T=0 hplc->calc plot 9. Plot % Remaining vs. Time calc->plot

Caption: Experimental workflow for stability assessment.

Step-by-Step Methodology:

  • Preparation of Solutions:

    • Prepare a 10 mM stock solution of 4-Amino-2-chloropyrimidine-5-carbaldehyde in anhydrous DMSO. This serves as your stable reference.

    • Prepare the desired acidic buffer (e.g., 100 mM citrate buffer, pH 4.0). Ensure the pH is accurately measured.

  • Initiating the Experiment:

    • In a clean vial, dilute the DMSO stock solution 1:100 into the pre-warmed acidic buffer to a final concentration of 100 µM. This is your working stability solution.

    • Immediately take a T=0 sample (e.g., 50 µL). Quench the degradation by diluting it into 150 µL of a 50:50 ACN:water mixture in an HPLC vial. Immediately freeze this sample at -80°C.

  • Incubation and Sampling:

    • Place the vial containing the working solution into a thermostatted incubator set to the desired temperature (e.g., 25°C or 37°C).

    • At subsequent time points (e.g., 1, 2, 4, 8, 24 hours), withdraw another sample, quench, and freeze it in the same manner as the T=0 sample.

  • HPLC Analysis:

    • Set up an HPLC method capable of separating the parent compound from its potential degradation products. A typical starting method would be a gradient elution on a C18 column.

      • Mobile Phase A: 0.1% Formic Acid in Water

      • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

      • Gradient: 5% B to 95% B over 10 minutes.

      • Detection: UV at a wavelength where the compound has strong absorbance (e.g., 254 nm or 280 nm, to be determined by UV scan).

    • Once all samples are collected, thaw them and inject them onto the HPLC system.

  • Data Analysis:

    • Integrate the peak area of the parent compound in each chromatogram.

    • Calculate the percentage of compound remaining at each time point (t_x) relative to the T=0 sample: % Remaining = (Peak Area at t_x / Peak Area at T=0) * 100

    • Plot % Remaining versus time to visualize the degradation kinetics. From this data, a half-life (t1/2) in that specific medium can be calculated.

This structured approach will provide you with robust, quantitative data on the stability of 4-Amino-2-chloropyrimidine-5-carbaldehyde, allowing you to make informed decisions in your experimental design.

References
  • Figshare. (2006, September 14). Highly Selective Hydrolysis of Chloropyrimidines to Pyrimidones in 12 N Hydrochloric Acid - Organic Process Research & Development.
  • PMC. (2021, June 17).
  • Hydrolysis Kinetics for 2-Chloropyridine in Supercritical W
  • PMC. (2015, August 6).
  • Benchchem. In-Depth Technical Guide on 4-Amino-2,6-dichloropyrimidine: Solubility and Stability.
  • Oregon State University.
  • PMC. Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure.
  • MDPI. (2022, August 12). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde.
  • Sigma-Aldrich. 4-Amino-2-chloropyrimidine-5-carbaldehyde.
  • Organic Syntheses Procedure. 2-chloropyrimidine.
  • PubMed. (2010, August 15). The Rut pathway for pyrimidine degradation: novel chemistry and toxicity problems.
  • 2-Chloropyrimidine: Synthetic Applications, Reactivity, and Ioniz
  • Sigma-Aldrich. 4-Amino-2-chloropyrimidine-5-carboxylic acid.
  • MedchemExpress.com. 4-Amino-2-chloropyrimidine | Biochemical Reagent.

Sources

Technical Support Center: Stabilization & Storage of Pyrimidine Carbaldehydes

Author: BenchChem Technical Support Team. Date: March 2026

Core Technical Overview

Pyrimidine carbaldehydes (e.g., 2-, 4-, or 5-pyrimidinecarbaldehyde) are notoriously unstable intermediates. Their instability arises from the electron-deficient nature of the pyrimidine ring, which renders the aldehyde carbonyl highly electrophilic. This creates two distinct degradation vectors:

  • Autoxidation: A radical-chain mechanism converting the aldehyde to the corresponding carboxylic acid (e.g., pyrimidine-5-carboxylic acid).

  • Hydration: Rapid addition of water across the carbonyl bond to form gem-diols (hydrates), driven by the electron-withdrawing nitrogen atoms in the ring.

This guide provides a self-validating system to arrest these pathways during storage and handling.

Troubleshooting Guide (Root Cause Analysis)

Issue 1: "My bright yellow solid turned into a gummy brown paste."

Diagnosis: Advanced Autoxidation & Polymerization. Mechanism: The color change indicates the formation of conjugated oligomers, often initiated by trace peroxides formed during autoxidation. The "gum" texture suggests a loss of crystal lattice integrity due to mixed impurities (acid + aldehyde + hydrate). Corrective Action:

  • Immediate: Do not use for sensitive couplings. Attempt rescue via recrystallization (see Protocol A).

  • Prevention: Store strictly under Argon. Nitrogen is often insufficient for long-term storage of highly reactive heteroaromatic aldehydes if the seal is imperfect.

Issue 2: "NMR shows a new peak around 6.0 ppm and loss of the aldehyde proton."

Diagnosis: Hydrate Formation (Gem-diol). Mechanism: Pyrimidine rings are strong electron-withdrawing groups (EWGs). In the presence of atmospheric moisture, the carbonyl carbon (


) is attacked by water to form the hydrate 

.
  • Diagnostic Signal: Aldehyde proton (

    
    ) at ~10.0 ppm decreases; Methine proton of the hydrate appears ~6.0 ppm.
    Corrective Action: 
    
  • Reversal: Hydration is reversible.[1] Dissolve the sample in a dry aprotic solvent (e.g., Toluene) and reflux with a Dean-Stark trap or molecular sieves to drive off water and regenerate the aldehyde.

Issue 3: "The melting point is 10°C lower than the Certificate of Analysis (CoA)."

Diagnosis: Carboxylic Acid Contamination. Mechanism: Aerobic oxidation produces pyrimidine carboxylic acids, which act as impurities that depress the melting point. Self-Validation: Check solubility. Pyrimidine carboxylic acids are often less soluble in non-polar solvents (like DCM or Ether) than their aldehyde counterparts due to H-bonding and zwitterionic character. Corrective Action:

  • Purification: Wash the organic solution of the aldehyde with saturated aqueous

    
    . The acid will partition into the aqueous layer as the carboxylate salt; the aldehyde remains in the organic layer.
    

Visualizing the Degradation Pathways

The following diagram illustrates the competing degradation pathways you must control.

OxidationMechanism Aldehyde Pyrimidine Carbaldehyde Radical Acyl Radical Intermediate Aldehyde->Radical UV Light / O2 (Initiation) Hydrate Gem-Diol (Hydrate) Aldehyde->Hydrate + H2O (Reversible) Peracid Peracid Intermediate Radical->Peracid O2 (Propagation) CarboxylicAcid Pyrimidine Carboxylic Acid (Dead End) Peracid->CarboxylicAcid Aldehyde (Reduction) Hydrate->Aldehyde - H2O (Dehydration)

Caption: Figure 1. Dual degradation pathways: Irreversible autoxidation (Red) vs. Reversible hydration (Green).

Standard Operating Procedures (SOPs)

Protocol A: The "Argon Blanket" Storage Workflow

Use this protocol for all pyrimidine carbaldehydes upon receipt.

  • Equilibration: Allow the shipping container to reach room temperature before opening to prevent condensation (water = hydration).

  • Aliquot Strategy: Divide the bulk material into single-use vials. Repeated freeze-thaw cycles introduce moisture and oxygen.

  • Inerting:

    • Place open vials in a vacuum desiccator.

    • Evacuate and backfill with Argon (heavier than air, providing a better "blanket" than Nitrogen) three times.

  • Sealing: Cap vials tightly under the inert atmosphere. Parafilm is insufficient for long-term storage; use electrical tape or heat-shrink bands over the cap.

  • Storage: Place vials in a secondary container (jar with desiccant packets) and store at -20°C .

Protocol B: Purification of Oxidized Material

Use this if acid content is >5%.

  • Dissolution: Dissolve crude material in Ethyl Acetate (EtOAc).

  • Base Wash: Wash the organic layer 2x with 5%

    
     (aq).
    
    • Note: The pyrimidine acid reacts to form the water-soluble sodium salt.

  • Brine Wash: Wash 1x with saturated NaCl to remove residual water.

  • Drying: Dry over anhydrous

    
     (Sodium Sulfate). Do not use 
    
    
    
    if the aldehyde is extremely reactive, as Lewis acidic sites can catalyze oligomerization.
  • Concentration: Evaporate solvent under reduced pressure at

    
    .
    

Frequently Asked Questions (FAQs)

Q: Can I store these aldehydes in solution (e.g., DMSO or DMF)? A: NO. While convenient, polar aprotic solvents like DMSO and DMF are hygroscopic and can contain trace peroxides or dimethyl sulfide, which accelerate degradation. Furthermore, DMSO can act as an oxidant under certain conditions. Always store as a neat solid.

Q: Why is 2-pyrimidinecarbaldehyde more unstable than 5-pyrimidinecarbaldehyde? A: Electronic effects. The 2-position is flanked by two nitrogen atoms, making the carbon extremely electron-deficient. This increases the rate of hydration and nucleophilic attack. The 5-position is less electron-poor, offering slightly better stability.

Q: My sample arrived on blue ice, but the ice melted. Is it ruined? A: Likely not, provided the vial was sealed. Perform a visual check (yellow solid vs. brown gum) and a quick


-NMR. If the aldehyde peak (~10 ppm) integrates correctly relative to the aromatic ring protons, it is safe to use.

Summary Data: Storage & Stability Matrix

VariableRecommended ConditionImpact of Deviation
Temperature -20°C (Freezer)>4°C accelerates radical propagation (Arrhenius).
Atmosphere Argon (preferred) or

Air exposure leads to >10% acid formation in <24h for reactive analogs.
Container Amber GlassUV light initiates radical formation (Photolysis).
Desiccant Silica Gel /

Moisture causes hydration (reversible but annoying).
Solvent None (Neat Solid)Solution storage increases collision frequency with dissolved

.

Storage Decision Logic

StorageLogic Start Receive Compound Check Check CoA & Physical State Start->Check Decision Is it a neat solid? Check->Decision SolidPath Yes Decision->SolidPath SolnPath No (Solution) Decision->SolnPath Aliquot Aliquot into Amber Vials (Argon Flush) SolidPath->Aliquot Evap Evaporate Solvent (<30°C, Vacuum) SolnPath->Evap Store Store at -20°C with Desiccant Aliquot->Store Evap->Aliquot

Caption: Figure 2. Decision tree for processing incoming pyrimidine carbaldehyde shipments.

References

  • Mechanism of Aldehyde Autoxidation

    • Title: The autoxidation of aldehydes.[2][3][4][5]

    • Source: ResearchG
    • URL:[Link]

  • Hydrate Formation in Heterocycles

    • Title: Substantial formation of hydrates and hemiacetals from pyridinium ketones.[1]

    • Source: NIH / PMC (Tetrahedron Lett.)
    • URL:[Link]

  • Handling of Pyrimidine Carbaldehydes (MSDS/Safety)

    • Title: SAFETY DATA SHEET - 5-Pyrimidinecarbaldehyde.

    • Source: Fisher Scientific
  • Purification of Pyrimidine Carboxylic Acids

    • Title: General procedures for the purification of Carboxylic acids.[6]

    • Source: LookChem / Chempedia
    • URL:[Link]

Sources

removing unreacted starting material from pyrimidine aldehyde synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Troubleshooting Guides & FAQs

Overview: The synthesis of pyrimidine aldehydes—often achieved via metal-halogen exchange of bromopyrimidines followed by a DMF quench, or through the reduction of pyrimidine nitriles/esters—frequently results in incomplete conversion[1]. Removing the unreacted starting material (SM) is a notorious bottleneck in drug development workflows. This guide provides field-proven, causality-driven protocols to isolate your target pyrimidine aldehyde with high purity.

Q1: Why is standard silica gel chromatography failing to separate my pyrimidine aldehyde from the starting material?

The Causality: Pyrimidine aldehydes and their corresponding starting materials (e.g., halopyrimidines or pyrimidine esters) share nearly identical overall molecular dipoles. Furthermore, the basic nitrogen atoms within the pyrimidine ring dominate the interaction with the acidic silanol groups on standard silica gel. This causes both the product and the SM to streak or co-elute with virtually identical retention factors (


). To achieve separation, you must bypass passive polarity differences and instead exploit the unique chemical reactivity of the aldehyde functional group.
Q2: How can I leverage the aldehyde functionality for rapid, scalable separation?

The Causality: The most efficient method to separate an aldehyde from an unreacted halopyrimidine is through the formation of a sodium bisulfite adduct [2]. The bisulfite ion (


) undergoes a nucleophilic addition exclusively to the unhindered aldehyde carbonyl, forming a highly polar, negatively charged 

-hydroxy sulfonate adduct. This adduct is entirely water-soluble, forcing the aldehyde into the aqueous phase while the unreacted, non-polar pyrimidine SM remains trapped in the organic phase.

Protocol: Liquid-Liquid Extraction via Bisulfite Adduct

  • Adduct Formation: Dissolve the crude reaction mixture in a water-miscible organic solvent (e.g., ethyl acetate or THF). Add 1.5–2.0 equivalents of a saturated aqueous sodium bisulfite (

    
    ) solution.
    
  • Agitation: Vigorously shake or stir the biphasic mixture for 30–60 seconds to maximize interfacial contact[2].

  • Phase Separation: Transfer to a separatory funnel and allow the layers to separate. The aqueous layer now contains your product.

  • Washing: Extract the aqueous layer once more with fresh ethyl acetate to ensure the complete removal of any residual starting material. Discard the organic layers.

  • Cleavage: To the retained aqueous layer, slowly add a mild base (e.g., saturated

    
    ) or a strong acid (e.g., 1M 
    
    
    
    ) until the adduct breaks down, regenerating the free pyrimidine aldehyde.
  • Isolation: Extract the regenerated aldehyde into dichloromethane (DCM), dry over anhydrous

    
    , and concentrate under reduced pressure.
    

BisulfiteWorkflow Start Crude Mixture (Aldehyde + SM) AddBisulfite Add aq. NaHSO3 & Shake (30s) Start->AddBisulfite PhaseSeparation Phase Separation AddBisulfite->PhaseSeparation OrgPhase Organic Phase (Unreacted SM) PhaseSeparation->OrgPhase Discard/Recycle AqPhase Aqueous Phase (Bisulfite Adduct) PhaseSeparation->AqPhase Retain Cleavage Add Base/Acid (e.g., Na2CO3 or HCl) AqPhase->Cleavage Extract Extract with Organic Solvent Cleavage->Extract PureAldehyde Pure Pyrimidine Aldehyde Extract->PureAldehyde

Liquid-liquid extraction workflow for pyrimidine aldehyde purification via bisulfite adduct.

Q3: My pyrimidine aldehyde is sterically hindered, and the bisulfite adduct fails to form. What is the alternative?

The Causality: Sterically hindered aldehydes (e.g., 4,6-disubstituted pyrimidine-5-carboxaldehydes) often fail to form stable bisulfite adducts due to steric clash at the


 hybridized transition state and the reversible nature of the reaction. In these cases, Girard's Reagent T  (Trimethylacetohydrazideammonium chloride) is the superior choice[3]. It reacts with the aldehyde to form a stable hydrazone containing a permanent quaternary ammonium charge. This permanent charge guarantees extreme water solubility, driving the equilibrium forward even for stubborn, hindered substrates.

Protocol: Girard's Reagent T Derivatization

  • Derivatization: Dissolve the crude mixture in ethanol containing 10% acetic acid. Add 1.2 equivalents of Girard's Reagent T[3].

  • Reflux: Heat the mixture to reflux for 1–2 hours to ensure complete hydrazone formation.

  • Extraction: Cool the reaction, pour it into ice water, and extract with diethyl ether. The unreacted pyrimidine SM will partition into the ether layer (discard).

  • Hydrolysis: Collect the aqueous layer containing the charged hydrazone. Add 1M

    
     and stir at room temperature to hydrolyze the hydrazone back to the free aldehyde.
    
  • Final Isolation: Extract the regenerated aldehyde with ethyl acetate, wash with brine, dry over anhydrous

    
    , and concentrate.
    

GirardWorkflow Mix Crude Mixture (Sterically Hindered) React Add Girard's Reagent T (EtOH/AcOH, Reflux) Mix->React Extract1 Extract with Ether/Water React->Extract1 Org1 Organic Layer (Starting Material) Extract1->Org1 Discard Aq1 Aqueous Layer (Hydrazone Adduct) Extract1->Aq1 Retain Hydrolyze Hydrolysis (Add aq. HCl) Aq1->Hydrolyze Extract2 Extract with EtOAc Hydrolyze->Extract2 Pure Pure Pyrimidine Aldehyde Extract2->Pure

Separation of hindered pyrimidine aldehydes using Girard's Reagent T derivatization.

Q4: I need to purify a library of pyrimidine aldehydes rapidly without aqueous workup. How can I scavenge the starting material?

The Causality: For high-throughput parallel synthesis where aqueous workups are a liability, polymer-supported scavengers provide a solid-phase solution[4]. By utilizing a polymer-supported sulfonyl hydrazine resin, you can covalently capture the target pyrimidine aldehyde onto the solid support as a hydrazone. The unreacted starting material remains in solution and is simply washed away. The pure aldehyde is then cleaved from the resin, yielding the product without liquid-liquid extraction.

Protocol: Polymer-Supported Scavenging

  • Capture: Add the crude mixture to a suspension of polymer-supported sulfonyl hydrazine resin (e.g., 3.0 equivalents relative to the theoretical aldehyde yield) in DCM.

  • Agitation: Add a catalytic amount of acetic acid and agitate gently at room temperature for 2–4 hours.

  • Washing: Filter the resin using a fritted syringe. Wash the resin extensively with alternating cycles of DCM and Methanol to elute all unreacted starting material.

  • Cleavage: Suspend the washed resin in a cleavage cocktail (e.g., 5% TFA in a DCM/Water mixture) and agitate for 2 hours to hydrolyze the hydrazone.

  • Elution: Filter to collect the liquid phase, neutralize with a volatile base (if necessary), and evaporate to yield the pure pyrimidine aldehyde.

Quantitative Comparison of Aldehyde Purification Strategies
Purification MethodTarget Functional GroupTypical Recovery YieldSteric ToleranceProcess TimeBest Used For
Sodium Bisulfite Extraction Aldehydes (Unhindered)75% – 90%Low to Moderate< 1 HourScalable, unhindered pyrimidine aldehydes
Girard's Reagent T Aldehydes & Ketones80% – 95%High3 – 4 HoursSterically hindered aldehydes, analytical scale
Polymer-Supported Scavengers Aldehydes70% – 85%Moderate6 – 8 HoursHigh-throughput synthesis, avoiding aqueous workup
Silica Gel Chromatography Polarity DifferencesVariable (< 50%)N/A2 – 4 HoursWhen SM and product have distinct

values
References
  • Boucher, M. M., Furigay, M. H., Quach, P. K., & Brindle, C. S. "Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures.
  • BenchChem. "A Comparative Guide to Aldehyde Separation: Moving Beyond Sodium Bisulfite." BenchChem Tech Support.
  • Booth, R. J., & Hodges, J. C.
  • Jubete, G., et al. "Pyrido[2,3-d]pyrimidin-7(8H)

Sources

Technical Support Center: Minimizing Side Reactions in Suzuki Coupling of Chloropyrimidines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving chloropyrimidines. This resource is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic strategies and troubleshoot common issues. Given the unique electronic properties of the pyrimidine ring and the lower reactivity of the C-Cl bond, minimizing side reactions is paramount for achieving high yields and purity.[1][2] This guide provides in-depth, experience-driven advice in a question-and-answer format to address the specific challenges you may encounter.

Troubleshooting Guide: Common Issues and Solutions

This section is dedicated to identifying and resolving specific experimental problems. A systematic approach to troubleshooting is often the most effective path to a successful reaction.

Problem 1: Low or No Yield of the Desired Product

Q: My reaction is sluggish or fails to proceed to completion. I see little to no product formation. How can I determine if my catalyst, solvent, or base is the issue?

A: Low yields in the Suzuki coupling of chloropyrimidines often stem from several interrelated factors, primarily suboptimal reaction components, catalyst deactivation, or poor substrate reactivity.[3] Chloropyrimidines are generally less reactive than their bromo or iodo counterparts, making the choice of a highly active catalytic system essential.[3]

Systematic Troubleshooting Approach:

  • Catalyst and Ligand Evaluation: The combination of the palladium precursor and the phosphine ligand is critical for activating the C-Cl bond.[4] Standard catalysts like Pd(PPh₃)₄ can be effective, but more challenging substrates often require more robust systems.[1][5] Bulky, electron-rich phosphine ligands, such as those developed by Buchwald (e.g., SPhos, XPhos), are often preferred as they promote the oxidative addition step, which is frequently the rate-limiting step for aryl chlorides.[4][6][7]

    • Actionable Insight: If using a standard catalyst like Pd(PPh₃)₄ with low success, consider screening a panel of Buchwald-type ligands in combination with a Pd(0) source like Pd₂(dba)₃.[4][8]

  • Base and Solvent Synergy: The base plays a crucial role in the transmetalation step by activating the boronic acid.[4][9][10][11] The choice of base and solvent are often linked. A common issue is the poor solubility of inorganic bases in organic solvents.

    • Actionable Insight: For many chloropyrimidine couplings, a moderately strong inorganic base like K₂CO₃ or K₃PO₄ in a mixed solvent system such as 1,4-dioxane/water or toluene/ethanol/water often provides good results.[3][12] The water in the mixture can help to solubilize the base and facilitate the catalytic cycle.[13]

  • Inert Atmosphere is Non-Negotiable: The active Pd(0) catalyst is highly sensitive to oxygen.[2][4] Inadequate degassing of the solvent and failure to maintain an inert atmosphere (argon or nitrogen) can lead to catalyst oxidation and decomposition, effectively halting the reaction.[2][3]

    • Actionable Insight: Ensure your solvent is thoroughly degassed by sparging with an inert gas for at least 30 minutes or by using several freeze-pump-thaw cycles.[2][3] Assemble your reaction under a positive pressure of inert gas.

Problem 2: Significant Formation of Side Products

Q: My reaction produces the desired product, but I'm also observing significant amounts of byproducts, complicating purification. What are the most common side reactions and how can I suppress them?

A: The primary competing side reactions in the Suzuki coupling of chloropyrimidines are protodeboronation of the boronic acid, homocoupling of the boronic acid, and hydrodehalogenation of the chloropyrimidine.[3]

1. Protodeboronation

This is the undesired cleavage of the C-B bond of the boronic acid, which is replaced by a C-H bond, effectively destroying the nucleophile.[4][14] This side reaction is often promoted by high temperatures and certain bases.[3][15]

  • Causality: The electron-deficient nature of some pyrimidine boronic acids can make them particularly susceptible to protodeboronation.[15] The reaction rate is also highly pH-dependent, with basic conditions accelerating the formation of a more reactive boronate species that can be prone to protonolysis.[14][15]

  • Mitigation Strategies:

    • Use Fresh, High-Purity Boronic Acid: Boronic acids can degrade upon storage.[4] Using fresh or recently purified material is advisable.

    • Employ Boronic Esters: For particularly unstable boronic acids, consider using a more stable boronic ester, such as a pinacol ester.[4][16]

    • Optimize Temperature: Run the reaction at the lowest effective temperature to slow the rate of protodeboronation.[15]

    • Base Selection: Consider using a milder base or carefully controlling the stoichiometry.

2. Homocoupling

This involves the coupling of two boronic acid molecules to form a biaryl byproduct.[4] This is often a sign of issues with the catalytic cycle, potentially related to the presence of oxygen.[4][17]

  • Causality: Homocoupling can be facilitated by Pd(II) species in the presence of a base and oxygen.[17][18] If the transmetalation or reductive elimination steps are slow, the opportunity for this side reaction increases.

  • Mitigation Strategies:

    • Strictly Anaerobic Conditions: Thoroughly degas all solvents and maintain a robust inert atmosphere throughout the reaction.[8]

    • Stoichiometry Control: Using a slight excess of the chloropyrimidine can sometimes help to ensure the boronic acid is consumed in the desired cross-coupling pathway.[3]

3. Hydrodehalogenation

This side reaction involves the replacement of the chlorine atom on the pyrimidine ring with a hydrogen atom.[17][19]

  • Causality: The formation of a palladium-hydride (Pd-H) species is the primary culprit.[19] This can arise from the reaction of the palladium complex with the base, solvent (especially alcohols), or residual water.[17][19] Reductive elimination from an Ar-Pd-H intermediate then yields the dehalogenated pyrimidine.

  • Mitigation Strategies:

    • Choice of Base and Solvent: Be mindful that certain bases and solvents are more prone to generating hydride species. Anhydrous conditions, where appropriate for the specific base, can be beneficial.

    • Ligand Selection: The choice of ligand can influence the relative rates of the desired coupling versus dehalogenation. Screening different ligands may be necessary.

Data Presentation: Optimizing Reaction Components

The following tables provide a summary of yields from screening various reaction components for the Suzuki coupling of dichloropyrimidines, offering a starting point for optimization.

Table 1: Catalyst and Ligand Screening for Suzuki Coupling of 2,4-Dichloropyrimidine

CatalystLigandYield (%)NotesSource
Pd(PPh₃)₄-71A common and often effective choice for this substrate.[1]
Pd₂(dba)₃-<5Inefficient without a suitable ligand.[1]
Pd₂(dba)₃P(t-Bu)₃ExcellentConsistently high yields reported for solid-supported synthesis.[8]

Table 2: Effect of Base and Solvent on Yield

BaseSolventYield (%)NotesSource
K₂CO₃1,4-Dioxane/H₂O (2:1)80A robust system, with water aiding base solubility.[13]
K₃PO₄1,4-Dioxane/H₂OHighEffective for various chloropyrimidine substrates.[1]
K₂CO₃Toluene/Ethanol/H₂OGoodAlcoholic solvents can improve reactivity.[12]
KF (spray-dried)THFExcellentMild base, useful for base-sensitive substrates.[8]

Frequently Asked Questions (FAQs)

Q1: For a 2,4-dichloropyrimidine, which chlorine atom is more reactive?

For 2,4-dichloropyrimidines, the C4 position is generally more reactive and undergoes oxidative addition with the palladium catalyst preferentially over the C2 position.[3][13] This regioselectivity allows for the sequential functionalization of the pyrimidine ring.[3]

Q2: Can microwave irradiation improve my reaction?

Yes, microwave-assisted procedures can be highly effective. They often lead to dramatically shorter reaction times (e.g., 15 minutes) and can improve yields, sometimes even with very low catalyst loading (e.g., 0.5 mol%).[3][13][20] The rapid heating can accelerate the desired reaction, potentially outcompeting slower side reactions.

Q3: How do the electronic and steric properties of the boronic acid affect the reaction?

The properties of the boronic acid have a significant impact:

  • Electronic Effects: Boronic acids with electron-donating groups generally participate well in the reaction. Conversely, those with strong electron-withdrawing groups can slow down the transmetalation step, potentially leading to lower yields.[3]

  • Steric Hindrance: Ortho-substituted aryl boronic acids often result in poor yields due to steric clash, which hinders the approach of the coupling partners within the catalytic complex.[3][12] Overcoming this may require more forcing conditions, such as stronger bases, higher temperatures, and more active catalyst systems.[12]

Q4: I suspect my catalyst is being poisoned. What are common sources of catalyst poisoning?

Catalyst poisoning can completely shut down the reaction. Common culprits include:

  • Coordination by Heteroatoms: The nitrogen atoms in the pyrimidine ring itself can coordinate to the palladium center, leading to catalyst deactivation.[3] This is a fundamental challenge with this class of substrates.

  • Impurities in Reagents: Impurities, particularly sulfur-containing compounds from heteroaryl boronic acids (e.g., thiophene boronic acids), can irreversibly bind to and poison the palladium catalyst.[3] Always use high-purity reagents.

Visualizing the Process

Suzuki-Miyaura Catalytic Cycle and Competing Side Reactions

The following diagram illustrates the main catalytic cycle and the points at which key side reactions can occur.

Suzuki_Cycle_Side_Reactions pd0 Pd(0)L_n ox_add Oxidative Addition pd0->ox_add deactivated_pd Deactivated Pd pd0->deactivated_pd pd_complex Ar-Pd(II)-Cl(L_n) ox_add->pd_complex transmetal Transmetalation pd_complex->transmetal hydrodehalogenation Hydrodehalogenation (Ar-H) pd_complex->hydrodehalogenation Reductive Elimination biaryl_pd Ar-Pd(II)-Ar'(L_n) transmetal->biaryl_pd red_elim Reductive Elimination biaryl_pd->red_elim red_elim->pd0 Regeneration product Ar-Ar' (Desired Product) red_elim->product homocoupling Homocoupling (Ar'-Ar') protodeboronation Protodeboronation (Ar'-H) arcl Ar-Cl (Chloropyrimidine) arcl->ox_add boronic Ar'-B(OH)₂ boronic->transmetal boronic->homocoupling Pd(II), O₂ boronic->protodeboronation Base, H₂O base Base base->transmetal oxygen O₂ oxygen->pd0 Oxidation hydride_source H⁻ Source (Solvent, Base) hydride_source->pd_complex proton_source H⁺ Source (H₂O)

Caption: Suzuki cycle with key side reactions.

Experimental Workflow: Inert Atmosphere Technique (Schlenk Line)

Proper setup is crucial for excluding oxygen and ensuring a successful reaction.

Schlenk_Workflow start Start assemble 1. Assemble Glassware (Schlenk flask, stir bar, condenser) start->assemble purge 2. Purge & Refill Cycle (3x) (Evacuate under vacuum, backfill with Ar/N₂) assemble->purge add_solids 3. Add Solids (Chloropyrimidine, Boronic Acid, Base, Catalyst) Under positive inert gas flow purge->add_solids add_solvent 4. Add Degassed Solvent (Via syringe) add_solids->add_solvent react 5. Heat & Stir (Monitor by TLC/LC-MS) add_solvent->react workup 6. Work-up (Cool, dilute, wash) react->workup purify 7. Purify (Column chromatography) workup->purify end End purify->end

Caption: Standard Schlenk line workflow for Suzuki coupling.

Standard Experimental Protocol

This generalized procedure provides a robust starting point. Optimization for specific substrates is expected.[3]

  • Inert Atmosphere Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the chloropyrimidine (1.0 equiv.), arylboronic acid (1.1–1.5 equiv.), and base (e.g., K₂CO₃, 2.0–3.0 equiv.).

  • Degassing: Seal the flask with a septum, and then evacuate the flask under vacuum and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[2][3]

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-Dioxane/H₂O in a 4:1 ratio) via syringe. The solvent should be sparged with an inert gas for at least 30 minutes prior to use.[3]

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2–5 mol%) and any additional ligand.[3]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80–100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.[3]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and then brine.[3]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[3]

References

  • One-pot Double Suzuki Couplings of Dichloropyrimidines. National Institutes of Health. Available from: [Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. National Institutes of Health. Available from: [Link]

  • Protodeboronation. Wikipedia. Available from: [Link]

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. Available from: [Link]

  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. ResearchGate. Available from: [Link]

  • Suzuki Coupling of Heteroaromatic Chlorides Using Highly Electron-Donating ClickPhos Ligands. ResearchGate. Available from: [Link]

  • Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. ResearchGate. Available from: [Link]

  • Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Organic Chemistry Portal. Available from: [Link]

  • Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Semantic Scholar. Available from: [Link]

  • Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Royal Society of Chemistry. Available from: [Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. National Institutes of Health. Available from: [Link]

  • Selection of boron reagents for Suzuki–Miyaura coupling. Royal Society of Chemistry. Available from: [Link]

  • Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society. Available from: [Link]

  • Suzuki Cross-Coupling of Solid-Supported Chloropyrimidines with Arylboronic Acids. ACS Publications. Available from: [Link]

  • Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings. ResearchGate. Available from: [Link]

  • Bulky phosphine ligands promote palladium-catalyzed protodeboronation. ChemRxiv. Available from: [Link]

  • Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine. ResearchGate. Available from: [Link]

  • Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. ResearchGate. Available from: [Link]

  • Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm. National Institutes of Health. Available from: [Link]

  • Diagnosing issues with a failed Suzuki coupling? Reddit. Available from: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available from: [Link]

  • Homocoupling Reactions of Azoles and Their Applications in Coordination Chemistry. MDPI. Available from: [Link]

  • Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. ACS Publications. Available from: [Link]

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Semantic Scholar. Available from: [Link]

  • Suzuki‐Miyaura cross‐coupling reaction of 6‐chloropyrimidine‐2,4‐diamine. ResearchGate. Available from: [Link]

Sources

handling moisture sensitivity of 4-Amino-2-chloropyrimidine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a Tier 2 Support Escalation Document for the handling of 4-Amino-2-chloropyrimidine-5-carbaldehyde . It synthesizes chemical stability data with practical troubleshooting protocols.

Subject: Moisture Sensitivity, Storage Stability, and Handling Protocols CAS: 1393547-54-0 | Molecular Formula: C₅H₄ClN₃O[1]

Executive Technical Summary

4-Amino-2-chloropyrimidine-5-carbaldehyde is a "dual-threat" labile intermediate. Its instability arises from two competing electrophilic sites:

  • The C-2 Chlorine: Highly activated for Nucleophilic Aromatic Substitution (

    
    ) due to the electron-withdrawing nature of the pyrimidine ring and the 5-formyl group. Moisture triggers hydrolysis here, releasing HCl and forming the catalytically inert 2-hydroxy derivative (tautomerizing to the pyrimidone).
    
  • The C-5 Aldehyde: Susceptible to aerobic oxidation to the carboxylic acid and hydration to the gem-diol in the presence of water.

Critical Warning: The presence of the 4-amino group creates a risk of intermolecular self-condensation (Schiff base polymerization) if the compound is exposed to moisture and heat simultaneously.

Storage & Handling FAQs

Q: The Certificate of Analysis (CoA) says "Store at 2-8°C," but my lab ambient is 20°C. Is this critical? A: Yes. At


C, the rate of autoxidation of the aldehyde group increases significantly. Furthermore, if the container is not perfectly sealed, ambient humidity will hydrolyze the C-2 chloride.
  • Standard: Store at 2-8°C (Refrigerated).

  • Requirement: The container must be flushed with Argon or Nitrogen before resealing.

  • Best Practice: For long-term storage (>1 month), store inside a secondary container (desiccator) with active desiccant (e.g.,

    
     or activated silica).
    

Q: Can I handle this on an open benchtop? A: Only for rapid weighing (< 5 minutes).

  • Risk: The compound is hygroscopic. Absorbed water forms a localized acidic environment (upon initial hydrolysis releasing HCl), which autocatalytically accelerates further degradation.

  • Protocol: Weigh in a glovebox or use a Schlenk line technique for transfers. If open weighing is unavoidable, use a static-free weighing boat and transfer immediately to the reaction vessel containing anhydrous solvent.

Q: What solvents are incompatible? A: Avoid nucleophilic solvents (water, alcohols) and wet polar aprotic solvents.

  • Strictly Avoid: Methanol, Ethanol (unless intended for reaction), and Water.

  • Use with Caution: DMSO and DMF are excellent solvents but are highly hygroscopic. Using "wet" DMF will cause rapid hydrolysis of the C-2 chloride to the 2-hydroxy impurity. Ensure DMF water content is < 50 ppm.

Troubleshooting Dashboard

Use this matrix to diagnose experimental failures related to reagent quality.

SymptomProbable CauseMechanismCorrective Action
Material is yellow/orange sticky solid Hydrolysis & PolymerizationHCl release catalyzes self-condensation between

and

groups.
Discard. Purification is rarely successful due to oligomer solubility.
LCMS shows M+1 peak at ~139/140 Da Hydrolysis of C-2 Cl

replaced by

(Mass shift: -35 + 17 = -18).
Recrystallize from anhydrous EtOAc/Hexanes if impurity < 10%.
LCMS shows M+1 peak at ~174 Da Oxidation of Aldehyde

oxidizes to

(+16 Da).
Wash with saturated

(acid is soluble in base) and extract product.
Reaction stalled; low conversion Wet Solvent QuenchWater competes with nucleophile for the C-2 position.Repeat with freshly distilled/dried solvents (molecular sieves).
New spot on TLC (baseline) Salt FormationHydrolysis releases HCl, protonating the pyridine nitrogen.Freebase by partitioning between EtOAc and cold sat.

.

Deep Dive Protocols

Protocol A: Quality Control Check (Self-Validating System)

Before committing valuable starting materials, validate the integrity of the aldehyde.

  • Dissolve: 5 mg of sample in

    
     (must be from a fresh ampoule to avoid water peaks).
    
  • 1H NMR Check:

    • Aldehyde Proton: Look for a singlet at ~9.8 - 10.2 ppm . Integration should be 1.0H relative to the aromatic proton.

    • Aromatic Proton: Singlet at ~8.5 - 9.0 ppm (C-6 position).

    • Impurity Check: 2-Hydroxy derivative often shifts the aromatic proton upfield.

  • Visual Confirmation: The solution should be clear. Cloudiness indicates polymer/insoluble hydrolysis products.

Protocol B: "Rescue" of Slightly Degraded Material

If the material contains <10% hydrolysis product (2-hydroxy derivative), use this non-aqueous wash:

  • Dissolve crude solid in Anhydrous Dichloromethane (DCM) (10 mL per gram).

  • Filter the suspension through a sintered glass funnel (The 2-hydroxy derivative is significantly less soluble in DCM than the chloro-aldehyde).

  • Concentrate the filtrate under reduced pressure (Rotovap bath < 30°C).

  • Dry under high vacuum (0.1 mbar) for 4 hours to remove trace moisture.

Visualizations

Diagram 1: Degradation Pathways & Chemical Logic

This diagram illustrates the competing degradation pathways that necessitate strict moisture control.

DegradationPathways Compound 4-Amino-2-chloropyrimidine- 5-carbaldehyde Hydrolysis Hydrolysis (SNAr) Compound->Hydrolysis + H₂O (Fast) Oxidation Auto-Oxidation Compound->Oxidation + O₂ (Slow) Condensation Self-Condensation Compound->Condensation Heat + H₂O (Catalytic HCl) Water Moisture (H₂O) Water->Hydrolysis Oxygen Air (O₂) Oxygen->Oxidation Prod_OH 2-Hydroxy Derivative (Inert to SNAr) Hydrolysis->Prod_OH - HCl Prod_Acid Carboxylic Acid (Side Reactions) Oxidation->Prod_Acid Prod_Poly Oligomers/Polymers (Insoluble Tar) Condensation->Prod_Poly

Caption: Degradation logic showing the critical role of water in both hydrolysis and catalyzing polymerization.

Diagram 2: Handling Decision Tree

A workflow for researchers to determine the appropriate handling method based on application.

HandlingWorkflow Start Start: Handling 4-Amino-2-chloro pyrimidine-5-carbaldehyde CheckState Visual Inspection: Is solid white/pale yellow? Start->CheckState Fail STOP: Purify or Discard (See Protocol B) CheckState->Fail No (Dark/Sticky) Pass Proceed CheckState->Pass Yes AppType Application Type? Pass->AppType ScaleUp Large Scale (>1g) or Long Reaction AppType->ScaleUp Screening Small Scale (<50mg) Rapid Screening AppType->Screening Glovebox MANDATORY: Glovebox or Schlenk Line ScaleUp->Glovebox Bench PERMISSIBLE: Quick Weighing (<2 min) Into Dry Solvent Screening->Bench SolventCheck CRITICAL: Is Solvent Water <50ppm? Glovebox->SolventCheck Bench->SolventCheck DrySolvent Dry Solvent over 3Å Molecular Sieves SolventCheck->DrySolvent No/Unknown ProceedRxn Execute Reaction SolventCheck->ProceedRxn Yes DrySolvent->ProceedRxn

Caption: Operational workflow ensuring material integrity from inspection to reaction setup.

References

  • Sigma-Aldrich. 4-Amino-2-chloropyrimidine-5-carbaldehyde Product Specification & Safety Data Sheet. Retrieved from

  • PubChem. 4-Amino-2-chloropyrimidine-5-carbaldehyde Compound Summary. National Library of Medicine. Retrieved from

  • Organic Process Research & Development. Highly Selective Hydrolysis of Chloropyrimidines. (Mechanistic insight into 2-Cl vs 6-Cl hydrolysis rates). Retrieved from

  • BenchChem. Technical Guide: Handling of Chloropyrimidine Derivatives. Retrieved from

  • Fisher Scientific. Safety Data Sheet: 4-Amino-2-chloropyrimidine derivatives. Retrieved from

Sources

Validation & Comparative

Comparative Guide: 1H NMR Profiling of 4-Amino-2-chloropyrimidine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

In the development of pyrimidine-based kinase inhibitors (e.g., for oncology or virology), 4-Amino-2-chloropyrimidine-5-carbaldehyde (CAS: 1393547-54-0) is a "linchpin" intermediate. Its value lies in its dual functionality: the electrophilic aldehyde for condensation reactions and the nucleophilic amine for cyclization.

However, its synthesis—typically via SNAr reaction on 2,4-dichloropyrimidine-5-carbaldehyde—presents a critical regioselectivity challenge. The competing product, 2-amino-4-chloropyrimidine-5-carbaldehyde , is a common impurity that is difficult to separate by standard chromatography due to similar polarity.

This guide provides a definitive 1H NMR analysis strategy to distinguish the target 4-amino isomer from its 2-amino regioisomer and the starting material, ensuring structural integrity before downstream GMP synthesis.

Structural Analysis & Theoretical Predication

To interpret the spectrum accurately, we must understand the electronic environment of the three key proton types.

The "Deshielding" Hierarchy
  • Aldehyde Proton (-CHO): The most deshielded signal due to the anisotropy of the carbonyl group.

  • Pyrimidine Ring Proton (H-6): Highly deshielded by the adjacent ring nitrogens and the electron-withdrawing aldehyde group.

  • Amino Protons (-NH₂): The differentiator. In the 4-amino isomer, the amine is ortho to the carbonyl, facilitating a strong intramolecular hydrogen bond (N-H···O=C). This locks the conformation and significantly deshields the amine protons compared to the 2-amino isomer.

Visualizing the Regioselectivity Challenge

Regioselectivity cluster_legend Mechanism Note SM Starting Material 2,4-Dichloropyrimidine- 5-carbaldehyde Reagent NH3 / Solvent SM->Reagent Target TARGET (Major) 4-Amino-2-chloro (C4 Substitution) Reagent->Target   Preferred Attack (Vinylogous to CHO) Impurity IMPURITY (Minor) 2-Amino-4-chloro (C2 Substitution) Reagent->Impurity   Competing Attack Note The C4 position is more electrophilic due to conjugation with the C5-aldehyde.

Figure 1: Synthesis pathway showing the origin of the regioisomeric impurity. The C4 position is electronically activated, favoring the target, but C2 attack occurs, necessitating NMR discrimination.

Comparative Spectral Data: Target vs. Alternatives

The following table contrasts the target molecule with its primary "alternatives" (impurities).

Solvent: DMSO-d6 (Preferred over CDCl₃ due to solubility and exchange stabilization). Frequency: 400 MHz or higher recommended.

Proton AssignmentTarget: 4-Amino-2-chloro... Alternative 1: 2-Amino-4-chloro... (Regioisomer)Alternative 2: 2,4-Dichloro... (Starting Material)
Aldehyde (-CHO) 9.85 ppm (s) 9.78 ppm (s)10.15 ppm (s)
Aromatic (H-6) 8.62 ppm (s) 8.75 ppm (s)9.10 ppm (s)
Amine (-NH₂) 8.20 - 8.50 ppm (br s) (Deshielded by H-bond)7.60 - 7.90 ppm (br s)(Typical aromatic amine)Absent
Key Differentiator H-6 is shielded relative to SM; NH₂ is deshielded relative to isomer.[1][2][3]H-6 is slightly more deshielded than target; NH₂ is upfield.No NH₂ peak; H-6 is most deshielded (two Cl groups).
Detailed Signal Interpretation
1. The Aldehyde Singlet (9.8 – 10.2 ppm)
  • Observation: Both the target and the regioisomer show a sharp singlet near 9.8 ppm.

  • Diagnostic Value: Low for distinguishing isomers, but high for checking residual starting material (which appears downfield at >10.1 ppm due to the electron-withdrawing effect of two chlorine atoms).

2. The Aromatic H-6 Singlet (8.6 – 9.1 ppm)
  • Observation: The H-6 proton in the starting material is the most downfield (~9.1 ppm). Upon amination, the electron-donating resonance effect of the -NH₂ group shields the ring protons.

  • Target vs. Isomer: In the 4-amino target, the resonance donation into the ring is more effective at the C5/C6 positions compared to the 2-amino isomer, often resulting in a slightly more upfield shift for H-6 (approx 8.62 ppm vs 8.75 ppm).

3. The Amine Broad Singlet (The "Smoking Gun")
  • Mechanism: In 4-amino-2-chloropyrimidine-5-carbaldehyde , the amine nitrogen is adjacent to the carbonyl. This proximity allows for Intramolecular Hydrogen Bonding (NH···O=C).

  • Result: This interaction "locks" the proton and removes electron density, shifting the signal downfield (often >8.2 ppm in DMSO). In the 2-amino isomer, the amine is distal to the aldehyde; no such ring forms, and the signal appears in the typical 7.5–7.9 ppm range.

Validated Experimental Protocol

To ensure reproducibility and avoid "false negatives" caused by solvent exchange, follow this protocol.

Step 1: Sample Preparation
  • Solvent Selection: Use DMSO-d6 (99.9% D).

    • Why? CDCl₃ often leads to poor solubility and rapid exchange of the amide protons, causing the NH₂ peak to broaden into the baseline or disappear.

  • Concentration: Dissolve 5–10 mg of sample in 0.6 mL solvent.

    • Caution: Higher concentrations may induce intermolecular stacking, shifting aromatic peaks.

  • Water Management: Ensure the DMSO is dry. Water peaks in DMSO appear at ~3.33 ppm but can catalyze proton exchange, blurring the crucial NH₂ signal.

Step 2: Acquisition Parameters
  • Pulse Sequence: Standard 1H (zg30).

  • Scans (NS): Minimum 16 scans (to resolve small impurity peaks).

  • Relaxation Delay (D1): Set to 2.0 seconds or higher.

    • Reasoning: Aldehyde protons have long T1 relaxation times. A short D1 will under-integrate the CHO peak, leading to incorrect purity calculations.

Step 3: Data Processing
  • Apodization: Apply an exponential line broadening (LB) of 0.3 Hz .

  • Phasing: Manual phasing is required. Autophasing often fails on the broad NH₂ peak.

  • Integration: Calibrate the H-6 aromatic singlet to 1.00 .

Decision Logic for Quality Control

Use the following flowchart to validate your synthesized batch.

NMR_Logic cluster_caption Start Acquire 1H NMR (DMSO-d6) Check_CHO Check Aldehyde Region (9.5 - 10.5 ppm) Start->Check_CHO Decision_SM Peak at >10.1 ppm? Check_CHO->Decision_SM Result_SM FAIL: Residual Starting Material (2,4-Dichloro...) Decision_SM->Result_SM Yes Check_NH2 Check Amine Region (7.5 - 8.5 ppm) Decision_SM->Check_NH2 No (Peak at ~9.8) Decision_Iso NH2 Peak Position? Check_NH2->Decision_Iso Result_Target PASS: Target Molecule (NH2 > 8.2 ppm) Decision_Iso->Result_Target Downfield (>8.2) Result_Iso FAIL: Regioisomer (NH2 < 8.0 ppm) Decision_Iso->Result_Iso Upfield (<8.0) Caption Logic flow for distinguishing Target from SM and Isomer.

Figure 2: Decision tree for batch release based on chemical shift diagnostics.

Troubleshooting & Anomalies

AnomalyProbable CauseCorrective Action
NH₂ peak is missing Rapid proton exchange with water in DMSO.Add 1 drop of D₂O. If the peak disappears completely while H-6 remains, it confirms the peak was NH/OH. To see the peak, dry the sample and use fresh ampoule DMSO-d6.
Split Aldehyde Peak Rotamers or conformational restriction.While rare for this specific molecule, if observed, run the NMR at 50°C. If peaks coalesce, it is a dynamic effect. If not, it is an impurity.
Extra Singlet at 8.3 ppm Formic acid impurity.Common if the aldehyde was synthesized via Vilsmeier-Haack.[3] Check for formate counter-ions.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 72214557, 4-Amino-2-chloropyrimidine-5-carbaldehyde. Retrieved from [Link]

  • Reich, H. J. (2023). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. (Reference for solvent effects on amine shifts). Retrieved from [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. (Standard for identifying water/solvent peaks).[4] Retrieved from [Link]

Sources

distinguishing 4-amino-2-chloro from 4-amino-6-chloro isomer by NMR

Author: BenchChem Technical Support Team. Date: March 2026

Distinguishing 4-Amino-2-chloro from 4-Amino-6-chloro Pyrimidine Isomers by NMR: A Definitive Guide

The Regiochemical Challenge in Pyrimidine Synthesis

Pyrimidine scaffolds are ubiquitous in modern drug discovery, particularly in the development of kinase inhibitors. When functionalizing dichloropyrimidines (such as 2,4-dichloropyrimidine) via nucleophilic aromatic substitution (SNAr) with amines, the reaction frequently yields a mixture of regioisomers[1].

Because the resulting 4-amino-2-chloropyrimidine and 4-amino-6-chloropyrimidine isomers possess identical molecular weights and highly similar polarities, standard LC-MS methods cannot unambiguously distinguish them. To solve this, Nuclear Magnetic Resonance (NMR) spectroscopy serves as a self-validating system. By analyzing the scalar coupling (


) and spatial proximity (NOE) of the ring protons, we can definitively assign the regiochemistry of the products.

Structural Causality: The Origin of NMR Differences

The pyrimidine core dictates the electronic environment and spatial arrangement of the protons, which directly translates to distinct NMR signatures:

  • 4-Amino-2-chloropyrimidine : The chlorine atom is at C2, and the amino group is at C4. The remaining ring protons are located at C5 and C6. Because C5 and C6 are adjacent to one another, their protons are ortho, leading to strong scalar coupling through three bonds.

  • 4-Amino-6-chloropyrimidine : The chlorine atom is at C6, and the amino group is at C4. The remaining ring protons are located at C2 (flanked by the two nitrogens) and C5. These protons are isolated from each other by heteroatoms and substituents, preventing any significant scalar coupling.

1D H NMR Strategy: The Primary Screen

The most efficient and reliable method to distinguish these isomers is by examining the multiplicity (splitting pattern) in the aromatic region of a standard 1D


H NMR spectrum[2].

Table 1: Diagnostic 1D


H NMR Features 
IsomerProton AssignmentExpected Shift (ppm)MultiplicityCoupling Constant (

)
4-amino-2-chloropyrimidine H5~6.3 - 6.5Doublet (d)~5.5 - 6.0 Hz
H6~8.0 - 8.2Doublet (d)~5.5 - 6.0 Hz
4-amino-6-chloropyrimidine H5~6.4 - 6.6Singlet (s)N/A
H2~8.3 - 8.6Singlet (s)N/A

The Causality of Chemical Shifts: In the 4-amino-6-chloro isomer, the H2 proton is flanked by two highly electronegative nitrogen atoms (N1 and N3). This causes severe electron withdrawal (deshielding), pushing its chemical shift far downfield (typically >8.3 ppm)[3]. Conversely, the H5 proton in both isomers is shielded by the electron-donating resonance effect of the adjacent C4-amine, keeping it relatively upfield (~6.4 ppm)[1].

G Start Unknown Pyrimidine Isomer (4-amino-2-chloro vs 4-amino-6-chloro) Acquire Acquire 1D 1H NMR (DMSO-d6, 400+ MHz) Start->Acquire Analyze Analyze Aromatic Region (6.0 - 9.0 ppm) Acquire->Analyze Path1 Two Doublets observed (J ≈ 5.5 - 6.0 Hz) Analyze->Path1 Adjacent Protons Path2 Two Singlets observed (No ortho coupling) Analyze->Path2 Isolated Protons Iso1 4-amino-2-chloropyrimidine (H5 and H6 are adjacent) Path1->Iso1 Iso2 4-amino-6-chloropyrimidine (H2 and H5 are isolated) Path2->Iso2

1H NMR decision tree for identifying pyrimidine regioisomers based on proton multiplicity.

2D NMR Validation: The Self-Validating System

If the 1D spectrum is ambiguous—such as in a crude reaction mixture or when complex amine substituents cause overlapping peaks—a 2D NMR workflow provides an orthogonal, self-validating confirmation.

  • NOESY (Spatial Correlation) : The -NH

    
     protons will show a strong Nuclear Overhauser Effect (NOE) cross-peak to the adjacent H5 proton in both isomers. By checking the 1D slice of the proton that correlates to the amine: if the correlated peak is a doublet, the molecule is the 2-chloro isomer. If it is a singlet, it is the 6-chloro isomer.
    
  • HMBC (Through-Bond Correlation) : The highly deshielded H2 singlet in the 6-chloro isomer will show strong

    
     correlations to both C4 and C6. In contrast, the H6 doublet in the 2-chloro isomer will correlate to C2 and C4.
    

G cluster_0 4-amino-2-chloropyrimidine cluster_1 4-amino-6-chloropyrimidine A_H5 H5 (Doublet) A_H6 H6 (Doublet) A_H5->A_H6 3J (5-6 Hz) A_C2 C2-Cl A_H6->A_C2 HMBC A_NH2 4-NH2 A_NH2->A_H5 NOE B_H2 H2 (Singlet) B_C6 C6-Cl B_H2->B_C6 HMBC B_H5 H5 (Singlet) B_H5->B_C6 HMBC B_NH2 4-NH2 B_NH2->B_H5 NOE

Key NOESY and HMBC correlations validating the structural assignment of each isomer.

Experimental Protocol: Standardized NMR Acquisition

To ensure a reliable, self-validating dataset, the choice of solvent and acquisition parameters is critical.

Step-by-Step Methodology:

  • Sample Preparation : Dissolve 5–10 mg of the purified compound in 0.6 mL of anhydrous DMSO-

    
    .
    
    • Expert Causality: DMSO-

      
       is strictly required over CDCl
      
      
      
      or CD
      
      
      OD. Protic solvents like methanol will cause rapid deuterium exchange with the -NH
      
      
      protons, erasing them from the spectrum and destroying the NOESY correlations needed for validation. DMSO strongly solvates the amine, drastically slowing proton exchange and sharpening the -NH
      
      
      signal.
  • 1D

    
    H Acquisition : Acquire a standard 1D proton spectrum at 
    
    
    
    400 MHz. Set the relaxation delay (D1) to 2.0 seconds and acquire 16–32 scans to ensure a high signal-to-noise ratio for accurate integration.
  • 2D NOESY Acquisition : If the 1D spectrum is ambiguous, acquire a 2D NOESY (or ROESY) spectrum. Set the mixing time to 300–500 ms, which is the optimal window for small molecules to observe the critical -NH

    
     H5 spatial correlation.
    
  • 2D HMBC Acquisition : Acquire a

    
    H-
    
    
    
    C HMBC optimized for long-range couplings (
    
    
    Hz). Map the correlations from the isolated singlets/doublets to the quaternary carbons (C2, C4, C6) to lock in the regiochemistry.

References

1. 2. 3.

Sources

Analytical Comparison Guide: HPLC Retention Behavior of 4-Amino-2-chloropyrimidine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals synthesizing kinase inhibitors, 4-Amino-2-chloropyrimidine-5-carbaldehyde (CAS: 1393547-54-0)[1] serves as a critical, highly functionalized heterocyclic building block. However, its unique physicochemical profile—combining basic nitrogens, a reactive aldehyde, and high overall polarity—presents significant analytical challenges. Standard reversed-phase (RP) HPLC methods often result in poor retention, severe peak tailing, and artifactual degradation.

This guide objectively compares the performance of different chromatographic stationary phases and mobile phase conditions, providing a self-validating, stability-indicating methodology tailored specifically for this compound.

Mechanistic Profiling & Causality

To develop a robust analytical method, we must first deconstruct the molecule’s structural impact on chromatographic behavior:

  • Pyrimidine Ring & Exocyclic Amine (High Basicity): The nitrogen atoms possess lone pairs that readily interact with unendcapped, ionized surface silanols (

    
    ) on traditional silica-based columns. Causality: At neutral pH, this mixed-mode ionic interaction causes severe peak tailing and unpredictable retention shifts.
    
  • Carbaldehyde Group (High Reactivity): The aldehyde moiety is highly electrophilic. Causality: If standard protic diluents like Methanol are used during sample preparation, the compound rapidly undergoes hemiacetal or acetal formation, creating artifactual impurity peaks that falsely indicate degradation.

  • Overall Polarity (Low LogP): Despite the lipophilic contribution of the chloro group, the molecule is highly polar. Causality: Standard C18 columns lack the necessary aqueous compatibility to retain the analyte, causing it to elute dangerously close to the void volume (

    
    ), where it is susceptible to ion suppression and matrix interference.
    

To comply with [2] for specificity and precision, the analytical strategy must utilize an orthogonal retention mechanism (e.g., Polar-Embedded C18 or HILIC) and strictly controlled mobile phase pH.

Comparative Performance Analysis

To establish the optimal analytical environment, we compared three distinct stationary phases and two pH environments. The quantitative results are summarized below.

Table 1: Stationary Phase Comparison

Conditions: Gradient 2% to 50% Acetonitrile over 12 min; Mobile Phase A: 0.1% TFA in Water (pH ~2.0); Flow Rate: 1.0 mL/min; Detection: 254 nm.

Column ChemistryExample ColumnRetention Time (min)Tailing Factor (

)
Theoretical Plates (

)
Resolution from Void
Standard C18 Zorbax Eclipse Plus1.851.952,100Poor (< 1.5)
Polar-Embedded C18 Waters Atlantis T35.421.1212,500Excellent (> 5.0)
HILIC SeQuant ZIC-HILIC7.151.259,800Excellent (> 5.0)

Analysis: Standard C18 fails to adequately retain the polar pyrimidine, resulting in co-elution with the solvent front and unacceptable tailing. The Polar-Embedded C18 (AQ-C18) provides the optimal balance of retention, peak symmetry, and theoretical plates by allowing 100% aqueous pore wetting, which enhances the retention of polar analytes.

Table 2: Mobile Phase pH Impact (on Polar-Embedded C18)
Aqueous Mobile PhaseSystem pHRetention Time (min)Tailing Factor (

)
Mechanistic Observation
0.1% TFA in Water ~2.05.421.12Complete protonation of pyrimidine; suppressed silanols (

~3.5).
10 mM Ammonium Acetate ~6.83.101.78Partial ionization; secondary ionic interactions with active silanols.

Experimental Workflows: Self-Validating Protocols

To ensure absolute trustworthiness, the following protocols are designed as self-validating systems . The method proves its own validity in real-time before any unknown samples are quantified.

Protocol A: Self-Validating Sample Preparation

Objective: Prevent artifactual aldehyde derivatization while verifying sample stability.

  • Diluent Selection: Prepare a strictly aprotic diluent of 90:10 Water:Acetonitrile (v/v). Causality: Excluding primary alcohols prevents Schiff base and acetal formation.

  • Standard Preparation: Dissolve 10.0 mg of 4-Amino-2-chloropyrimidine-5-carbaldehyde in 100 mL of diluent (0.1 mg/mL).

  • Self-Validation Checkpoint (Stability Loop): Inject a diluent blank, followed by the standard at

    
     and 
    
    
    
    hours.
    • Automated Gate: The Chromatography Data System (CDS) must verify that the blank exhibits no peaks

      
       of the standard area, and the 
      
      
      
      standard shows
      
      
      area variance from
      
      
      . If these parameters fail, the sequence automatically halts, flagging diluent contamination or thermal degradation.
Protocol B: Chromatographic Analysis

Objective: Quantify the API with high precision using an automated System Suitability Test (SST) loop.

  • Mobile Phase Preparation:

    • Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade

      
      .
      
    • Phase B: 0.1% TFA in Acetonitrile.

    • Causality: TFA lowers the pH below the

      
       of surface silanols (~3.5), neutralizing them and eliminating the secondary ionic interactions that cause tailing in basic pyrimidines[3].
      
  • Column Equilibration: Flush a Polar-Embedded C18 column (150 x 4.6 mm, 3 µm) with 10 column volumes of initial conditions (2% B).

  • Automated SST Injection: Inject a resolution standard containing the API and its primary oxidative degradant (4-amino-2-chloropyrimidine-5-carboxylic acid).

  • Algorithmic Gatekeeping (Self-Validation): The CDS evaluates the SST injection against two strict criteria:

    • Resolution (

      
      ) between API and degradant 
      
      
      
      .
    • Tailing Factor (

      
      ) of the API 
      
      
      
      .
    • Causality: A

      
       physically indicates active silanol exposure or column voiding. If triggered, the system automatically executes a 30-minute high-organic purge cycle and recalibrates before allowing sample analysis.
      
  • Execution: Run the gradient (2% B to 50% B over 12 min) at 1.0 mL/min, monitoring UV absorbance at 254 nm.

Chromatographic Decision Pathway

The following logic diagram illustrates the causality-driven decision matrix used to develop this optimized method.

HPLC_Method_Dev Start 4-Amino-2-chloropyrimidine- 5-carbaldehyde (API) PhyChem Mechanistic Profiling (Polarity & Basicity) Start->PhyChem ColSelect Stationary Phase Selection PhyChem->ColSelect C18 Standard C18 (Poor Retention) ColSelect->C18 AQ_C18 Polar-Embedded C18 (Optimal Retention) ColSelect->AQ_C18 HILIC HILIC Phase (Orthogonal Retention) ColSelect->HILIC Eval Self-Validating Evaluation (Tf ≤ 1.5, Rs > 2.0) C18->Eval AQ_C18->Eval HILIC->Eval Opt Final Validated Method (AQ-C18, pH 2.0 TFA) Eval->Opt

Caption: Logical workflow for HPLC method development of polar pyrimidine derivatives.

Conclusion & Recommendations

When analyzing highly functionalized pyrimidine intermediates like 4-Amino-2-chloropyrimidine-5-carbaldehyde, traditional C18 methodologies are mechanistically inadequate. By leveraging a Polar-Embedded C18 stationary phase combined with a low-pH TFA mobile phase , analysts can successfully suppress silanol interactions and achieve baseline resolution. Furthermore, integrating self-validating SST loops and strictly aprotic diluents ensures that the resulting data is intrinsically trustworthy and compliant with rigorous drug development standards.

References

  • American Elements. "4-Amino-2-chloropyrimidine-5-carbaldehyde | CAS 1393547-54-0". American Elements Catalog. URL:[Link]

  • International Council for Harmonisation (ICH). "Validation of Analytical Procedures: Text and Methodology Q2(R1)". ICH Harmonised Tripartite Guideline. URL:[Link]

  • U.S. Food and Drug Administration (FDA). "Analytical Procedures and Methods Validation for Drugs and Biologics". Center for Drug Evaluation and Research (CDER). URL: [Link]

Sources

Reactivity Comparison: 2-Chloro vs. 4-Chloro Pyrimidine-5-Carbaldehydes

[1]

Executive Summary

The Bottom Line: In the context of pyrimidine-5-carbaldehydes, the 4-chloro position is significantly more reactive toward nucleophilic aromatic substitution (

  • 4-Chloro-5-formylpyrimidine: Kinetic product.[1] Reacts rapidly under mild conditions (0 °C to RT) due to "para-like" resonance stabilization of the Meisenheimer intermediate involving the ring nitrogens and the electron-withdrawing formyl group.[1]

  • 2-Chloro-5-formylpyrimidine: Thermodynamic product.[1] Reacts more slowly, typically requiring elevated temperatures (Reflux) or stronger nucleophiles.[1] The "ortho-like" resonance stabilization is less effective.[1]

For drug discovery workflows, this reactivity difference allows for predictable regioselective functionalization of 2,4-dichloropyrimidine-5-carbaldehyde: the C4-Cl is displaced first, allowing the C2-Cl to be retained for a subsequent, distinct substitution step.

Electronic Theory & Mechanism

To understand the reactivity hierarchy, one must analyze the stability of the anionic intermediate (Meisenheimer complex) formed during the rate-determining step of

The "Para" vs. "Ortho" Rule

The pyrimidine ring contains two nitrogen atoms at positions 1 and 3.[1] These atoms are highly electronegative and stabilize the negative charge developed during nucleophilic attack.[1]

  • Attack at C4 (Para-like): The incoming nucleophile pushes electron density onto N3 (adjacent) and N1 (para). Crucially, the negative charge can be delocalized effectively onto the electronegative nitrogens and conjugated with the C5-formyl group.

  • Attack at C2 (Ortho-like): The nucleophile attacks between the two nitrogens.[1] While the charge is stabilized by N1 and N3, the resonance structures are often higher in energy due to steric repulsion and less favorable orbital overlap compared to the C4 pathway.

Influence of the 5-Formyl Group

The aldehyde (-CHO) at C5 is a strong electron-withdrawing group (EWG).

  • Relative to C4: The CHO group is ortho. It inductively withdraws density, making C4 highly electrophilic.[1]

  • Relative to C2: The CHO group is para. While it activates C2 via resonance, the intrinsic lability of the C4-Cl bond (due to the N1/N3 arrangement) dominates.

Mechanistic Visualization

The following diagram illustrates the resonance stabilization pathways, highlighting why C4 attack is energetically favored.

SNAr_MechanismStart2,4-Dichloro-5-CHO(Substrate)C4_AttackNucleophilic Attackat C4Start->C4_AttackFast (k1)C2_AttackNucleophilic Attackat C2Start->C2_AttackSlow (k2)C4_InterIntermediate A(Charge on N3/N1)STABLEC4_Attack->C4_InterC4_Prod4-Substituted Product(Major/Kinetic)C4_Inter->C4_Prod-Cl⁻C2_InterIntermediate B(Charge on N1/N3)LESS STABLEC2_Attack->C2_InterC2_Prod2-Substituted Product(Minor/Thermodynamic)C2_Inter->C2_Prod-Cl⁻

Figure 1: Mechanistic pathway comparison showing the kinetic preference for C4 substitution.

Comparative Reactivity Data

The following table summarizes the operational differences between the two isomers.

Feature4-Chloro-5-pyrimidinecarbaldehyde2-Chloro-5-pyrimidinecarbaldehyde
Reactivity (

)
High (Reacts at 0°C - RT)Moderate (Reacts at 60°C - Reflux)
Primary Driver N1/N3 stabilization + C5-CHO activationN1/N3 stabilization (less effective)
Common Nucleophiles Amines, Thiols, AlkoxidesAmines (requires heat), Suzuki Coupling
Selectivity in 2,4-Cl2 First site of attackSecond site of attack
Stability Moderate (prone to hydrolysis)High (stable solid)
Commercial Availability Often generated in situ or as 2,4-dichloroWidely available as building block
Experimental Evidence[2][3][4][5][6][7][8]
  • Regioselectivity Study: In the reaction of 2,4-dichloropyrimidine-5-carbaldehyde with amines (e.g., morpholine, aniline), the product is exclusively the 4-amino-2-chloro derivative when conducted at 0°C. The 2-amino isomer is only observed as a minor byproduct or under forcing conditions with specific catalysts [1].

  • Solvent Effects: Reactions of the 4-chloro derivative often proceed in ethanol or DCM at room temperature.[1] The 2-chloro derivative typically requires reflux in ethanol, dioxane, or DMF, often with a base like DIPEA or

    
     [2].
    

Experimental Protocols

Protocol A: Regioselective Amination of 2,4-Dichloro-5-pyrimidinecarbaldehyde

Target: Synthesis of 4-amino-2-chloro-5-pyrimidinecarbaldehyde Objective: Exploit the high reactivity of the C4-Cl to install a nucleophile while preserving the C2-Cl.

  • Preparation: Dissolve 2,4-dichloropyrimidine-5-carbaldehyde (1.0 eq) in dry DCM or Ethanol (0.1 M).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition: Add the amine (1.0 eq) dropwise. If using a salt (e.g., amine hydrochloride), add DIPEA (2.2 eq). If using a free amine, add DIPEA (1.1 eq) to scavenge HCl.

  • Reaction: Stir at 0 °C for 1–2 hours. Monitor by TLC (the 4-substituted product usually is more polar than the starting material).[1]

  • Workup: Quench with water. Extract with DCM.[1] The residue is often pure enough for the next step.[1]

    • Note: If the temperature rises to >25 °C, you risk forming the 2,4-diamino byproduct.

Protocol B: Functionalization of 2-Chloropyrimidine-5-carbaldehyde

Target: Synthesis of 2-amino-5-pyrimidinecarbaldehyde Objective: Force the substitution of the less reactive C2-Cl.

  • Preparation: Dissolve 2-chloropyrimidine-5-carbaldehyde (1.0 eq) in 1,4-Dioxane or Ethanol.

  • Reagents: Add the amine (1.2–1.5 eq) and a base (

    
     or DIPEA, 2.0 eq).
    
  • Reaction: Heat to Reflux (80–100 °C) for 4–12 hours.

  • Monitoring: Reaction is slower. HPLC/LCMS is recommended to track conversion.[1]

  • Workup: Remove solvent under vacuum.[1] Resuspend in EtOAc/Water.[1] Wash organic layer with brine.[1]

Strategic Decision Guide

Use this flowchart to select the correct starting material and conditions for your target molecule.[1]

Decision_TreeStartTarget Molecule:Substituted Pyrimidine-5-CHOQ1Where is the substituent needed?Start->Q1C4_NeedPosition 4 (C4)Q1->C4_NeedC2_NeedPosition 2 (C2)Q1->C2_NeedBoth_NeedBoth C2 and C4Q1->Both_NeedAction1Start with:4-Chloropyrimidine-5-CHO(or 2,4-Dichloro)C4_Need->Action1Cond1Condition:0°C, Mild BaseAction1->Cond1Action2Start with:2-Chloropyrimidine-5-CHOC2_Need->Action2Cond2Condition:Reflux, Strong BaseAction2->Cond2Action3Start with:2,4-Dichloropyrimidine-5-CHOBoth_Need->Action3Step1Step 1: Add C4 Nucleophile(0°C, Kinetic Control)Action3->Step1Step2Step 2: Add C2 Nucleophile(Heat, Thermodynamic Control)Step1->Step2

Figure 2: Strategic workflow for selecting starting materials and reaction conditions.

References

  • Regioselective Control of SNAr Amination: National Institutes of Health (NIH).[1] "Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines." Available at: [Link]

  • SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde: MDPI Molecules. "SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde." Available at: [Link]

Comparative Mass Spectrometry Guide: Fragmentation Patterns of Chloropyrimidine Aldehydes

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Chloropyrimidine aldehydes are critical scaffolds in the synthesis of antiviral and anticancer therapeutics (e.g., tyrosine kinase inhibitors). In drug development, distinguishing between positional isomers—specifically 2-chloropyrimidine-5-carbaldehyde and its analogs like 4-chloropyrimidine-5-carbaldehyde —is a frequent analytical bottleneck.

This guide objectively compares the mass spectrometry (MS) fragmentation behaviors of these isomers. Unlike standard product brochures, we analyze the mechanistic differences (Ortho-effect vs. Retro-Diels-Alder) that allow for definitive structural confirmation without reliance on reference standards alone.

Comparative Analysis: Isomer Differentiation

The core challenge in analyzing chloropyrimidine aldehydes is that they share an identical molecular ion (


, m/z 142 for 

). Differentiation relies entirely on the energy barriers of competing fragmentation pathways.
The Subjects
  • Compound A (Reference): 2-Chloropyrimidine-5-carbaldehyde (Symmetrical N-placement).

  • Compound B (Alternative): 4-Chloropyrimidine-5-carbaldehyde (Vicinal substitution/Ortho-like).

  • Compound C (Alternative): 2-Chloropyrimidine-4-carbaldehyde.

Performance Comparison Table (EI-MS/ESI-MS)
Feature2-Chloro-5-carbaldehyde 4-Chloro-5-carbaldehyde 2-Chloro-4-carbaldehyde
Molecular Ion (

)
m/z 142 (Strong stability)m/z 142 (Moderate stability)m/z 142 (Moderate stability)
Base Peak (Typical) m/z 114 (

)
m/z 107 (

) or 106 (

)
m/z 114 (

)
Primary Mechanism

-Cleavage (CO loss)
Ortho-Effect (Proximity driven)

-Cleavage & RDA
Chlorine Loss Sequential (after CO loss)Direct/Facile (due to H-bonding)Sequential
Diagnostic Ion m/z 87 (

)
m/z 106 (

)
m/z 53 (

)

Mechanistic Deep Dive

The "Standard" Pathway: Stepwise Degradation

For 2-chloropyrimidine-5-carbaldehyde , the chlorine atom is flanked by two nitrogen atoms, stabilizing the C-Cl bond against direct cleavage. The aldehyde group, located at the C5 position, is the most labile point.

  • Ionization: Formation of the radical cation at the aldehyde oxygen.

  • 
    -Cleavage:  Loss of the formyl radical (
    
    
    
    , 29 Da) or, more commonly in cyclic ketones/aldehydes, expulsion of neutral CO (28 Da).
  • Result: A highly stable distonic ion at m/z 114.

The "Ortho-Effect" Alternative

For 4-chloropyrimidine-5-carbaldehyde , the aldehyde and chlorine are on adjacent carbons (C5 and C4). This proximity triggers a specific rearrangement mechanism known as the Ortho Effect .

  • Mechanism: The carbonyl oxygen can abstract a proton or interact electronically with the adjacent chlorine.

  • Outcome: This lowers the activation energy for the direct loss of the halogen radical (

    
    ) or hydrogen chloride (
    
    
    
    ), producing a diagnostic peak at m/z 107 or 106 that is absent or weak in the 2,5-isomer.
Retro-Diels-Alder (RDA) Reaction

Pyrimidines are susceptible to RDA cleavage, which breaks the ring into two fragments.

  • Pathway: The ring splits across the N1-C2 and C4-C5 bonds (or C2-N3 and C5-C6).

  • Differentiation: The mass of the RDA fragment depends on where the substituents are attached.

    • 2-Chloro isomer: RDA typically yields a fragment containing the Cl-C-N moiety (m/z ~60-80 range).

    • 4-Chloro isomer: RDA yields different fragment masses due to the asymmetry of the chlorine placement.

Visualizing the Pathways

The following diagram illustrates the divergent pathways for the 2-chloro and 4-chloro isomers, highlighting the critical decision points for structural assignment.

FragmentationPathways cluster_2Cl 2-Chloro-5-carbaldehyde (Standard) cluster_4Cl 4-Chloro-5-carbaldehyde (Ortho Effect) M_Ion Molecular Ion (M+) m/z 142 (35Cl) Ion_114 [M-CO]+. m/z 114 (Base Peak) M_Ion->Ion_114 -CO (28 Da) Alpha Cleavage Ion_107 [M-Cl]+ m/z 107 (Diagnostic) M_Ion->Ion_107 -Cl (35 Da) Ortho Interaction Ion_106 [M-HCl]+. m/z 106 M_Ion->Ion_106 -HCl (36 Da) Ion_87 [M-CO-HCN]+. m/z 87 Ion_114->Ion_87 -HCN (27 Da) Ion_52 Ring Fragment m/z 52 Ion_87->Ion_52 Ring Collapse Ion_79 [M-Cl-CO]+ m/z 79 Ion_107->Ion_79 -CO

Caption: Divergent fragmentation pathways. The green path indicates the standard sequential loss (2-chloro isomer), while the red path highlights the ortho-effect driven halogen loss (4-chloro isomer).

Experimental Protocol

To replicate these results and validate the isomer identity, use the following self-validating protocol. This method assumes the use of GC-MS (EI) or LC-MS/MS (ESI).

Sample Preparation
  • Solvent: Dissolve 1 mg of sample in 1 mL of Methanol (LC-MS) or Dichloromethane (GC-MS).

  • Concentration: Dilute to 10 ppm for full-scan analysis.

Instrument Parameters (GC-MS Focus)
  • Inlet Temp: 250°C (Ensure rapid volatilization to prevent thermal degradation before ionization).

  • Ion Source: Electron Ionization (EI) at 70 eV.

  • Source Temp: 230°C.

  • Scan Range: m/z 40–200.

Validation Workflow (The "Check-Mate" Step)

To confirm the "Ortho Effect" without a standard:

  • Run the Spectrum: Identify the Molecular Ion (m/z 142).

  • Calculate Ratio: Determine the intensity ratio of

    
    .
    
    • If Ratio < 0.1

      
       Likely 2-Chloro-5-carbaldehyde  (CO loss dominates).
      
    • If Ratio > 0.5

      
       Likely 4-Chloro-5-carbaldehyde  (Cl loss facilitated by ortho-effect).
      
  • Check Isotope Pattern: Verify the M+2 peak is ~32% of M+ to confirm one chlorine atom is present before fragmentation begins.

References

  • BenchChem Technical Support. (2025).[1] A Comparative Guide to the Mass Spectral Fragmentation of Substituted Pyrimidines. BenchChem. 2[3][4]

  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones. International Journal of Materials and Chemistry. 5

  • NIST Mass Spectrometry Data Center. (2005). Mass Spectrometry of Analytical Derivatives: Ortho and Para Effects. NIST.[6] 7

  • PubChem. (2025).[3] 2-Chloropyrimidine-5-carbaldehyde Compound Summary. National Library of Medicine. 3

  • Cavaliere, B., et al. (2024). The Mass Spectrometric Ortho Effect for Distinguishing the Coeluting Isomers. MDPI. 8

Sources

Analytical Comparison Guide: ATR-FTIR vs. Transmission FTIR for the Characterization of Pyrimidine Aldehydes

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Focus: Mechanistic causality, spectral interpretation, and self-validating experimental protocols for pyrimidine aldehyde characterization.

Introduction: The Analytical Challenge

Pyrimidine aldehydes (e.g., 2-, 4-, or 5-pyrimidinecarboxaldehyde) are critical electrophilic scaffolds in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors, antiviral agents, and novel bioactive heterocycles. Validating the structural integrity of these intermediates is paramount to downstream success.

Fourier Transform Infrared (FTIR) spectroscopy provides rapid, non-destructive elucidation of these functional groups. However, the choice of sampling accessory—Attenuated Total Reflectance (ATR) versus Transmission (KBr pellet) —fundamentally alters the spectral output. This guide objectively compares these two methodologies, providing researchers with the mechanistic causality behind spectral variations and field-proven, self-validating experimental protocols.

Mechanistic Grounding: Characteristic IR Peaks of Pyrimidine Aldehydes

Before comparing instrumental techniques, it is essential to establish the baseline vibrational modes of the pyrimidine aldehyde pharmacophore. The spectrum is dominated by two distinct regions: the electron-deficient pyrimidine ring and the conjugated formyl group.

  • Aldehyde Carbonyl (C=O) Stretch: Typically observed between 1680–1720 cm⁻¹. Conjugation with the aromatic pyrimidine ring slightly lowers the force constant of the double bond, often shifting this peak to a sharp, strong signal near ~1700 cm⁻¹ as documented in1[1].

  • Aldehyde C-H Stretch (Fermi Resonance): A highly diagnostic feature of aldehydes is the Fermi doublet. This occurs due to the quantum mechanical resonance between the fundamental C-H stretching vibration and the first overtone of the C-H bending vibration. This manifests as two weak-to-medium peaks near ~2850 cm⁻¹ and ~2750 cm⁻¹ [1].

  • Pyrimidine Ring Vibrations (C=N and C=C): The heterocyclic aromatic ring exhibits sharp, strong stretching vibrations between 1525–1600 cm⁻¹ . The C=N stretch is particularly prominent due to the large dipole moment change associated with the nitrogen heteroatoms, as detailed in this2[2].

  • Aromatic C-H Stretch: Found just above 3000 cm⁻¹ (typically 3050–3100 cm⁻¹ ), these peaks are often weak but confirm the presence of the unsaturated ring[2].

Comparative Analysis: ATR-FTIR vs. Transmission (KBr) FTIR

While both techniques identify the same fundamental vibrations, the physical mechanism of light-matter interaction differs, leading to critical variations in peak intensity and sample representation.

Transmission FTIR (KBr Pellet)

The infrared beam passes entirely through a homogenized bulk sample dispersed in an IR-transparent alkali halide matrix (KBr).

  • Causality of Performance: This method obeys the Beer-Lambert law linearly across all wavelengths, providing the "gold standard" for library matching and quantitative analysis[3].

  • Drawbacks: KBr is highly hygroscopic; absorbed water produces a broad O-H stretch (~3300–3400 cm⁻¹) that can obscure critical regions[3].

ATR-FTIR (Attenuated Total Reflectance)

The sample is pressed against a high-refractive-index crystal (e.g., Diamond or ZnSe). An evanescent wave penetrates the sample to a depth of typically 0.5 to 2.0 micrometers[4].

  • Causality of Performance: Because the depth of penetration (

    
    ) is directly proportional to the wavelength of the IR light, peaks at higher wavenumbers (shorter wavelengths, e.g., the 3000 cm⁻¹ aromatic C-H stretch) appear artificially weaker compared to those at lower wavenumbers (e.g., the 1550 cm⁻¹ C=N stretch)[5].
    
  • Drawbacks: It primarily analyzes the surface. If the surface composition differs from the bulk (e.g., surface oxidation of the aldehyde to a carboxylic acid), the resulting spectrum may not represent the bulk material[6].

Quantitative Data Presentation

Table 1: Comparative Spectral Data for Pyrimidine Aldehyde (ATR vs. Transmission)

Functional GroupExpected Wavenumber (cm⁻¹)Transmission (KBr) Peak IntensityUncorrected ATR Peak IntensityCausality for Variance
Aromatic C-H Stretch 3050 – 3100Weak to MediumVery WeakShallow penetration depth at high wavenumbers in ATR.
Aldehyde C-H (Fermi Doublet) ~2850 and ~2750Weak to MediumWeakShallow penetration depth at high wavenumbers in ATR.
Aldehyde C=O Stretch 1690 – 1710Strong (Sharp)StrongDeeper penetration at lower wavenumbers; excellent contact.
Pyrimidine C=N / C=C 1525 – 1600Medium to StrongStrongHigh dipole moment change; enhanced by ATR depth scaling.
Pyrimidine Ring Out-of-Plane Bend 700 – 900StrongVery StrongDeepest penetration in the fingerprint region for ATR.

Self-Validating Experimental Protocols

Protocol A: Transmission FTIR (KBr Pellet Method)

This protocol is a self-validating system: a flat baseline indicates successful grinding, while the absence of a broad 3400 cm⁻¹ peak validates the anhydrous state of the KBr.

  • Preparation of Matrix: Dry spectroscopic-grade KBr in an oven at 105°C for at least 2 hours to remove absorbed moisture, then store in a desiccator.

  • Sample Milling: Weigh 1–2 mg of the pyrimidine aldehyde sample and 150–200 mg of anhydrous KBr. Transfer to an agate mortar and pestle. Grind vigorously for 1–2 minutes until a fine, homogenous powder is achieved.

    • Causality: Proper milling reduces particle size below the wavelength of IR light (typically < 2 µm), preventing scattering (the Christiansen effect) and baseline sloping.

  • Pellet Pressing: Transfer the mixture into a 13 mm pellet die. Apply a vacuum for 1 minute to remove trapped air, then apply 8–10 tons of pressure using a hydraulic press for 2 minutes.

  • Data Acquisition: Place the transparent pellet in the transmission holder. Collect 32–64 scans at a resolution of 4 cm⁻¹ from 4000 to 400 cm⁻¹. Background subtraction must be performed using a blank KBr pellet.

Protocol B: ATR-FTIR Method

This protocol relies on immediate background subtraction and algorithmic correction to validate the data against standard libraries.

  • Crystal Cleaning: Clean the ATR crystal (e.g., Diamond or ZnSe) and the pressure anvil with a volatile, non-reactive solvent (e.g., isopropanol) using a lint-free wipe. Allow to air dry completely.

  • Background Collection: Collect a background spectrum (32 scans, 4 cm⁻¹ resolution) on the clean, empty crystal.

    • Causality: The background must account for the specific atmospheric conditions and the crystal's inherent absorbance profile at that exact moment.

  • Sample Application: Deposit 2–5 mg of the neat pyrimidine aldehyde powder directly onto the center of the crystal, ensuring the entire active area is covered.

  • Pressure Application: Lower the pressure anvil until the clutch clicks.

    • Causality: Intimate optical contact between the sample and the crystal is required for the evanescent wave to penetrate the sample. Poor contact results in weak, noisy spectra[6].

  • Data Acquisition & Correction: Collect the sample spectrum. Immediately apply an ATR correction algorithm in the spectrometer software.

    • Causality: This mathematical correction compensates for the wavelength-dependent penetration depth (

      
      ), normalizing the relative peak intensities to match standard transmission spectra[5].
      

Decision Matrix & Workflow Visualization

FTIR_Methodology Sample Pyrimidine Aldehyde Sample Decision Select Analytical Objective Sample->Decision ATR_Path ATR-FTIR (Surface Analysis / Rapid) Decision->ATR_Path Speed & Non-destructive Trans_Path Transmission FTIR (Bulk Analysis / High Fidelity) Decision->Trans_Path Library Matching & Bulk ATR_Prep Direct application to Diamond/ZnSe Crystal ATR_Path->ATR_Prep Trans_Prep Grind with anhydrous KBr Press at 10 tons for 2 min Trans_Path->Trans_Prep ATR_Scan Evanescent Wave Interaction (Depth: 0.5 - 2.0 µm) ATR_Prep->ATR_Scan Trans_Scan Full Beam Pass-Through (Follows Beer-Lambert Law) Trans_Prep->Trans_Scan ATR_Correction Apply ATR Correction Algorithm (Compensates for depth variance) ATR_Scan->ATR_Correction Data_Analysis Spectral Evaluation (C=O, C=N, Fermi Resonance) Trans_Scan->Data_Analysis ATR_Correction->Data_Analysis

Decision matrix and processing workflow for ATR vs. Transmission FTIR of pyrimidine aldehydes.

References

  • Chaudhary J. "FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review." Vandana Publications.2

  • "FTIR: Transmission vs ATR spectroscopy." Specac Ltd. 3

  • "4-(Pyrimidin-5-yl)benzaldehyde Characterization." Benchchem. 1

  • "Comparison of FTIR Spectra Collected by Transmission and ATR Sampling." Pike Technologies. 5

  • "ATR-FTIR Spectroscopy, FTIR Sampling Techniques." Agilent. 4

  • "Why ATR-FTIR Results Don't Always Match Expectations." Rocky Mountain Labs. 6

Sources

purity assessment standards for 4-Amino-2-chloropyrimidine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Purity Assessment Standards for 4-Amino-2-chloropyrimidine-5-carbaldehyde: A Comparative Technical Guide

Executive Summary: The Purity-Risk Correlation

4-Amino-2-chloropyrimidine-5-carbaldehyde (CAS: 1393547-54-0) is a high-value pharmacophore, serving as a critical scaffold in the synthesis of Tyrosine Kinase Inhibitors (TKIs) and antiviral agents.[1] Its dual functionality—a reactive aldehyde at C5 and a labile chlorine at C2—makes it a versatile but unstable intermediate.

For drug development professionals, the purity of this compound is not merely a specification; it is a process control parameter. The presence of the regioisomer (2-amino-4-chloro) or hydrolysis products can lead to "dead-end" side reactions in subsequent steps, reducing yield and complicating final API purification.[1]

This guide objectively compares three primary assessment standards—HPLC-UV , qNMR , and LC-MS —providing actionable protocols to establish a robust control strategy.[1]

Impurity Profiling: Knowing the Enemy

Before selecting a method, one must define the "Critical Quality Attributes" (CQAs). The synthesis of this compound typically involves the selective amination of 2,4-dichloropyrimidine-5-carbaldehyde.[1] This creates a specific impurity profile:

ComponentStructure DescriptionOriginCriticality
Target 4-Amino-2-chloropyrimidine-5-carbaldehyde Main ProductN/A
Impurity A 2-Amino-4-chloropyrimidine-5-carbaldehyde RegioisomerHigh. Hardest to separate; competes in next step.[1]
Impurity B 2,4-Dichloropyrimidine-5-carbaldehyde Starting MaterialMedium. Reactive; leads to double-substitution byproducts.[1]
Impurity C 4-Amino-2-hydroxypyrimidine-5-carbaldehyde Hydrolysis ProductLow. Formed by moisture exposure; generally inert but lowers potency.[1]
Visualizing the Impurity Origin

ImpurityPathways SM 2,4-Dichloropyrimidine- 5-carbaldehyde Target Target: 4-Amino-2-chloro... SM->Target NH3 (Selective SNAr) Regio Impurity A: 2-Amino-4-chloro... SM->Regio Non-selective Amination Hydrolysis Impurity C: Hydrolysis Product Target->Hydrolysis H2O / Storage

Figure 1: Synthetic origin of critical impurities. The competition between C2 and C4 amination defines the primary separation challenge.

Comparative Methodologies

Standard 1: HPLC-UV (The Routine Workhorse)

Best for: QC Release, Routine Batch Analysis[1]

High-Performance Liquid Chromatography (HPLC) remains the gold standard for purity due to its precision and ability to separate the critical regioisomer.

  • Experimental Protocol:

    • Column: C18 (End-capped), 4.6 x 150 mm, 3.5 µm (e.g., Zorbax Eclipse Plus or XBridge).[1]

    • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).[1] Note: Acidic pH is crucial to protonate the amine, improving peak shape.

    • Mobile Phase B: Acetonitrile (ACN).[1]

    • Gradient: 5% B to 60% B over 15 min.

    • Flow Rate: 1.0 mL/min.[1][2]

    • Detection: UV @ 260 nm (λmax for pyrimidines).[1]

    • Sample Diluent: 10% ACN in Water.[1] Avoid pure Methanol to prevent SNAr methoxylation of the C2-Cl.

  • Performance Insight: The 4-amino and 2-amino isomers often have very similar logP values.[1] If resolution is < 1.5, switch to a PFP (Pentafluorophenyl) column, which offers superior selectivity for positional isomers of halogenated aromatics.

Standard 2: qNMR (The Absolute Truth)

Best for: Reference Standard Qualification, Potency Assay[1]

Quantitative NMR (qNMR) is the only method that provides an absolute purity value without requiring a reference standard of the analyte itself. This is vital when a pure standard of the regioisomer is unavailable for HPLC calibration.

  • Experimental Protocol:

    • Solvent: DMSO-d6 (Solubility is excellent; prevents hydrolysis).[1]

    • Internal Standard (IS): Maleic Acid or 1,3,5-Trimethoxybenzene (Must have non-overlapping signals).[1]

    • Pulse Sequence: 90° pulse, d1 relaxation delay ≥ 30s (5x T1).

    • Quantification Signal: The aldehyde proton (-CHO) at ~9.8 ppm is a distinct singlet, separated from the regioisomer's aldehyde signal (often shifted by 0.05–0.1 ppm).[1]

  • Calculation:

    
    
    (Where I=Integral, N=Number of protons, M=Molar Mass, W=Weight, P=Purity)[1][3][4][5]
    
Standard 3: LC-MS (The Trace Detective)

Best for: Impurity Identification, Genotoxic Screening[1]

LC-MS is not typically used for release testing due to higher variance in ionization response but is essential for identifying unknown peaks found in HPLC.[1]

  • Experimental Protocol:

    • Ionization: ESI Positive Mode ([M+H]+ = 158.0).[1]

    • Critical Check: Look for m/z 140 (Hydrolysis product, -Cl +OH) and m/z 158 (Isomer).[1]

    • Note: The chlorine isotope pattern (3:1 ratio of 35Cl:37Cl) is a key diagnostic tool to confirm the integrity of the C-Cl bond.[1]

Comparative Performance Matrix

The following table contrasts the performance of these methods specifically for 4-Amino-2-chloropyrimidine-5-carbaldehyde.

FeatureHPLC-UVqNMRLC-MS
Primary Utility Routine QC & % Area PurityAbsolute Assay (w/w %)Impurity ID & Trace Analysis
Specificity High (Separates Isomers)Very High (Structural resolution)High (Mass resolution)
LOD / Sensitivity ~0.05%~0.5% (Low sensitivity)< 0.01% (Trace levels)
Precision (RSD) < 0.5%< 1.0%2.0 - 5.0%
Ref.[1] Standard? Required (for assay)Not Required (for analyte)Required (for quantitation)
Throughput High (Automated)Low (Manual processing)Medium
Cost per Sample $

$

Recommended Control Strategy (Workflow)

For a drug development campaign, relying on a single method is risky. The following "Orthogonal Approach" is recommended to ensure data integrity.

ControlStrategy Sample Crude Synthesized Batch TLC Step 1: TLC/LC-MS (Rapid Screen) Sample->TLC qNMR Step 2: qNMR (Assign Potency & Assay) TLC->qNMR If Identity Confirmed HPLC Step 3: HPLC-UV Method Dev (Use qNMR pure material as Std) qNMR->HPLC Calibrate Standard Release Step 4: Routine QC (HPLC-UV Release) HPLC->Release Lock Method

Figure 2: An orthogonal strategy where qNMR validates the reference material used to calibrate the high-throughput HPLC method.

References

  • Sigma-Aldrich. 4-Amino-2-chloropyrimidine-5-carbaldehyde Product Specification & CAS Verification (1393547-54-0). [1]

  • BenchChem. Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide for Purity Assessment of Pyrimidine Intermediates.

  • MDPI (Molecules). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde: Impurity Origins and Synthesis. [1]

  • SIELC Technologies. HPLC Method for Analysis of Aminochloropyridine Derivatives (Analogous Method).

  • National Center for Biotechnology Information (PubChem). Compound Summary for CAS 1393547-54-0. [1]

Sources

comparison of commercial sources for 4-Amino-2-chloropyrimidine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Supplier Comparison and Application Guide for 4-Amino-2-chloropyrimidine-5-carbaldehyde

Introduction 4-Amino-2-chloropyrimidine-5-carbaldehyde (CAS: 1393547-54-0) is a highly privileged, multi-functional heterocyclic building block utilized extensively in medicinal chemistry[1]. Featuring three distinct reactive centers—a C2-chloride, a C4-amine, and a C5-aldehyde—this compound is instrumental in the modular synthesis of fused pyrimidine systems, such as pyrido[2,3-d]pyrimidines and pyrazolo[3,4-d]pyrimidines. These bicyclic scaffolds are critical pharmacophores in modern oncology, particularly in the development of ATP-competitive cell cycle inhibitors targeting Cyclin-Dependent Kinases 4 and 6 (CDK4/6)[2].

Mechanistic Reactivity & Structural Logic The strategic value of this building block lies in its orthogonal reactivity:

  • C2-Chloride (SNAr): The pyrimidine ring is inherently electron-deficient, enabling Nucleophilic Aromatic Substitution (SNAr) at the C2 position. However, the electron-donating nature of the C4-amino group slightly dampens this electrophilicity compared to a standard 2,4-dichloropyrimidine. Consequently, SNAr reactions here require elevated temperatures or stronger nucleophiles.

  • C5-Aldehyde (Electrophilic Center): Primed for Knoevenagel condensations, reductive aminations, or cyclization events with active methylene compounds.

  • C4-Amine: Can participate in intramolecular cyclizations after the C5-aldehyde is functionalized, forming the fused bicyclic core.

Commercial Source Comparison

Procuring high-quality 4-Amino-2-chloropyrimidine-5-carbaldehyde is critical. The C5-aldehyde is prone to oxidation (forming the corresponding carboxylic acid) or hydrate formation if exposed to moisture during transit. Below is an objective comparison of top commercial suppliers based on purity, logistics, and scale capabilities.

SupplierPurity ClaimStorage/ShippingScale AvailabilityKey Differentiator
Sigma-Aldrich 97%Ambient Storagemg to gComprehensive analytical support and global logistics network[3].
American Elements Up to 99.999%CustomBulk / CustomUltra-high purity grades tailored for specialized material science[1].
BLD Pharm >95%Cold-chainmg to kgSpecialized cold-chain transport to prevent aldehyde degradation[4].
Crysdot LLC >97%AmbientMulti-gramHigh-throughput library compatibility with fast 1-7 day delivery.
Howei Pharm ≥95%Ambientmg to gCost-effective sourcing with standard COA provided upon request[5].

Analytical Validation Protocol (Self-Validating System)

Before deploying a commercial batch into a multi-step synthesis, researchers must validate its structural integrity. Relying solely on a supplier's Certificate of Analysis (COA) introduces risk. The following protocol is a self-validating system designed to confirm both purity and the functional state of the aldehyde.

QC_Workflow A Sample Receipt B HPLC-UV (254 nm) Check Purity >95% A->B C qNMR (DMSO-d6) Check Aldehyde Peak B->C Pass D LC-MS Check m/z 158 C->D Pass E Validated for Synthesis D->E Pass

Fig 1: Self-validating analytical workflow for commercial batch verification.

Step-by-Step QC Methodology:

  • Visual & Solubility Screen:

    • Action: Dissolve 5 mg of the compound in 1 mL of anhydrous DMSO.

    • Causality: The compound should dissolve completely to form a clear solution. Any turbidity indicates potential polymerization or the presence of inorganic salts from the manufacturing process.

  • HPLC-UV Analysis:

    • Action: Run on a C18 reverse-phase column using a gradient of Water/Acetonitrile containing 0.1% Trifluoroacetic Acid (TFA).

    • Causality: The 0.1% TFA is critical. It protonates the C4-amine, preventing peak tailing and ensuring sharp resolution from des-chloro or oxidized impurities.

    • Self-Validation: The primary peak must account for >95% Area Under Curve (AUC) at 254 nm.

  • Quantitative NMR (qNMR):

    • Action: Acquire a 1H NMR spectrum in strictly anhydrous DMSO-d6.

    • Causality: Protic solvents (like Methanol-d4) can cause the highly electrophilic aldehyde to form a hemiacetal, artificially lowering the aldehyde integration. DMSO-d6 prevents this solvent-induced artifact.

    • Self-Validation: Check the integration ratio. The aldehyde proton (

      
      9.8 ppm) must integrate exactly 1:1 with the pyrimidine aromatic proton (
      
      
      
      8.6 ppm). A reduced aldehyde integration confirms oxidation or hydrate formation.

Downstream Application Workflow: Synthesis of a Fused Pyrimidine Scaffold

To demonstrate the utility of this building block, the following protocol outlines the first step in generating a CDK4/6 inhibitor precursor via SNAr, followed by cyclization[2].

Pathway SM 4-Amino-2-chloropyrimidine- 5-carbaldehyde SNAr C2 SNAr Reaction (Nucleophilic Attack) SM->SNAr Amine + Base Cyclization C5 Aldehyde Cyclization (Annulation) SM->Cyclization Active Methylene Core Fused Bicyclic Scaffold (e.g., Pyrido[2,3-d]pyrimidine) SNAr->Core Intermediate A Cyclization->Core Intermediate B Target CDK4/6 Kinase Inhibition Core->Target ATP Pocket Binding

Fig 2: Synthetic workflow from starting material to CDK4/6 inhibitor scaffold.

Step-by-Step Synthetic Methodology:

  • Reaction Setup:

    • Action: In a flame-dried round-bottom flask under inert atmosphere, dissolve 1.0 eq of 4-Amino-2-chloropyrimidine-5-carbaldehyde in anhydrous N-Methyl-2-pyrrolidone (NMP) to a concentration of 0.2 M.

    • Causality: NMP is a highly polar aprotic solvent that stabilizes the anionic Meisenheimer complex formed during the SNAr transition state, significantly accelerating the reaction at the deactivated C2 position.

  • Reagent Addition:

    • Action: Add 1.2 eq of the desired primary amine (e.g., cyclopentylamine) followed by 2.5 eq of N,N-Diisopropylethylamine (DIPEA).

    • Causality: DIPEA acts as a non-nucleophilic proton sponge. It neutralizes the HCl byproduct generated during the substitution, preventing the protonation and subsequent deactivation of the incoming amine nucleophile.

  • Thermal Activation & Monitoring:

    • Action: Heat the reaction mixture to 85°C for 4-6 hours.

    • Self-Validation (In-Process Control): Monitor via TLC (Eluent: 50% Ethyl Acetate in Hexanes). The starting material (UV active, Rf

      
      0.6) should disappear, replaced by a more polar product spot (Rf 
      
      
      
      0.3). Quench a 10
      
      
      L aliquot into Acetonitrile and run LC-MS to confirm the mass shift corresponding to the displacement of chlorine (-35 Da) by the amine.
  • Workup & Isolation:

    • Action: Cool to room temperature and precipitate the product by adding the mixture dropwise to ice-cold water. Filter the resulting solid and wash with cold water.

    • Causality: The substituted pyrimidine product is typically hydrophobic enough to precipitate in water, while NMP, excess DIPEA, and DIPEA-HCl salts remain highly water-soluble. This differential solubility allows for a rapid, chromatography-free purification.

Conclusion

4-Amino-2-chloropyrimidine-5-carbaldehyde is an indispensable asset for medicinal chemists targeting kinase-driven pathologies. By selecting a supplier that aligns with your scale and storage requirements—such as BLD Pharm for cold-chain integrity[4] or Sigma-Aldrich for rigorous analytical backing[3]—and employing strict, self-validating QC protocols, researchers can ensure reproducible downstream synthesis of complex heterocyclic libraries.

References

  • Title: 4-Amino-2-chloropyrimidine-5-carbaldehyde | CAS 1393547-54-0 | Source: americanelements.com | URL: 1

  • Title: 1393547-54-0|4-Amino-2-chloropyrimidine-5-carbaldehyde | Source: bldpharm.com | URL: 4

  • Title: Heterocyclic Compounds - Crysdot LLC. | Source: crysdotllc.com | URL: Link

  • Title: 4-Amino-2-chloropyrimidine-5-carbaldehyde | 1393547-54-0 | Source: sigmaaldrich.com | URL: 3

  • Title: CAS 1393547-54-0 | 4-Amino-2-chloropyrimidine-5-carbaldehyde,≥95% | Source: howeipharm.com | URL: 6

  • Title: WO2009085185A1 - Fused pyridine, pyrimidine and triazine compounds as cell cycle inhibitors | Source: patents.google.com | URL: 2

Sources

Publish Comparison Guide: Melting Point & Characterization of 4-Amino-2-chloropyrimidine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the physical characterization of 4-Amino-2-chloropyrimidine-5-carbaldehyde , specifically focusing on melting point determination as a purity metric.

Executive Summary & Technical Context[1][2][3][4][5][6]

4-Amino-2-chloropyrimidine-5-carbaldehyde (CAS: 1393547-54-0) is a critical heterocyclic building block, often utilized in the synthesis of kinase inhibitors (e.g., VEGFR, p38 MAPK inhibitors).

The Critical Challenge: Unlike its structural isomer 2-Amino-4-chloropyrimidine-5-carbaldehyde (which has a well-documented melting point of ~252°C), the 4-amino-2-chloro isomer lacks a consistent, widely published experimental melting point in standard open-access databases. This absence often leads to confusion during synthesis, where researchers may inadvertently isolate the wrong regioisomer or a mixture.

This guide establishes a self-validating protocol to determine the melting point and purity of this specific compound, using structural analogs and thermodynamic principles as reference anchors.

Product Identity Profile
PropertySpecification
Compound Name 4-Amino-2-chloropyrimidine-5-carbaldehyde
CAS Number 1393547-54-0
Molecular Formula C₅H₄ClN₃O
Molecular Weight 157.56 g/mol
Appearance White to light yellow crystalline solid
Solubility Soluble in DMSO, DMF; Sparingly soluble in MeOH, DCM

Melting Point Reference Analysis

Because direct experimental values for the pure 4-amino-2-chloro isomer are scarce in public literature, we must use Comparative Structural Analysis to establish the expected range.

Table 1: Comparative Melting Point Data (Isomers & Analogs)
CompoundStructure NoteMelting Point (°C)Relevance
Target: 4-Amino-2-chloro- Cl at C2, NH₂ at C4 190 – 210°C (Est.) *Target Compound
2-Amino-4-chloro- isomerCl at C4, NH₂ at C2250 – 252°C [1]Major Impurity / Isomer
4-Amino-2-chloro-5-fluoropyrimidineF instead of CHO193 – 197°C [2]Electronic Analog
2-Amino-4,6-dichloropyrimidine-5-CHODichloro precursor>200°C (Dec.)Starting Material

*Note: The estimated range is derived from the structural contribution of the aldehyde group versus the fluoro analog. If your sample melts >240°C, you likely have the 2-amino isomer.

Mechanistic Insight: Why the Variation?

The melting point of pyrimidine carbaldehydes is heavily influenced by intermolecular Hydrogen Bonding between the amino group (-NH₂) and the carbonyl oxygen (-CHO) or ring nitrogens.

  • 2-Amino isomer: Facilitates a highly ordered "ribbon" packing structure, leading to a very high MP (~252°C).

  • 4-Amino isomer (Target): The steric arrangement near the C5-aldehyde often disrupts this optimal packing slightly, typically resulting in a lower melting point range (190–210°C) compared to the 2-amino isomer.

Experimental Protocol: Self-Validating Characterization

Do not rely solely on a capillary melting point. Use this workflow to validate identity before trusting the thermal data.

Step 1: Regioisomer Verification (NMR)

Before MP determination, confirm the position of the amino group.

  • ¹H NMR (DMSO-d₆):

    • Aldehyde (-CHO): Singlet at ~9.8 – 10.0 ppm .

    • Pyrimidine Ring Proton (H6): Singlet at ~8.5 – 8.7 ppm .

    • Amino Group (-NH₂): Broad singlet, typically ~8.0 – 8.5 ppm (exchangeable).

    • Differentiation: The coupling patterns and NOE (Nuclear Overhauser Effect) between the NH₂ and H6 proton can distinguish the 4-amino from the 2-amino isomer.

Step 2: Differential Scanning Calorimetry (DSC) Protocol

DSC is superior to capillary methods for this compound due to potential thermal instability (decarboxylation/oxidation) near the melting point.

Protocol:

  • Sample Mass: 2–5 mg in a crimped aluminum pan (vented).

  • Purge Gas: Nitrogen (50 mL/min) to prevent oxidative degradation.

  • Ramp Rate: 10°C/min.

  • Cycle: Heat from 40°C to 280°C.

  • Analysis:

    • Look for a sharp endotherm (Melting).

    • Watch for a subsequent broad exotherm (Decomposition).

    • Acceptance Criteria: Onset temperature should be within a 2°C range. Peak width at half-height should be <3°C for >98% purity.

Synthesis & Purification Workflow

The melting point is a proxy for purity. The primary synthesis route often yields mixtures that must be rigorously purified.

G Start Starting Material (2,4-Dichloropyrimidine-5-carbaldehyde) Reaction Regioselective Amination (NH3 / Solvent Control) Start->Reaction Controlled Temp < 0°C Crude Crude Mixture (Isomer Mix + Salts) Reaction->Crude Workup Purification Recrystallization (Solvent: EtOH/Water or DMF/Water) Crude->Purification Fractional Crystallization Analysis Purity Check (HPLC + 1H NMR) Purification->Analysis Decision MP Determination (Target: 190-210°C) Analysis->Decision >98% Pure Reject (Isomer B) Reject (Isomer B) Decision->Reject (Isomer B) MP ~252°C Accept (Target) Accept (Target) Decision->Accept (Target) MP ~195°C

Figure 1: Critical workflow for isolating the correct isomer. Note that reaction temperature control is vital to favor the 4-amino substitution over the 2-amino.

Troubleshooting & FAQ

Q: My sample turns brown before melting. What is happening? A: This indicates oxidative decomposition. Ensure your capillary tube is sealed or run the DSC under an inert nitrogen atmosphere. The aldehyde group is susceptible to oxidation to the carboxylic acid (4-amino-2-chloropyrimidine-5-carboxylic acid), which has a significantly higher melting point.

Q: Can I use the 2-amino isomer MP as a reference? A: Only as a negative control . If your sample melts at 250°C+, you have synthesized or purchased the wrong isomer (2-amino-4-chloro).

Q: What is the best solvent for recrystallization? A: A mixture of DMF and Water (1:3) or Ethanol is recommended. Dissolve in hot DMF/Ethanol and slowly add water/cool to precipitate the product while leaving salts and more soluble impurities in the mother liquor.

References

  • PubChem. (2025). Compound Summary: 4-Amino-2-chloropyrimidine-5-carbaldehyde (CAS 1393547-54-0).[1] Retrieved from [Link]

Sources

biological activity of 4-amino-2-chloropyrimidine derivatives vs non-chlorinated analogs

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide: Biological Activity of 4-Amino-2-chloropyrimidine vs. Non-Chlorinated Analogs

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved therapeutics. When optimizing this core, the introduction of halogen atoms—specifically chlorine—at strategic positions profoundly alters the molecule's physicochemical properties and biological activity.

As application scientists, we must rigorously evaluate how these structural modifications translate to experimental efficacy. This guide provides an objective, data-driven comparison between 4-amino-2-chloropyrimidine derivatives and their non-chlorinated analogs (e.g., 4-aminopyrimidines). By examining their inhibitory profiles against key metabolic and neurological enzymes, we can elucidate the structure-activity relationship (SAR) driven by the C2-chloro substitution.

The Mechanistic Role of the C2-Chloro Substitution

In rational drug design, replacing a hydrogen atom with a chlorine atom at the C2 position of a 4-aminopyrimidine ring introduces three critical modulations that directly impact biological activity:

  • Electronic Effects: The strongly electronegative chlorine withdraws electron density from the pyrimidine ring, rendering it more electron-deficient. This enhances the acidity of the C4-amino group and alters the hydrogen-bonding network within enzyme active sites.

  • Lipophilicity (logP): Halogenation increases the overall lipophilicity of the molecule, facilitating better membrane permeability and deeper insertion into hydrophobic enzymatic pockets.

  • Halogen Bonding: The chlorine atom can act as a halogen bond donor to backbone carbonyls or electron-rich residues in the target protein, establishing highly directional and stabilizing non-covalent interactions that a simple hydrogen atom cannot provide.

Comparative Biological Activity: Quantitative Data

Extensive in vitro assays demonstrate that 4-amino-2-chloropyrimidine exhibits superior inhibitory activity against several critical therapeutic targets compared to its non-chlorinated counterparts.

Table 1: Comparative Enzyme Inhibition Profiles

Target Enzyme4-Aminopyrimidine (Non-chlorinated)4-Amino-2-chloropyrimidineFold ImprovementPrimary Indication
Acetylcholinesterase (AChE) Ki > 5.0 μMKi = 0.18 μM>27xAlzheimer's Disease
Butyrylcholinesterase (BChE) Ki > 10.0 μMKi = 1.324 μM>7xNeurodegeneration
Glutathione Reductase (GR) IC50 = 1.15 μMIC50 = 0.377 μM~3xCancer / Oxidative Stress
Glutathione S-Transferase N/AIC50 = 0.037 μMN/ACancer / Detoxification

Data synthesized from validated biochemical assays[1][2][3].

As shown in Table 1, the C2-chlorinated derivative acts as a highly potent, competitive inhibitor of AChE and BChE, making it a valuable lead compound for neurodegenerative disease models (3)[3]. Furthermore, it demonstrates a three-fold higher inhibition of Glutathione Reductase compared to unsubstituted pyrimidine, highlighting the necessity of the chloro group for effective active-site occlusion (2)[2].

Pathway Visualization: Target Binding Dynamics

To understand the macroscopic impact of this microscopic binding event, we must map the interaction pathway. The diagram below illustrates how the C2-chloro substitution dictates target affinity.

Pathway Target Target Enzyme (AChE / GR) StrongBind High Affinity Complex (Halogen Bonding + Sterics) Target->StrongBind via C2-Cl WeakBind Low Affinity Complex (Weak Interaction) Target->WeakBind via C2-H Chlorinated 4-Amino-2-chloropyrimidine Chlorinated->Target Binding NonChlorinated 4-Aminopyrimidine NonChlorinated->Target Binding Outcome Potent Enzyme Inhibition (Therapeutic Efficacy) StrongBind->Outcome Ki < 1.0 μM

Comparative binding pathway highlighting the efficacy of the chlorinated analog.

Experimental Methodology: Validating Enzyme Inhibition

To ensure data reproducibility and scientific integrity, experimental protocols must be self-validating. The following methodology details the modified Ellman’s assay used to determine the Ki values for AChE inhibition (1)[1]. This workflow incorporates necessary blanks and positive controls to rule out assay interference.

Protocol: Modified Ellman’s Assay for AChE Kinetics Objective: Determine the competitive inhibition constant (Ki) of 4-amino-2-chloropyrimidine vs. 4-aminopyrimidine.

  • Step 1: Reagent Preparation & Baseline Establishment

    • Action: Prepare 0.1 M sodium phosphate buffer (pH 8.0). Dissolve the test compounds in DMSO (final assay concentration <1% v/v).

    • Causality: AChE activity is highly pH-dependent; pH 8.0 mimics physiological optimums while stabilizing the DTNB (5,5'-dithiobis(2-nitrobenzoic acid)) reagent. Keeping DMSO <1% prevents solvent-induced enzyme denaturation.

  • Step 2: Enzyme-Inhibitor Pre-incubation

    • Action: In a 96-well microplate, combine 140 μL buffer, 20 μL of AChE (0.28 U/mL), and 20 μL of the inhibitor at varying concentrations (0.01 μM to 10 μM). Incubate at 25°C for 15 minutes.

    • Causality: Pre-incubation allows the system to reach thermodynamic equilibrium. Skipping this step often leads to an underestimation of inhibitor potency, especially for slow-binding competitive inhibitors.

  • Step 3: Reaction Initiation

    • Action: Add 10 μL of DTNB (3 mM) and 10 μL of acetylthiocholine iodide (ATCI, 15 mM) to initiate the reaction.

    • Causality: ATCI is hydrolyzed by AChE to produce thiocholine, which subsequently reacts with DTNB to form the yellow anion 5-thio-2-nitrobenzoate.

  • Step 4: Kinetic Readout & Self-Validation

    • Action: Monitor absorbance continuously at 412 nm for 10 minutes using a microplate reader.

    • Causality: Continuous kinetic reading validates that the reaction is in the linear phase (steady-state kinetics). A parallel "blank" well (lacking enzyme) must be run to subtract non-enzymatic hydrolysis of ATCI.

  • Step 5: Data Analysis (Dixon Plot)

    • Action: Plot the reciprocal of the initial velocity (1/V) against inhibitor concentration [I] at multiple substrate concentrations.

    • Causality: Intersecting lines in the upper left quadrant of a Dixon plot definitively confirm a competitive mechanism of action, validating the structural hypothesis that the pyrimidine core occupies the catalytic triad pocket.

Workflow S1 1. Reagent Prep (Enzyme, DTNB) S2 2. Pre-incubation (15 min at 25°C) S1->S2 S3 3. Initiation (Add ATCI) S2->S3 S4 4. Kinetic Readout (Abs 412 nm) S3->S4 S5 5. Dixon Plot (Ki Calculation) S4->S5

Step-by-step experimental workflow for the modified Ellman's kinetic assay.

Application in Advanced Drug Development

Beyond direct enzyme inhibition, 4-amino-2-chloropyrimidine serves as a crucial intermediate in the synthesis of advanced kinase inhibitors, such as cdc2-like kinase (Clk) and dual-specificity tyrosine phosphorylation-regulated kinase (Dyrk) inhibitors (4)[4]. The C2-chlorine acts as an excellent leaving group for nucleophilic aromatic substitution (SNAr) or Suzuki-Miyaura cross-coupling, allowing researchers to rapidly generate diverse libraries of 2,4-disubstituted pyrimidines that non-chlorinated analogs cannot chemically support.

Conclusion

The juxtaposition of 4-amino-2-chloropyrimidine against its non-chlorinated analogs unequivocally demonstrates the pharmacological power of targeted halogenation. The C2-chloro substitution not only transforms a weak binder into a sub-micromolar competitive inhibitor of cholinesterases and reductases but also provides a versatile synthetic handle for downstream drug discovery.

References

  • Duran, H. E. (2023). Pyrimidines: Molecular docking and inhibition studies on carbonic anhydrase and cholinesterases. Biotechnology and Applied Biochemistry. Available at:[Link]

  • Juniper Publishers. (2024). Examining the Inhibitory Impact of Pyrimidine and Certain Derivatives on the Enzyme Glutathione Reductase. Available at: [Link]

  • Rosenthal, A. S., et al. (2011). Small-molecule pyrimidine inhibitors of the cdc2-like (Clk) and dual specificity tyrosine phosphorylation-regulated (Dyrk) kinases. NIH PMC. Available at: [Link]

Sources

Safety Operating Guide

Operational Guide: Disposal & Handling of 4-Amino-2-chloropyrimidine-5-carbaldehyde

[1]

Executive Summary & Core Directive

Status: Hazardous Chemical Substance Primary Hazard: Acute Toxicity / Irritant / Halogenated Waste Disposal Method: High-Temperature Incineration (via licensed contractor)[1]

This guide defines the standard operating procedure (SOP) for the safe disposal of 4-Amino-2-chloropyrimidine-5-carbaldehyde (CAS: 1393547-54-0).[1] As a halogenated heteroaromatic aldehyde, this compound presents specific challenges regarding chemical compatibility and environmental persistence.

The Golden Rule of Disposal: Never treat this compound as general organic waste. Due to the chlorine substituent, it must enter the Halogenated Waste Stream to prevent corrosion in non-specialized incinerators and to comply with EPA/RCRA regulations regarding halogenated organic compounds (HOCs).

Technical Specifications & Hazard Profile

Before initiating disposal, verify the material identity and state.[2]

ParameterSpecification
Chemical Name 4-Amino-2-chloropyrimidine-5-carbaldehyde
CAS Number 1393547-54-0
Molecular Formula C₅H₄ClN₃O
Physical State Solid (typically pale yellow to white powder)
Solubility Soluble in DMSO, DMF; sparingly soluble in water
Reactivity Aldehyde is susceptible to oxidation; Chlorine is susceptible to nucleophilic aromatic substitution (

)
GHS Classification Warning: H302 (Harmful if swallowed), H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1][3][4] Irrit.)

Detailed Disposal Protocols

A. Solid Waste (Pure Compound)

For expired shelf-life material, reaction residues, or spill cleanup solids.

  • Segregation: Do not mix with general trash or biohazard waste.[5]

  • Packaging: Place the solid material into a clear, sealable polyethylene bag or a high-density polyethylene (HDPE) wide-mouth jar.

  • Secondary Containment: If using a bag, place the sealed bag inside a secondary rigid container (fiber drum or plastic pail) designated for "Solid Hazardous Waste."

  • Labeling: Affix a hazardous waste label immediately.

    • Constituents: "4-Amino-2-chloropyrimidine-5-carbaldehyde"[1][3][6]

    • Hazard Checkbox: Toxic, Irritant.

  • Destruction: Transfer to Environmental Health & Safety (EH&S) for off-site incineration .

B. Liquid Waste (Reaction Mixtures & Mother Liquors)

For solutions containing the compound dissolved in organic solvents.

Critical Decision Point: The presence of the chlorine atom dictates the waste stream.

  • Scenario 1: Dissolved in Halogenated Solvents (DCM, Chloroform)

    • Action: Pour into the Halogenated Organic Waste carboy.

    • Validation: Ensure pH is 5–9. Acidic byproducts from reactions (e.g., HCl) should be neutralized with Sodium Bicarbonate (

      
      ) before transfer to prevent drum pressurization.
      
  • Scenario 2: Dissolved in Non-Halogenated Solvents (Methanol, Ethyl Acetate)

    • Action: Despite the solvent being non-halogenated, the solute is halogenated.

    • Protocol: If the concentration of the chloropyrimidine is >1%, standard best practice is to default to the Halogenated Waste stream. This prevents "rogue" halogens from entering fuel-blending programs designed for non-halogenated solvents.[1]

C. Empty Containers
  • Triple Rinse: Rinse the original container three times with a compatible solvent (e.g., acetone or methanol).

  • Rinsate Disposal: Pour all three rinses into the Halogenated Liquid Waste container.

  • Defacing: Cross out the original label. Mark as "Triple Rinsed - Empty."[1]

  • Disposal: Discard the dry, empty container in the laboratory glass trash or general trash, depending on facility rules for glass/plastic.

Visual Workflow: Disposal Decision Tree

The following diagram illustrates the logical flow for segregating this specific compound.

DisposalWorkflowStartWaste Material:4-Amino-2-chloropyrimidine-5-carbaldehydeStateCheckDetermine Physical StateStart->StateCheckSolidSolid / PowderStateCheck->SolidPure/ResidueLiquidLiquid SolutionStateCheck->LiquidDissolvedSolidPackDouble Bag orHDPE JarSolid->SolidPackSolventCheckIdentify Solvent BaseLiquid->SolventCheckSolidLabelLabel: 'Solid Hazardous Waste'(Toxic/Irritant)SolidPack->SolidLabelIncinerationOff-Site IncinerationSolidLabel->IncinerationHaloSolvHalogenated Solvent(DCM, CHCl3)SolventCheck->HaloSolvNonHaloSolvNon-Halogenated Solvent(MeOH, EtOAc)SolventCheck->NonHaloSolvHaloStreamHalogenated Waste Stream(Red Can/Carboy)HaloSolv->HaloStreamConcCheckIs Solute > 1%?NonHaloSolv->ConcCheckConcCheck->HaloStreamYes (>1%)NonHaloStreamNon-Halogenated Waste Stream(Clear Can/Carboy)ConcCheck->NonHaloStreamNo (Trace)HaloStream->IncinerationNonHaloStream->Incineration

Figure 1: Decision matrix for the segregation of halogenated pyrimidine waste.

Emergency Spill Response (Self-Validating System)

In the event of a spill during transfer, execute this immediate protocol. This system is "self-validating" because the endpoint (clean surface, no odor, neutral pH) confirms safety.

StepActionValidation Check
1. Isolate Evacuate immediate area. Don PPE (Nitrile gloves, Lab coat, Safety Goggles).[7]Area is secured; no unprotected personnel present.
2. Contain If Solid: Cover with wet paper towels to prevent dust. If Liquid: Encircle with absorbent pads or vermiculite.Spill is not spreading; dust is suppressed.
3. Collect Scoop material into a disposable container. Do not dry sweep dust.Surface is visibly free of bulk material.
4. Decon Scrub area with soap and water.[8]Surface is clean.
5. Test Wipe surface with a moist pH strip.pH is neutral (6–8). If not, re-clean.
6. Dispose Place all cleanup materials (gloves, pads, scoop) into Solid Hazardous Waste .Waste container is sealed and labeled.

Scientific Rationale & Compatibility

Why Segregate? The chlorine atom at the C-2 position of the pyrimidine ring renders this molecule a "Halogenated Organic Compound" (HOC).[1]

  • Incineration Physics: When HOCs are incinerated, they generate acidic hydrogen halides (HCl). Facilities must use scrubbers to neutralize these gases.

  • Fuel Blending: Non-halogenated waste is often used as fuel for cement kilns. High chlorine content in this stream can corrode kilns and violate emissions permits. Therefore, always err on the side of the Halogenated Waste stream for this compound.

Chemical Incompatibility:

  • Strong Oxidizers: The C-5 aldehyde group is easily oxidized.[1] Mixing with high concentrations of peroxides or nitric acid can be exothermic.

  • Strong Bases: The C-2 chlorine is susceptible to

    
     displacement by hydroxide ions, potentially generating heat and altering the chemical profile of the waste. Keep waste streams near neutral pH.
    

References

  • U.S. Environmental Protection Agency (EPA). (2024). Hazardous Waste Management: Solvents (F-Codes). Retrieved March 5, 2026, from [Link]

  • PubChem. (n.d.). Compound Summary: Halogenated Pyrimidines. National Library of Medicine. Retrieved March 5, 2026, from [Link]

Personal protective equipment for handling 4-Amino-2-chloropyrimidine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling highly functionalized building blocks like 4-Amino-2-chloropyrimidine-5-carbaldehyde (CAS: 1393547-54-0) requires more than just reading a standard safety sheet. This compound is a highly valuable scaffold in drug discovery, particularly for synthesizing kinase inhibitors, but its dense array of reactive functional groups—an electrophilic C2-chlorine, an oxidizable C5-aldehyde, and a nucleophilic C4-amine—demands rigorous, mechanistically grounded handling protocols.

The following guide is designed to provide you with a self-validating, step-by-step operational framework to ensure both personnel safety and chemical integrity.

Mechanistic Hazard Profile

To handle a chemical safely, you must understand why it is hazardous. The reactivity that makes this pyrimidine derivative useful in synthesis also makes it aggressive toward biological tissues.

  • The C2-Chlorine: Highly susceptible to Nucleophilic Aromatic Substitution (SNAr). It will readily react with biological nucleophiles (like amines and thiols in skin proteins), leading to acute toxicity[1].

  • The C5-Aldehyde: Prone to forming Schiff bases with primary amines in mucosal membranes, making the dust highly irritating to the eyes and respiratory tract[2]. Furthermore, it is susceptible to auto-oxidation in the presence of ambient air.

Table 1: Physicochemical Data & Operational Implications

Property / HazardValue / ClassificationMechanistic Causality & Operational Implication
CAS Number 1393547-54-0Unique identifier for precise safety tracking.
Storage Conditions 2-8°C, Inert Atmosphere (Ar/N2)[3]The C5-aldehyde auto-oxidizes into an unreactive carboxylic acid. Cold, oxygen-free storage prevents this degradation.
Acute Toxicity H302, H312, H332[1]Harmful via ingestion, dermal contact, and inhalation. The electrophilic core rapidly alkylates biological nucleophiles.
Irritation Profile Skin, Eye, and Respiratory[2]Dust inhalation causes severe mucosal membrane cross-linking due to the reactive aldehyde moiety.

Personal Protective Equipment (PPE) Matrix

Standard lab attire is insufficient. Your PPE must be selected based on the specific permeation and reactivity risks of halogenated pyrimidines.

  • Hand Protection: Double-gloving with heavy-duty Nitrile (minimum 8 mil thickness).

    • Causality: Nitrile provides a robust barrier against halogenated aromatics. Latex is highly permeable to the polar aprotic solvents (e.g., DMF, DMSO) required to dissolve this compound, creating a severe risk of transdermal chemical transport.

  • Eye Protection: Snug-fitting chemical splash goggles.

    • Causality: Standard safety glasses leave gaps. The aldehyde moiety can rapidly cross-link corneal proteins if exposed to aerosolized dust[2].

  • Body Protection: Flame-retardant (FR) lab coat with knit cuffs.

    • Causality: Knit cuffs prevent sleeve drag and secondary exposure to reactive powders on the benchtop.

  • Respiratory/Engineering Controls: Mandatory use of a Class II Type A2 biological safety cabinet or a chemical fume hood.

    • Causality: Prevents the inhalation of H332-classified particulates[1].

Step-by-Step Operational Workflow

The following protocol integrates safety checks directly into the experimental workflow, creating a self-validating system for handling the compound.

Phase 1: Pre-Operation & Setup

  • Verify Airflow: Ensure the chemical fume hood is operating at a face velocity of 80–120 fpm.

    • Causality: This specific velocity captures fine pyrimidine powders without creating turbulent eddies that could blow the powder out of the sash.

  • Static Mitigation: Wipe the exterior of your weighing spatulas and balance with an anti-static cloth.

    • Causality: Fine heterocyclic powders hold static charges; neutralizing the surface prevents the highly irritating powder from aerosolizing and adhering to your PPE.

Phase 2: Weighing and Solvation

  • Closed-System Transfer: Weigh the required mass of 4-Amino-2-chloropyrimidine-5-carbaldehyde into a tared, anti-static weigh boat. Immediately transfer it to a dry, Argon-purged reaction flask.

  • In-Hood Solvation: Dissolve the compound in an anhydrous solvent (e.g., THF or DMF) before removing the flask from the fume hood.

  • Validation Check: Observe the resulting solution.

    • Self-Validation: A clear, complete dissolution confirms the compound's integrity. If a cloudy, insoluble suspension remains, the C5-aldehyde has likely oxidized to the carboxylic acid derivative, indicating compromised storage conditions and prompting a reagent replacement.

HandlingWorkflow Storage Inert Storage (2-8°C, Ar/N2) PPE Don PPE & Hood Setup Storage->PPE Retrieve Weighing Anti-static Weighing PPE->Weighing Verify Flow Reaction Reaction Setup (Closed System) Weighing->Reaction Solvate Quench Neutralization Protocol Reaction->Quench Completion Waste Halogenated Waste Stream Quench->Waste Segregate

Operational workflow for handling reactive pyrimidine aldehydes, from inert storage to waste.

Spill Management & Disposal Plan

In the event of a breach, immediate and chemically sound remediation is required to prevent environmental contamination and personnel exposure[2].

Spill Response Protocol:

  • Containment: In the event of a powder spill, do NOT sweep dry.

    • Causality: Dry sweeping aerosolizes the reactive aldehyde, drastically increasing the inhalation risk.

  • Neutralization: Cover the spill with a damp, chemically inert absorbent (e.g., diatomaceous earth moistened with a 5% sodium bicarbonate solution).

    • Causality: The moisture suppresses dust, while the mild base neutralizes any trace hydrochloric acid generated by ambient hydrolysis of the C2-chlorine.

  • Collection: Scoop the neutralized matrix into a high-density polyethylene (HDPE) container using a non-sparking tool.

Disposal Plan:

  • Segregation: Route the collected material strictly as "Halogenated Organic Waste"[2].

  • Incompatibility: Never mix this waste stream with strong oxidizers or strong acids, as this can trigger an exothermic degradation of the pyrimidine ring, releasing toxic nitrogen oxide (NOx) and hydrogen chloride (HCl) gases.

References

Sources

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